Rifazine
Description
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Properties
CAS No. |
10238-70-7 |
|---|---|
Molecular Formula |
C43H49N3O11 |
Molecular Weight |
783.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(37),3,5(36),9,19,21,25,28,30,32,34-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H49N3O11/c1-19-13-12-14-20(2)42(53)46-34-33-32(44-26-15-10-11-16-27(26)45-33)29-30(38(34)51)37(50)24(6)40-31(29)41(52)43(8,57-40)55-18-17-28(54-9)21(3)39(56-25(7)47)23(5)36(49)22(4)35(19)48/h10-19,21-23,28,35-36,39,45,48-49,51H,1-9H3,(H,46,53)/b13-12+,18-17+,20-14-/t19-,21+,22+,23+,28-,35-,36+,39+,43-/m0/s1 |
InChI Key |
WHAAGRVNWJAAQE-YUPOEVIASA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=NC4=CC=CC=C4N3)C5=C6C(=C(C(=O)C5=C2O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)C |
Origin of Product |
United States |
Foundational & Exploratory
Rifazine: A Technical Guide to its Chemical Structure and a Proposed Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Rifazine, a complex heterocyclic molecule identified by CAS number 10238-70-7, possesses a unique chemical architecture that merges a rifamycin-like ansa-macrocycle with a phenoxazine (B87303) core. This intricate fusion suggests potential biological activities of interest in drug discovery and development. To date, a definitive, published synthesis pathway for this compound has not been widely reported. This technical guide provides a comprehensive analysis of its chemical structure and proposes a plausible, multi-step synthetic route based on established chemical principles and methodologies for the synthesis of its constituent moieties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and further investigation of this compound and its analogues. Detailed experimental protocols for key transformations and tabulated quantitative data for analogous reactions are provided to facilitate the practical application of this proposed pathway.
Chemical Structure of this compound
This compound is characterized by the molecular formula C₄₃H₄₉N₃O₁₁[1]. Its structure, as detailed in the PubChem database, reveals a complex assembly featuring:
-
A Phenoxazine Core: A tricyclic system consisting of two benzene (B151609) rings fused to an oxazine (B8389632) ring. Specifically, it appears to be a derivative of 2-aminophenoxazin-3-one.
-
An Ansa-Macrocycle: A long aliphatic chain that bridges two non-adjacent positions of the aromatic system, characteristic of the rifamycin (B1679328) class of antibiotics.
-
A Fused Heterocyclic System: The phenoxazine and rifamycin-like components are not merely linked but are fused, creating a rigid, polycyclic architecture.
The IUPAC name for this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,37-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.1⁴,⁷.0⁵,³⁶.0²⁶,³⁵.0²⁸,³³]octatriaconta-1(36),2,4,9,19,21,24,26(35),28,30,32-undecaen-13-yl] acetate[1].
Proposed Synthesis Pathway
Given the absence of a documented synthesis for this compound, a logical synthetic strategy is proposed, involving the preparation of two key precursors: a functionalized phenoxazinone and 3-amino rifamycin S, followed by their coupling and subsequent intramolecular cyclization.
The overall proposed synthesis is outlined in the following workflow:
References
An In-depth Technical Guide on the Molecular Mechanism of Action of Rifampin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rifampin, a semisynthetic derivative of the rifamycin (B1679328) class of antibiotics, is a cornerstone in the treatment of tuberculosis and other bacterial infections. Its potent bactericidal activity is achieved through the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP). Rifampin binds to the β-subunit of RNAP, physically obstructing the path of the elongating RNA transcript. This guide provides a detailed examination of the molecular interactions, quantitative biophysical data, and key experimental methodologies that have elucidated Rifampin's mechanism of action. Furthermore, it delves into the molecular basis of resistance, a critical aspect for the development of new antimicrobial strategies.
Introduction
For decades, Rifampin has been a frontline antibiotic, particularly in combination therapies against Mycobacterium tuberculosis. Its clinical success is attributed to its high specificity for prokaryotic RNA polymerase over its eukaryotic counterparts, ensuring minimal toxicity to human cells.[1] A thorough understanding of the molecular intricacies of Rifampin's action is paramount for addressing the escalating challenge of antibiotic resistance and for designing novel, more effective derivatives. This technical guide synthesizes the current knowledge on the core molecular biology of Rifampin's mechanism, presenting data and experimental protocols tailored for professionals in the field of drug development.
Molecular Mechanism of Action
The primary target of Rifampin is the β-subunit of the bacterial DNA-dependent RNA polymerase , encoded by the rpoB gene.[2] The antibiotic binds to a well-defined pocket situated deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[3][4]
Key mechanistic steps include:
-
Binding to RNAP: Rifampin establishes a stable, non-covalent complex with the β-subunit of RNAP.[5] This interaction is highly specific to bacterial RNAP.[1]
-
Inhibition of Transcription Elongation: Contrary to inhibiting the initial binding of RNAP to promoter DNA, Rifampin allows for the synthesis of short RNA transcripts of 2-3 nucleotides.[4]
-
Steric Hindrance: As the nascent RNA chain elongates, it physically clashes with the bound Rifampin molecule. The bulky ansa chain of Rifampin sterically obstructs the path for further RNA extension.[3][6]
-
Abortive Initiation and Cell Death: This steric blockade leads to the premature release of short, non-functional RNA transcripts, a process known as abortive initiation. The persistent inhibition of productive transcription ultimately leads to the cessation of protein synthesis and bacterial cell death.[1]
Visualization of the Rifampin-RNAP Interaction Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the molecular pathway of Rifampin's inhibitory action on bacterial transcription.
Quantitative Data on Rifampin-RNAP Interaction
The potency of Rifampin and the impact of resistance mutations have been quantified through various biochemical and microbiological assays. This data is pivotal for structure-activity relationship (SAR) studies and the development of new rifamycin derivatives.
| Parameter | Organism/Enzyme | Value | Method |
| Binding Constant (Kd) | Escherichia coli RNAP | 10-9 M | Radiolabeled Rifampin Binding Assay[5] |
| IC50 | E. coli RNAP | ~20 nM | In vitro Transcription Assay[7] |
| IC50 | Wild-type E. coli RNAP | < 0.005 µM | In vitro Transcription Assay[8] |
| IC50 | D516V mutant E. coli RNAP | 398 (±118) µM | In vitro Transcription Assay[8] |
| IC50 | H526Y mutant E. coli RNAP | ≥ 2 M | In vitro Transcription Assay[8] |
| MIC | Mycobacterium tuberculosis (susceptible) | ≤1 mg/liter | Broth Microdilution[9] |
| MIC (low-level resistance) | M. tuberculosis (Ser522Leu mutant) | 8 to 16 mg/liter | Broth Microdilution[9] |
| MIC (high-level resistance) | M. tuberculosis (other RRDR mutants) | 32 to ≥256 mg/liter | Broth Microdilution[9] |
Molecular Basis of Rifampin Resistance
The primary mechanism of Rifampin resistance is the acquisition of mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[9] Over 95% of Rifampin-resistant clinical isolates of M. tuberculosis harbor mutations within an 81-base pair region of rpoB, known as the Rifampin Resistance-Determining Region (RRDR).[2][10]
Mechanisms of Resistance:
-
Altered Binding Pocket: Amino acid substitutions within the RRDR can modify the conformation of the Rifampin-binding pocket, thereby reducing the drug's binding affinity.[11]
-
Steric Hindrance: Certain mutations, such as H526Y in E. coli, introduce bulkier amino acid residues that sterically clash with Rifampin, preventing it from docking in its binding site.[8]
-
Disruption of Key Interactions: Mutations can abrogate the critical hydrogen bonds and van der Waals interactions necessary for the stable binding of Rifampin. For instance, the clinically significant S531L mutation in M. tuberculosis (corresponding to S456L in E. coli) results in a disordering of the binding interface upon Rifampin binding, which significantly weakens the interaction.[8][12]
Visualization of Rifampin Resistance Analysis Workflow
The following diagram outlines the experimental workflow for the identification and characterization of Rifampin resistance mutations.
References
- 1. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 2. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rifampicin - Wikipedia [en.wikipedia.org]
- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in rpoB That Confer Rifampicin Resistance Can Alter Levels of Peptidoglycan Precursors and Affect β-Lactam Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Rifazine CAS number 10238-70-7 properties
An In-depth Technical Guide to Rifazine (CAS 10238-70-7) and the Closely Related Rifaximin (B1679331)
Disclaimer: The compound associated with CAS number 10238-70-7 is identified as this compound. However, a comprehensive review of scientific literature reveals that the vast majority of experimental, pharmacological, and clinical data is available for a closely related and structurally similar rifamycin (B1679328) derivative, Rifaximin (CAS 80621-81-4). This guide presents the available data for this compound and leverages the extensive research on Rifaximin to provide a thorough technical overview relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties
Computational data for this compound (CAS 10238-70-7) is available, providing foundational information for research applications.
Table 1: Computed Physicochemical Properties of this compound (CAS 10238-70-7)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₃H₄₉N₃O₁₁ | PubChem[1] |
| Molecular Weight | 783.9 g/mol | PubChem[1] |
| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.1⁴,⁷.0⁵,³⁶.0²⁶,³⁵.0²⁸,³³]octatriaconta-1(37),3,5(36),9,19,21,25,28,30,32,34-undecaen-13-yl] acetate | PubChem[1] |
| CAS Number | 10238-70-7 | PubChem[1] |
For comparison, Rifaximin (CAS 80621-81-4) has a molecular formula of C₄₃H₅₁N₃O₁₁ and a molecular weight of 785.9 g/mol .[2]
Mechanism of Action
Rifaximin, a structural analog of this compound, functions as a bactericidal agent by inhibiting bacterial RNA synthesis.[3][4] This mechanism is highly specific to prokaryotic enzymes, contributing to its favorable safety profile in humans.
The core mechanism involves the irreversible binding of the drug to the β-subunit of the bacterial DNA-dependent RNA polymerase enzyme.[3][5][6] This binding event physically blocks the translocation step of transcription, thereby halting the synthesis of messenger RNA (mRNA) and subsequent production of essential bacterial proteins.[6] This ultimately leads to bacterial cell death.[5] The binding site is highly conserved across a wide range of bacterial species, which explains the broad-spectrum activity of this class of antibiotics.[7]
Beyond direct bactericidal effects, Rifaximin also modulates the gut microenvironment. It can alter the composition of the gut microbiota, suppress inflammatory processes by limiting bacterial translocation, and reduce the production of pro-inflammatory cytokines.[8][9]
Pharmacological and In Vitro Activity
Rifaximin is a non-systemic, gut-selective antibiotic.[5] Following oral administration, less than 0.4% of the drug is absorbed into the bloodstream, leading to very high concentrations within the gastrointestinal tract and minimal systemic side effects.[2][3] It exhibits broad-spectrum activity against Gram-positive and Gram-negative aerobes and anaerobes.[3][10][11]
Table 2: In Vitro Antimicrobial Activity of Rifaximin (MIC₉₀)
| Bacterial Species | MIC₉₀ (μg/mL) | Reference |
|---|---|---|
| Escherichia coli (diarrheagenic) | ≤ 64 | [11] |
| Shigella sonnei | ≤ 64 | [11] |
| Salmonella spp. | ≤ 64 | [11] |
| Campylobacter jejuni | ≤ 64 | [11] |
| Enterococcus spp. | Good activity reported | [4] |
| Staphylococcus spp. | Good activity reported | [4] |
| Streptococcus spp. | Good activity reported |[4] |
Note: The concentration of Rifaximin in stool can reach ~8000 µg/g, which is 80-500 times higher than the MIC₉₀ for many common enteropathogens.[11]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar (B569324) dilution method for assessing the in vitro activity of Rifaximin.[7]
Methodology:
-
Preparation of Antibiotic Plates: A series of two-fold dilutions of a Rifaximin stock solution is prepared. Each dilution is then incorporated into molten Mueller-Hinton agar, mixed thoroughly, and poured into sterile petri dishes. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The test bacterial organism is cultured, and the resulting suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The standardized bacterial suspension is spot-inoculated onto the surface of the prepared agar plates.
-
Incubation: The plates are incubated under appropriate atmospheric conditions at 37°C for 18-24 hours.
-
Result Interpretation: Following incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of Rifaximin that completely inhibits the visible growth of the organism.[7]
Protocol: Chemical Synthesis from Rifamycin O
This protocol provides a general methodology for the synthesis of Rifaximin via the condensation of Rifamycin O with 2-amino-4-methylpyridine (B118599).[7]
Materials:
-
Rifamycin O
-
2-amino-4-methylpyridine
-
Solvents (e.g., Ethanol, Deionized Water, Acetone)
-
Anhydrous potassium carbonate (optional, for pH adjustment)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend Rifamycin O in a solvent mixture (e.g., ethanol, water, acetone).
-
Condensation: Add an excess of 2-amino-4-methylpyridine to the suspension. Stir the mixture at a controlled temperature, typically between 20-40°C, for 24 to 48 hours. The pH may be adjusted to an alkaline range (e.g., 9.0-9.5) to facilitate the reaction.
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to induce the precipitation of crude Rifaximin. Collect the resulting solid by filtration.
-
Purification: Wash the collected filter cake with a mixture of ethanol and water to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum at a controlled temperature to yield the final Rifaximin compound.[7]
Safety and Toxicity Profile
The safety and tolerability of Rifaximin are well-established and are attributed to its minimal systemic absorption.[12][13] In multiple randomized, double-blind, placebo-controlled trials, the safety profile of Rifaximin was comparable to that of a placebo.[12]
Table 3: Pooled Safety Analysis from Phase 2b & 3 Trials (Non-C IBS)
| Event | Rifaximin (n=1103) | Placebo (n=829) |
|---|---|---|
| Any Adverse Events (AEs) | Similar incidence | Similar incidence |
| Drug-Related AEs | 12.1% | 10.7% |
| Serious AEs | 1.5% | 2.2% |
| AEs Resulting in Discontinuation | 0.8% | 0.8% |
| Gastrointestinal-Associated AEs | 12.2% | 12.2% |
| Infection-Associated AEs | 8.5% | 9.5% |
Data compiled from a pooled analysis of randomized controlled trials.[12]
No deaths or cases of Clostridium difficile colitis were reported in these trials.[12] Long-term treatment (≥24 months) for hepatic encephalopathy did not show an increased rate of adverse events, including infections or the development of bacterial antibiotic resistance.[14] Due to its excellent safety profile, there are very few contraindications, though hypersensitivity to rifamycins (B7979662) is a primary concern.[13]
References
- 1. This compound | C43H49N3O11 | CID 135542226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rifaximin | C43H51N3O11 | CID 6436173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rifaximin? [synapse.patsnap.com]
- 4. Rifaximin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential in conditions mediated by gastrointestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action and therapeutic benefit of rifaximin in patients with irritable bowel syndrome: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rifaximin: in vitro and in vivo antibacterial activity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and tolerability of rifaximin for the treatment of irritable bowel syndrome without constipation: a pooled analysis of randomised, double‐blind, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Rifaximin is safe and well tolerated for long-term maintenance of remission from overt hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Rifaximin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Rifazine" as specified in the prompt is not a recognized pharmaceutical agent in scientific literature. This guide will focus on Rifaximin , a structurally related and well-documented rifamycin (B1679328) antibiotic, which is presumed to be the intended subject of inquiry.
Introduction
Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin.[1][2] Its chemical structure has been modified to ensure minimal gastrointestinal absorption, making it a gut-selective antimicrobial agent.[1] Consequently, Rifaximin achieves high concentrations in the gastrointestinal tract, where it exerts its antibacterial effects.[1][3] The primary mechanism of action for Rifaximin is the inhibition of bacterial protein synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, which in turn blocks the transcription process.[4][5] This action is bactericidal, meaning it results in bacterial cell death.[4] Rifaximin exhibits a broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2][4][6]
In Vitro Antibacterial Spectrum of Rifaximin
The in vitro activity of Rifaximin has been evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Activity of Rifaximin Against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Staphylococcus spp. | ≤0.015 | - | [7] |
| Streptococcus spp. | ≤0.03 - 0.12 | - | [7] |
| Enterococcus spp. | 0.25 - 2 | - | [7] |
| Bacillus cereus | 0.06 | - | [7] |
Table 2: In Vitro Activity of Rifaximin Against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Moraxella catarrhalis | ≤0.03 | - | [7] |
| Haemophilus influenzae | 0.25 | - | [7] |
| Neisseria gonorrhoeae | 0.25 | - | [7] |
| Enteropathogens* | 12.5 | 50 | [3] |
| Pseudomonas aeruginosa | - | - | [8]** |
*Includes various species such as Campylobacter jejuni, Escherichia coli, Salmonella spp., and Shigella spp.[9] **MIC values for Pseudomonas aeruginosa isolates ranged from 62.5 µg/mL to 1000 µg/mL.[8]
Table 3: In Vitro Activity of Rifaximin Against Anaerobic Bacteria
| Organism | MIC (µg/mL) | Citation(s) |
| Bacteroides bivius-disiens | ≤1 | [7] |
| Gardnerella vaginalis | ≤1 | [7] |
| Lactobacillus spp. | ≤1 | [7] |
| Mobiluncus spp. | ≤1 | [7] |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of a compound like Rifaximin is primarily achieved through antimicrobial susceptibility testing. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
1. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate with 18-24 hours of growth, select 3-5 isolated colonies of the test bacterium.[10]
-
Suspend the colonies in a sterile saline solution or Mueller-Hinton Broth (MHB).[10]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10] A spectrophotometer can be used for verification (absorbance at 625 nm should be between 0.08 and 0.13).[10]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
2. Preparation of Rifaximin Dilutions:
-
Prepare a stock solution of Rifaximin in a suitable solvent (e.g., DMSO).[10]
-
Perform serial two-fold dilutions of the stock solution in MHB within the wells of a 96-well microtiter plate.[10] A typical concentration range to test would be from 64 µg/mL to 0.06 µg/mL.[10]
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted Rifaximin.[10]
-
Include a positive control (MHB with inoculum, no drug) and a negative control (MHB only) on each plate.[10]
-
Incubate the microtiter plates at 37°C for 18-24 hours.[10]
4. Reading the MIC:
-
The MIC is determined as the lowest concentration of Rifaximin that completely inhibits the visible growth of the organism, as detected by the unaided eye.[10]
Visualizations
Mechanism of Action of Rifaximin
Caption: Rifaximin's inhibition of bacterial RNA polymerase.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Rifaximin, a poorly absorbed antibiotic: pharmacology and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Activity and Fecal Concentration of Rifaximin after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rifaximin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Rifaximin: beyond the traditional antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity and spectrum of rifaximin, a new topical rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Rifazine (Rifampicin) Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Rifazine, more commonly known as Rifampicin, in three common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and water. The information presented is intended to assist researchers, scientists, and professionals in drug development in the effective handling and application of this crucial antibiotic.
Core Solubility Data
Rifampicin exhibits a wide range of solubility across different solvents, a critical consideration for in vitro and in vivo studies. The following table summarizes the quantitative solubility data for Rifampicin in DMSO, ethanol, and water. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound.
| Solvent | Solubility (mg/mL) | Remarks | Citations |
| DMSO | 3.3 - 100 | Freely soluble. Some sources indicate very high solubility, while others provide more moderate values. Fresh, non-moisture-absorbing DMSO is recommended for optimal solubility. | [1][2][3][4][5][6][7] |
| Ethanol | < 1 - ~10 | Sparingly to very slightly soluble. Solubility in 95% ethanol is noted to be around 10 mg/mL. Some sources report it as insoluble. | [1][2][3][5][6][7] |
| Water | pH-dependent | Very slightly soluble. Solubility increases with pH. At 25°C, reported values are approximately 1.3 mg/mL at pH 4.3 and 2.5 mg/mL at pH 7.3. Another study reports 0.31 mg/mL at pH 4.0, 0.87 mg/mL at pH 7.0, and 1.40 mg/mL at pH 9.0. A commercially available water-soluble formulation is reported to have a solubility of 50 mg/mL. | [2][4][5][8] |
Experimental Protocol: Saturation Solubility Determination
The following is a generalized protocol for determining the saturation solubility of Rifampicin, based on standard laboratory practices.
Materials:
-
Rifampicin powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (95% or absolute), analytical grade
-
Purified water (e.g., Milli-Q or equivalent)
-
pH meter and buffers for pH adjustment of aqueous solutions
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Solvent: Prepare the required volumes of DMSO, ethanol, and buffered aqueous solutions at the desired pH.
-
Sample Preparation: Add an excess amount of Rifampicin powder to a known volume of each solvent in a series of vials. The amount of Rifampicin should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved Rifampicin. For UV-Vis, the absorbance is typically measured around 475 nm.
-
Calculation: Calculate the saturation solubility in mg/mL by multiplying the measured concentration by the dilution factor.
Mechanism of Action and Biological Interaction
Rifampicin's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for transcription and protein synthesis in prokaryotes. This leads to the bactericidal effect of the drug. In humans, Rifampicin is a known agonist of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a key role in the metabolism and excretion of xenobiotics and endogenous compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rifampicin | 13292-46-1 [chemicalbook.com]
- 4. Rifampicin CAS#: 13292-46-1 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Rifampicin | Rifamycin AMP | broad-spectrum antibiotic | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Rifazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of key Rifazine derivatives: Rifampicin, Rifabutin, Rifapentine, and Rifaximin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of antibiotics. It summarizes key quantitative data, details experimental methodologies, and visualizes critical workflows to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Introduction to this compound Derivatives
This compound derivatives are a class of antibiotics characterized by a macrocyclic ring bridged across two non-adjacent positions of a naphthalene (B1677914) chromophore. They are potent inhibitors of bacterial DNA-dependent RNA polymerase. While sharing a common mechanism of action, their structural modifications lead to significant differences in their pharmacokinetic profiles, influencing their clinical applications, efficacy, and safety. This guide will delve into the specifics of four prominent members of this class.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Rifampicin, Rifabutin, Rifapentine, and Rifaximin, providing a basis for comparison and aiding in the selection of appropriate derivatives for specific therapeutic applications.
Table 1: Key Pharmacokinetic Parameters of Rifampicin
| Parameter | Value | Reference(s) |
| Bioavailability | ~68-93% (Oral) | [1] |
| Time to Peak (Tmax) | 2-4 hours (Oral) | [1] |
| Protein Binding | ~80-85% | [1][2] |
| Volume of Distribution (Vd) | 0.64 - 0.66 L/kg | [1] |
| Elimination Half-life (t½) | 2-5 hours (decreases with long-term therapy) | [1][3] |
| Metabolism | Primarily hepatic (deacetylation to active metabolite 25-desacetyl rifampicin) | [1] |
| Excretion | 60-65% in feces, 30-35% in urine | [1] |
| Clearance | 0.14 - 0.19 L/hr/kg | [1] |
Table 2: Key Pharmacokinetic Parameters of Rifabutin
| Parameter | Value | Reference(s) |
| Bioavailability | 12-20% (Oral) | [4][5] |
| Time to Peak (Tmax) | 2-3 hours (Oral) | [4][6] |
| Protein Binding | ~71% (free fraction 29%) | [4] |
| Volume of Distribution (Vd) | 8-9 L/kg | [4] |
| Elimination Half-life (t½) | ~36-45 hours | [4][5] |
| Metabolism | Extensively metabolized | [6] |
| Excretion | ~10% unchanged in urine | [4] |
| Clearance | 10-18 L/h | [4] |
Table 3: Key Pharmacokinetic Parameters of Rifapentine
| Parameter | Value | Reference(s) |
| Bioavailability | Decreases with increasing dose; increased by food | [7][8][9] |
| Time to Peak (Tmax) | 4-6 hours | |
| Protein Binding | ~97% | [9] |
| Volume of Distribution (Vd) | Not explicitly stated in the provided results | |
| Elimination Half-life (t½) | ~15 hours | |
| Metabolism | Metabolized to active desacetyl rifapentine; auto-induction of clearance | [7][8] |
| Excretion | Not explicitly stated in the provided results | |
| Clearance | Increases over time due to auto-induction (from 1.2 to 2.2 L/h for parent drug over 14 days) | [7][10] |
Table 4: Key Pharmacokinetic Parameters of Rifaximin
| Parameter | Value | Reference(s) |
| Bioavailability | <0.4% (Oral) | [11][12] |
| Time to Peak (Tmax) | ~1 hour | [11] |
| Protein Binding | Not explicitly stated in the provided results | |
| Volume of Distribution (Vd) | Not explicitly stated in the provided results | |
| Elimination Half-life (t½) | 2-5 hours | [11] |
| Metabolism | In vitro induction of CYP3A4 | [11] |
| Excretion | >90% in feces | [11] |
| Clearance | Not applicable due to minimal systemic absorption |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the pharmacokinetic and bioavailability studies of this compound derivatives.
Quantification of this compound Derivatives in Plasma
This protocol describes a validated HPLC method for the determination of Rifampicin in human plasma.[1][7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., Hydrochlorothiazide).[1]
-
Add an extraction solvent mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30 v/v).[1]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Atlantis dC18 column.[1]
-
Mobile Phase: A mixture of 0.01 M monobasic sodium phosphate (B84403) and acetonitrile (B52724) (60:40, v/v).[1]
-
Flow Rate: 1 ml/minute.[1]
-
Detection: Photodiode array (PDA) detector set at 337 nm.[1]
-
Injection Volume: 100 µL.
-
This protocol details a sensitive LC-MS/MS method for the simultaneous quantification of Rifabutin and other compounds in human plasma.[4][6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike plasma samples with an internal standard.
-
Perform liquid-liquid extraction using 60% n-hexane in ethyl acetate (B1210297).[4]
-
Vortex and centrifuge the samples.
-
Evaporate the organic supernatant and reconstitute the residue.
-
-
LC-MS/MS Conditions:
-
Column: Discovery HS C18 column (5 µm, 50 × 4.6 mm).[4]
-
Mobile Phase: 85% acetonitrile in 10 mM ammonium (B1175870) acetate buffer (pH 4.5).[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM).[4]
-
Rifabutin transition: m/z 847.7 → 815.4.[4]
-
-
This protocol outlines a validated LC-MS/MS method for the quantification of Rifapentine and its active metabolite, 25-desacetyl rifapentine, in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Add the extraction solvent and mix for 10 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes at 5°C.
-
Transfer the organic layer and evaporate to dryness using nitrogen at 40°C.
-
Reconstitute the residue in the reconstitution solution.
-
-
LC-MS/MS Conditions:
-
Column: Supelco discovery C18 column (10 cm × 4.6 mm, 5 µm).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
In Vivo Bioavailability and Pharmacokinetic Studies
This generalized protocol is based on studies conducted in guinea pigs and mice.[12][13][14]
-
Animal Model:
-
Dosing:
-
Blood Sampling:
-
Sample Processing:
-
Data Analysis:
This design is based on recommendations for bioequivalence studies of Rifapentine.
-
Study Design: Single-dose, two-treatment, two-period crossover design.
-
Study Population: Healthy male and non-pregnant, non-lactating female subjects.
-
Study Condition: Fed state, as food increases the bioavailability of Rifapentine. A standard, non-high-fat breakfast is recommended.[15][16]
-
Washout Period: A washout period of at least 7 days is recommended.[15][16]
-
Blood Sampling: Intensive blood sampling should be conducted between 3 and 6 hours after administration.[15][16]
-
Bioequivalence Assessment: Based on the pharmacokinetic parameters of the parent compound (Rifapentine).
This design is based on a Phase 1, open-label, crossover pharmacokinetic study.
-
Study Design: Open-label, 5-treatment crossover pharmacokinetic study.
-
Study Population: Healthy volunteers aged 18 to 45 years.
-
Washout Period: A 72-hour washout period between each treatment.
-
Blood Sampling: Plasma samples for pharmacokinetic analyses are collected pre-dose and periodically through 12 hours post-dose during each treatment period.
-
Dose Proportionality Assessment: Geometric mean ratios and 90% confidence intervals are calculated to determine dose proportionality.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.
Caption: Workflow for quantification of Rifampicin in plasma by HPLC.
Caption: General workflow for this compound derivative quantification by LC-MS/MS.
References
- 1. Development and Validation of HPLC Method for the Determination of Rifampicin in Human Plasma | Scholars Middle East Publishers [saudijournals.com]
- 2. Validation of UV-Vis spectrophotometric colorimetric methods for Rifampicin quantification in PBS & biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Preliminary Pharmacokinetic Study of Repeated Doses of Rifampin and Rifapentine in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-Ranging Comparison of Rifampin and Rifapentine in Two Pathologically Distinct Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. extranet.who.int [extranet.who.int]
- 15. extranet.who.int [extranet.who.int]
- 16. salixmedical.com [salixmedical.com]
The Discovery and Origin of Rifamycins: A Technical Guide to the Core Compound and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rifamycin (B1679328) family of antibiotics stands as a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis and leprosy. These complex ansamycin (B12435341) antibiotics, characterized by a naphthoquinone core spanned by an aliphatic ansa chain, exert their potent bactericidal effects by inhibiting bacterial DNA-dependent RNA polymerase. This guide provides a comprehensive technical overview of the discovery of the parent rifamycin compounds, the biosynthetic production of the key precursor Rifamycin B, and the subsequent synthetic derivatization to clinically significant compounds like rifaximin (B1679331), which is marketed under brand names including "Rifazine."
The Initial Discovery of the Rifamycin Class
The story of rifamycins (B7979662) began in 1957 in Milan, Italy, at the research laboratories of Lepetit Pharmaceuticals. A team of researchers, led by Piero Sensi and including Maria Teresa Timbal and Pinhas Margalith, embarked on a screening program for novel antibiotic-producing microorganisms.[1] Their efforts led to the isolation of a new actinomycete strain from a soil sample collected in Saint-Raphaël on the French Riviera.[1] This microorganism, initially classified as Streptomyces mediterranei, was later reclassified as Nocardia mediterranei and is now known as Amycolatopsis mediterranei.[2][3]
The fermentation broth of this microorganism yielded a complex of related antibiotic substances, which the researchers named "rifamycins." The name was inspired by the French film "Rififi," reflecting a certain flair in the naming conventions of the time.[1][4] The initial mixture contained several rifamycins, designated A, B, C, D, and E. Of these, Rifamycin B was the first to be isolated in a stable, pure form, although it exhibited only weak antimicrobial activity.[1][2] The true potential of this class of compounds was realized through subsequent chemical and microbiological modifications, which led to the development of highly potent derivatives.
The Natural Origin: Biosynthesis of Rifamycin B
Rifamycin B, the primary stable product of Amycolatopsis mediterranei fermentation, serves as the crucial starting material for the semi-synthesis of more potent rifamycin derivatives. Its biosynthesis is a complex process involving a Type I polyketide synthase (PKS) pathway.
The biosynthesis commences with the formation of the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[5] The polyketide chain is then elongated through the sequential addition of acetate (B1210297) and propionate (B1217596) units.[3][5] The entire biosynthetic machinery is encoded by a large gene cluster, which includes the necessary structural, regulatory, resistance, and export genes.[5]
Key Stages in the Biosynthesis of Rifamycin B
The biosynthetic pathway of Rifamycin B is a multi-step enzymatic process. The following diagram illustrates the key transformations from the precursor AHBA to the final product, Rifamycin B.
Experimental Protocols for Rifamycin B Production
The production of Rifamycin B is highly dependent on the fermentation conditions, including media composition, pH, temperature, and aeration. The following tables summarize various media compositions and optimal fermentation parameters reported in the literature.
Table 1: Seed and Fermentation Media Compositions for Rifamycin B Production
| Component | Seed Medium (g/L) | Fermentation Medium (F1) (g/L) | Fermentation Medium (F2) (g/L) |
| Glucose/Dextrose | 20.0 | 120.0 | 120.0 |
| Soybean Meal | 20.0 | - | - |
| Soytone | - | - | 35.0 |
| Peptone | 10.0 | - | - |
| Yeast Extract | 2.0 | - | - |
| (NH₄)₂SO₄ | - | 9.6 | 6.0 |
| KNO₃ | - | - | - |
| KH₂PO₄ | - | 1.0 | 1.0 |
| CaCO₃ | 2.0 | 8.5 | 8.5 |
| NaCl | 2.0 | - | - |
| MgSO₄·7H₂O | 0.4 | 0.8 | 0.8 |
| FeSO₄·7H₂O | 0.01 | - | - |
| ZnSO₄·7H₂O | 0.05 | - | - |
| CoCl₂·6H₂O | 0.003 | - | - |
| Sodium Diethylbarbiturate | - | 1.0 | 1.0 |
| pH | 6.7 - 7.0 | 7.1 | 7.1 |
Table 2: Quantitative Data on Rifamycin B Fermentation Yields
| Strain | Medium | Key Optimization | Yield (g/L) | Reference |
| A. mediterranei (Wild Type) | F1 | Baseline | 0.5 - 1.2 | [6] |
| A. mediterranei (Wild Type) | F1 | + 0.1% Yeast Extract | 1.95 | [6] |
| A. mediterranei (Wild Type) | F1 | KNO₃ instead of (NH₄)₂SO₄ | 2.92 | [6] |
| A. mediterranei NCH (mutant) | F2 | Gene amplification | 7.85 | [7] |
| A. mediterranei NCH (mutant) | F2m2 (KNO₃) | Fed-batch with glucose | 17.17 | [3] |
| S. mediterranei M 18 (mutant) | RFB 744 | No barbiturate | 0.513 | [8] |
-
Inoculum Preparation: Aseptically transfer a loopful of A. mediterranei from a slant culture to a 250 mL Erlenmeyer flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 250 rpm.
-
Fermentation: Inoculate a fermenter containing the production medium with 5% (v/v) of the seed culture.
-
Fermentation Conditions: Maintain the temperature at 28-30°C and the pH between 6.5 and 7.5. Provide aeration at a rate of 1.0-1.5 vvm (volume of air per volume of medium per minute) and agitation at 300-500 rpm to maintain a dissolved oxygen level above 30%.
-
Monitoring: Monitor the fermentation process by regularly measuring pH, glucose consumption, and Rifamycin B concentration. The fermentation is typically carried out for 6-9 days.
-
Broth Separation: At the end of the fermentation, adjust the pH of the broth to 7.5-8.5 and separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
Solvent Extraction: Acidify the clarified broth to a pH of 2.0-2.5 with an acid such as sulfuric acid. Extract the acidified broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform (B151607). Repeat the extraction to maximize recovery.
-
Back Extraction: Extract the organic phase containing Rifamycin B with a phosphate (B84403) buffer solution at pH 7.0-7.5. The acidic Rifamycin B will move into the aqueous phase.
-
Crystallization: Acidify the aqueous buffer solution to precipitate the crude Rifamycin B. Collect the precipitate by filtration and wash with water.
-
Purification: The crude Rifamycin B can be further purified by recrystallization from a suitable solvent system, such as methanol-water, to obtain a high-purity product.
The Origin of "this compound": A Case of a Brand Name and a Less Common Derivative
The term "this compound" can be a source of confusion as it appears to have dual meanings in the scientific and pharmaceutical landscape.
-
This compound as a Brand Name for Rifaximin: In some regions, "this compound" is the brand name for the drug rifaximin. Rifaximin is a semi-synthetic derivative of rifamycin SV and is a widely used, clinically significant antibiotic.
-
This compound as a Specific Chemical Compound: Chemical databases, such as PubChem, list a distinct compound named "this compound" with the Chemical Abstracts Service (CAS) number 10238-70-7. This compound has a different molecular formula and structure from rifaximin. However, there is a scarcity of publicly available scientific literature on the discovery, synthesis, and biological activity of this specific compound.
Given the widespread use and documentation of rifaximin, and its marketing under the name "this compound," this guide will focus on the discovery and synthesis of rifaximin as the likely subject of interest for researchers and drug development professionals.
The Semi-Synthetic Derivative: Rifaximin (this compound)
Rifaximin is a minimally absorbed, gut-selective antibiotic, making it highly effective for the treatment of gastrointestinal disorders such as traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and hepatic encephalopathy. Its synthesis starts from the naturally produced rifamycins, typically Rifamycin O or Rifamycin S.
Synthesis of Rifaximin from Rifamycin O
A common and direct method for the synthesis of rifaximin involves the reaction of Rifamycin O with 2-amino-4-methylpyridine (B118599).
-
Reaction Setup: In a reaction vessel, suspend Rifamycin O (1 molar equivalent) in a solvent mixture of ethanol (B145695), deionized water, and acetone.
-
Addition of Reagent: Add an excess of 2-amino-4-methylpyridine (typically 2-4 molar equivalents) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 20-40°C, for 24-48 hours. The pH may be adjusted to the alkaline range (e.g., 9.0-9.5) to facilitate the reaction.
-
Precipitation: Upon completion of the reaction, cool the mixture to 0-10°C to induce the precipitation of crude rifaximin.
-
Isolation: Collect the precipitated solid by filtration and wash the filter cake with a mixture of ethanol and water to remove unreacted starting materials and impurities.
-
Drying: Dry the purified rifaximin under vacuum at a controlled temperature.
Synthesis of Rifaximin from Rifamycin S
An alternative synthetic route to rifaximin starts from Rifamycin S. This multi-step process involves bromination followed by condensation and reduction.
-
Bromination: Dissolve Rifamycin S in a suitable solvent such as chloroform or ethyl acetate. Cool the solution to 0°C. Add a brominating agent, such as pyridine (B92270) perbromide, portion-wise while maintaining the low temperature. After the reaction is complete, the 3-bromorifamycin S can be isolated.
-
Condensation: Dissolve the 3-bromorifamycin S in a solvent like dichloromethane. Add 2-amino-4-methylpyridine and stir the mixture at a controlled temperature (e.g., 10°C) to form the o-quinonimic intermediate.
-
Reduction: Add a reducing agent, such as ascorbic acid, to the reaction mixture to reduce the intermediate to rifaximin.
-
Purification: The crude rifaximin can be purified by washing with an acidic aqueous solution followed by crystallization from a suitable solvent system.
Conclusion
The discovery of the rifamycin class of antibiotics from a soil microorganism in the 1950s marked a significant milestone in the fight against bacterial infections. The subsequent elucidation of the biosynthetic pathway of the key precursor, Rifamycin B, has provided a foundation for the production of this vital starting material. Through semi-synthetic modifications, a diverse range of potent rifamycin derivatives have been developed, with rifaximin (also known by the brand name "this compound") being a prime example of a targeted, gut-selective antibiotic. The detailed experimental protocols and biosynthetic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further innovation in this important class of antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Deciphering the late steps of rifamycin biosynthesis | Semantic Scholar [semanticscholar.org]
- 3. Deciphering the late steps of rifamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. US3871965A - Production of rifamycin B - Google Patents [patents.google.com]
Rifazine (Rifaximin): A Technical Guide to Target Identification and Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifazine, more commonly known as Rifaximin (B1679331), is a semi-synthetic, rifamycin-based, non-systemic antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative, aerobic and anaerobic bacteria.[1] Its unique pharmacokinetic profile, characterized by minimal gastrointestinal absorption, makes it a targeted therapy for a variety of gastrointestinal disorders.[2] This technical guide provides an in-depth overview of the methodologies used to identify the molecular targets of Rifaximin and to characterize its binding affinity. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical evaluation of this gut-selective antibiotic. The guide details the established primary target, explores potential off-target effects, and presents the quantitative data available to date. Furthermore, it outlines key experimental protocols and visual workflows to facilitate the design and execution of related studies.
Rifaximin's Primary Target and Mechanism of Action
The primary molecular target of Rifaximin is the bacterial DNA-dependent RNA polymerase (RNAP) .[3] Rifaximin exerts its bactericidal effect by binding with high affinity to the β-subunit of this essential enzyme, which is encoded by the rpoB gene.[1][4]
The binding of Rifaximin to the RNAP β-subunit sterically blocks the path of the elongating RNA transcript. This physical obstruction prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, effectively halting the process of transcription.[5] The inhibition of transcription leads to a downstream inhibition of protein synthesis, which is ultimately lethal to the bacterium.[6] Due to its minimal absorption, Rifaximin reaches very high concentrations in the gastrointestinal tract, allowing it to exert its bactericidal effect locally on enteric pathogens.[5]
Mutations in the rpoB gene that alter the Rifaximin binding site on the β-subunit can reduce the drug's binding affinity, leading to bacterial resistance.[1]
Target Identification Methodologies
Identifying the molecular targets of a drug is a critical step in understanding its mechanism of action and potential off-target effects. A variety of experimental strategies can be employed for this purpose.
Chemical Proteomics Approaches
Chemical proteomics is a powerful technique for identifying drug-protein interactions directly within a complex biological sample.
-
Affinity Chromatography: This method involves immobilizing a modified version of the drug (the "bait") onto a solid support, such as beads. A cell lysate is then passed over these beads, and proteins that bind to the drug are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. For Rifaximin, this would involve synthesizing a derivative with a linker arm for immobilization that does not interfere with its binding to RNA polymerase.[7][8][9]
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[10][11][12][13] This technique is particularly useful for identifying enzyme targets and assessing their functional state. A competitive ABPP experiment could be designed where a cell lysate is pre-incubated with Rifaximin before adding a broad-spectrum probe for a relevant enzyme class. A decrease in probe labeling for a specific protein would indicate it as a potential target of Rifaximin.
Proteomic Profiling of Cellular Responses
Analyzing global changes in protein expression in response to drug treatment can provide indirect evidence of its targets and affected pathways.
A study using two-dimensional gel electrophoresis has examined the effects of Rifaximin on the proteome of human intestinal epithelial cells (HEp-2).[14] This approach identified several proteins that were either up- or down-regulated following Rifaximin treatment, suggesting potential off-target effects or downstream consequences of its primary activity.
Table 1: Summary of Proteins Differentially Expressed in HEp-2 Cells Treated with Rifaximin
| Protein | Regulation | Putative Function |
| Annexin A5 | Down-regulated | Apoptosis, signal transduction |
| Intestinal-type alkaline phosphatase | Down-regulated | Gut mucosal defense |
| Histone H4 | Down-regulated | Chromatin structure |
| Histone-binding protein RbbP4 | Down-regulated | Chromatin assembly |
| Heat shock protein (HSP) 90α | Up-regulated | Cellular stress response |
| Fascin | Up-regulated | Actin-bundling, cell motility |
Source: Data extracted from a proteomic analysis of Rifaximin-treated epithelial cells.[14]
Binding Affinity Studies
Binding affinity describes the strength of the interaction between a drug and its target. Quantitative measurement of binding affinity is crucial for drug development.
Quantitative Analysis of Rifaximin's Inhibitory Effects
While specific binding affinity constants such as Kd (dissociation constant) or Ki (inhibition constant) for Rifaximin with purified bacterial RNA polymerase are not widely available in the public literature, the biological potency is well-characterized through Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
For Rifaximin's close structural analog, Rifampicin , the 50% effective concentration (EC50) for inhibiting E. coli RNA polymerase is approximately 20 nM .[5][15] This value provides an estimate of the high affinity of the rifamycin (B1679328) class of antibiotics for their target.
Table 2: Minimum Inhibitory Concentration (MIC) of Rifaximin for Various Bacterial Species
| Bacterial Species/Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| Enteric Pathogens (general) | - | 4 - 64 | Includes ETEC, EAEC, Salmonella, Shigella, Campylobacter spp. |
| Clostridioides difficile | - | 0.008 - 1 | Data from a study on isolates from IBS patients; indicates high susceptibility. |
| Enterobacteriaceae | 32 | >64 | MIC values increased from baseline after Rifaximin treatment. |
| Bacteroides spp. | 4 | 32 | MIC values increased from baseline after Rifaximin treatment. |
| Rifaximin-Resistant E. coli | >1024 | >1024 | Isolates from IBD patients with prior Rifaximin exposure. |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.[5]
Experimental Protocols for Binding Affinity Determination
Several biophysical techniques can be employed to measure the binding affinity of a small molecule like Rifaximin to its protein target.
SPR is a label-free technique that measures real-time biomolecular interactions. In a typical SPR experiment for Rifaximin, the target protein (bacterial RNA polymerase) would be immobilized on a sensor chip. Rifaximin solutions of varying concentrations are then flowed over the chip, and the binding is detected as a change in the refractive index at the sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
TSA, also known as differential scanning fluorimetry, measures changes in the thermal stability of a protein upon ligand binding. The principle is that ligand binding generally stabilizes a protein, leading to an increase in its melting temperature (Tm). The assay is performed by heating a protein in the presence of a fluorescent dye that binds to hydrophobic regions of the unfolded protein. As the protein unfolds, the fluorescence increases. By performing the assay with and without Rifaximin, a shift in the Tm can be observed, which is indicative of binding.
Table 3: Detailed Protocol for Thermal Shift Assay (TSA)
| Step | Procedure |
| 1. Reagent Preparation | - Prepare a stock solution of purified bacterial RNA polymerase in a suitable buffer. - Prepare a stock solution of Rifaximin. - Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange). |
| 2. Assay Plate Setup | - In a 96-well PCR plate, add the protein solution, the dye, and either Rifaximin (at various concentrations) or a vehicle control to each well. |
| 3. Thermal Denaturation | - Place the plate in a real-time PCR instrument. - Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while measuring fluorescence at each temperature increment. |
| 4. Data Analysis | - Plot fluorescence as a function of temperature to generate a melting curve for each condition. - Determine the Tm (the midpoint of the unfolding transition) for each curve. - A significant increase in Tm in the presence of Rifaximin indicates binding and stabilization of the protein. |
Conclusion
Rifaximin's primary target is unequivocally the bacterial DNA-dependent RNA polymerase, a mechanism it shares with other rifamycin antibiotics. While direct binding affinity constants for Rifaximin are not extensively published, its potent antibacterial activity is well-documented through MIC values. Proteomic studies have begun to explore the broader effects of Rifaximin on host cells, suggesting areas for further investigation into potential off-target interactions and downstream signaling effects. The experimental methodologies detailed in this guide, including chemical proteomics, SPR, and TSA, provide a robust framework for future research aimed at further elucidating the molecular interactions of Rifaximin and discovering novel therapeutic applications.
References
- 1. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rifaximin | C43H51N3O11 | CID 6436173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. rifaximin [drugcentral.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 11. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 12. Activity-based protein profiling in microbes and the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 14. Rifaximin-Mediated Changes to the Epithelial Cell Proteome: 2-D Gel Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Rifaximin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Rifaximin, a key antibiotic in the treatment of gastrointestinal disorders. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols for obtaining these measurements, tailored for researchers, scientists, and professionals in drug development.
Mass Spectrometry Data
Rifaximin is readily analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive method ideal for its quantification in biological matrices such as human plasma.[1] The typical approach involves positive electrospray ionization (ESI).
Table 1: Mass Spectrometry Parameters for Rifaximin Analysis
| Parameter | Value | Source |
| Ionization Mode | Positive ESI | [2] |
| Parent Ion (m/z) | 786.1, 786.4 | [2][3] |
| Product Ion (m/z) | 754.1, 754.3 | [2][3] |
| Internal Standard | Metoprolol (B1676517), Rifaximin-d6 | [2][3] |
| IS Parent Ion (m/z) | 268.3 (Metoprolol), 792.5 (Rifaximin-d6) | [2][3] |
| IS Product Ion (m/z) | 116.1 (Metoprolol), 760.4 (Rifaximin-d6) | [2][3] |
Experimental Protocol: LC-MS/MS Quantification of Rifaximin in Human Plasma
This protocol is a composite of methodologies described in the literature.[1][2][3]
1. Sample Preparation:
-
To 0.2 mL of human plasma, add an internal standard (e.g., metoprolol or rifaximin-d6).[3]
-
Precipitate plasma proteins using acetonitrile (B52724).[3]
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
Column: A C18 column is typically used (e.g., RESTEK Pinnacle C18, 50 mm x 2.1mm, 5 µm or Gemini C18, 50 X 2.0 mm, 5 µm).[2][3]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265).[1][2][3] For example, a gradient of acetonitrile and 10 mM ammonium formate in 0.1% formic acid.[2]
-
Flow Rate: A typical flow rate is around 0.20 mL/min.[2]
3. Mass Spectrometric Detection:
-
Instrument: A triple-quadrupole mass spectrometer is commonly used.[2]
-
Ionization: Electrospray ionization in positive mode (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[1][2][3]
-
Transitions: Monitor the transitions of m/z 786.4 → 754.3 for Rifaximin and the appropriate transition for the chosen internal standard.[2]
4. Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Linearity for Rifaximin in plasma has been demonstrated in ranges from 10-5000 pg/mL and 0.5-10 ng/mL.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for the structural elucidation of Rifaximin and its related substances.[4][5] Both ¹H and ¹³C NMR have been utilized for its characterization.[4][5]
Table 2: ¹H NMR Chemical Shifts for Rifaximin
| Proton | Chemical Shift (δ, ppm) |
| CH₃ (31, 32, 33, 34) | Four doublets |
| CH₃ (8, 13, 14, 30, 36, 37) | Six singlets |
| CH₂(30) in deuterated spectrum | AB system (δA = 4.67 ppm; δB = 4.73 ppm; JAB = 12.5 Hz) |
Note: The specific chemical shift values for all protons were not fully detailed in the provided search results, but the multiplicity and types of proton signals have been described.[6]
Experimental Protocol: NMR Analysis of Rifaximin
The following is a general protocol based on standard NMR practices and information from related studies.
1. Sample Preparation:
-
Dissolve Rifaximin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The concentration should be appropriate for the instrument's sensitivity, typically in the range of 5-10 mg/mL.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.
-
3. Data Processing and Analysis:
-
Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the specific protons and carbons in the Rifaximin molecule.
-
Use 2D NMR data to confirm connectivity between protons and carbons.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of Rifaximin, from sample preparation to data analysis.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of Rifaximin.
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR STUDIES OF A NEW CLASS OF RIFAXIMIN-DERIVED MOLECULES : RIFAXIMIN OR (OPEN RING) | Semantic Scholar [semanticscholar.org]
- 5. Structural elucidation of the Rifaximin Ph. Eur. Impurity H [air.unimi.it]
- 6. researchgate.net [researchgate.net]
Thermal stability and degradation profile of Rifazine
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Rifaximin
Introduction
Rifaximin is a broad-spectrum, gastrointestinal-selective antibiotic with a rifamycin-based structure. Its low systemic absorption leads to a favorable safety profile, making it effective for treating various gastrointestinal disorders. Ensuring the stability and quality of Rifaximin is crucial for its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Rifaximin, intended for researchers, scientists, and drug development professionals. The information is compiled from various stability-indicating studies and forced degradation analyses.
Thermal Stability and Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1] Rifaximin has been subjected to a variety of stress conditions, including thermal, photolytic, acidic, basic, and oxidative stress, to elucidate its degradation pathways.
Summary of Forced Degradation Studies
The stability of Rifaximin under different stress conditions has been investigated, revealing its susceptibility to degradation under acidic, basic, and oxidative environments. The drug has shown relative stability under neutral, photolytic, and dry heat conditions.
| Stress Condition | % Degradation | Reference |
| Acid Hydrolysis (0.1 M HCl, 60°C, 30 min) | 70.46% | [2] |
| Acid Hydrolysis | 13.77% | [2] |
| Alkaline Hydrolysis (0.05 M NaOH) | 15.11% | [2] |
| Alkaline Hydrolysis | 11.38% | [2] |
| Oxidative (3% H₂O₂) | 95.73% recovery | [3] |
| Oxidative Stress | 24.18% | [2] |
| Oxidative Degradation | 50.74% | [2] |
| Thermal (Dry Heat, 50°C, 3 months) | No significant degradation | |
| Thermal Degradation | 15.69% | [2] |
| Photolytic (Sunlight) | 89.72% recovery | [3] |
| Photolytic (UV light) | 98.34% recovery | [3] |
| Neutral Hydrolysis | Stable | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the stability of Rifaximin.
High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay
A common technique for separating and quantifying Rifaximin from its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Method 1: RP-HPLC
-
Column: Symmetry C18 (150 x 4.6mm, 5µ)
-
Mobile Phase: Methanol (B129727): Phosphate buffer pH 3 (65:35 v/v)
-
Flow Rate: 1 ml/min
-
Detection Wavelength: 454 nm
-
Retention Time: 2.262 mins
-
-
Method 2: RP-HPLC
-
Method 3: HPLC
-
Column: C18 (250 x 4.6mm, 5µ)
-
Mobile Phase: Methanol: Water (70:30)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 293nm
-
Forced Degradation Protocol
Forced degradation studies are performed to generate degradation products and assess the stability-indicating nature of analytical methods.
-
Acid Degradation: A solution of Rifaximin is prepared in methanol and then diluted in HCl solution (pH 1.3). The resulting solution is stored at 25°C in an amber glass flask for two weeks. Alternatively, degradation can be induced by refluxing in 0.1 M HCl at 60°C for 30 minutes.[4]
-
Base Degradation: The drug sample is exposed to a basic solution to induce hydrolysis.
-
Oxidative Degradation: Rifaximin is treated with an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.
-
Thermal Degradation: Solid drug substance or tablets are exposed to dry heat (e.g., 50°C) in an oven for an extended period (e.g., 3 months).
-
Photolytic Degradation: The drug is exposed to UV and sunlight to evaluate its photosensitivity.
Degradation Profile and Pathways
Forced degradation studies have identified several degradation products of Rifaximin. The drug is particularly susceptible to acid and base hydrolysis and oxidative stress.
Degradation Kinetics
The degradation of Rifaximin under acidic conditions has been shown to follow first-order kinetics.[3][5] The rate of degradation increases with time and temperature.
Identification of Degradants
Liquid chromatography-mass spectrometry (LC-MS) has been employed to identify the mass-to-charge ratio (m/z) of the degradation products.
-
Acid Degradation: Four major degradants with m/z values of 784.2, 744.5, 784.3, and 753.8 have been identified.[2]
-
Alkali Degradation: Three degradants with m/z values of 744.5, 784.3, and 753.8 were observed.[2]
-
Oxidative Degradation: Five degradants with m/z values of 772.4, 838.4, 744.5, 753.8, and 801.9 were identified.[2]
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on Rifaximin.
Caption: Workflow for Forced Degradation Studies of Rifaximin.
Conceptual Degradation Pathways of Rifaximin
This diagram illustrates the conceptual degradation of Rifaximin under different stress conditions, leading to various degradation products.
Caption: Conceptual Degradation Pathways of Rifaximin.
References
The Core Therapeutic Target of Rifazine Antibiotics in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary therapeutic target of Rifazine-class antibiotics in bacteria, focusing on the molecular mechanisms of action, resistance, and the experimental methodologies used to elucidate these interactions. Rifazines, including the clinically significant compounds Rifampicin and Rifaximin, represent a critical class of antibiotics in the fight against bacterial infections.
The Primary Target: Bacterial DNA-Dependent RNA Polymerase
The bactericidal activity of this compound antibiotics is primarily attributed to their specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] This targeted inhibition effectively halts protein synthesis, leading to bacterial cell death.[3]
Mechanism of Action: Steric Occlusion of the Nascent RNA Chain
Rifazines bind to the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[1][2] The binding site is a well-defined pocket located deep within the DNA/RNA channel, in close proximity to, but not directly at, the enzyme's active site.[1][3]
The binding of a this compound molecule to this pocket does not prevent the initiation of transcription. RNAP can still bind to promoter DNA and catalyze the formation of the first few phosphodiester bonds. However, as the nascent RNA chain elongates, it clashes with the bound antibiotic. This steric hindrance physically obstructs the path of the growing RNA molecule, preventing its extension beyond a length of 2-3 nucleotides.[2] This process, known as abortive initiation, leads to the release of short, non-functional RNA fragments and a cessation of productive transcription.
Mechanism of this compound action on bacterial transcription.
Quantitative Analysis of this compound Activity
The efficacy of this compound antibiotics is quantified through various in vitro and in vivo assays. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the potency of an antibiotic against a specific bacterial strain.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC values for Rifampicin and Rifaximin against a range of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Rifampicin against Various Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | NCTC 8532 | 0.002 |
| Escherichia coli | NCTC 10418 | 8 |
| Mycobacterium tuberculosis | H37Rv | 0.1 - 0.2 |
Table 2: Minimum Inhibitory Concentration (MIC) of Rifaximin against Enteric Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Enterotoxigenic E. coli (ETEC) | 4 - 64 |
| Salmonella spp. | 4 - 64 |
| Shigella spp. | 4 - 64 |
| Campylobacter spp. | 4 - 64 |
Mechanisms of Resistance to Rifazines
The primary mechanism of resistance to Rifazines is the alteration of the drug's target, the RNAP β-subunit, through mutations in the rpoB gene.[1] These mutations typically occur within an 81-base-pair region of the rpoB gene known as the Rifampicin Resistance-Determining Region (RRDR).[4]
Mutations in the RRDR can lead to amino acid substitutions that:
-
Reduce the binding affinity of the this compound molecule to the RNAP pocket.
-
Create steric hindrance , preventing the drug from entering its binding site.
-
Alter the electrostatic surface of the binding pocket, making the interaction less favorable.
The most frequently observed mutations in clinical isolates of Mycobacterium tuberculosis are found at codons 531, 526, and 516 of the rpoB gene.[2]
Logical flow of the development of bacterial resistance to Rifazines.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound's therapeutic targets.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of a this compound antibiotic against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound antibiotic stock solution of known concentration
-
Sterile multichannel pipettes and tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: a. In the first column of a 96-well plate, add 100 µL of the antibiotic stock solution (at 2x the highest desired concentration) to the first well and 100 µL of sterile broth to the remaining wells. b. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no antibiotic), and the twelfth as a negative control (no bacteria).
-
Prepare Bacterial Inoculum: a. Dilute the bacterial culture in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
In Vitro Transcription Assay to Assess RNAP Inhibition
This assay directly measures the inhibitory effect of a this compound on the activity of purified bacterial RNAP.
Materials:
-
Purified bacterial RNA polymerase (holoenzyme)
-
Linear DNA template containing a known promoter
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)
-
Transcription buffer (containing MgCl₂, DTT, etc.)
-
This compound antibiotic solution at various concentrations
-
Stop solution (e.g., formamide (B127407) with loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the transcription buffer, DNA template, and RNAP holoenzyme. b. Add the this compound antibiotic at the desired final concentration (a control reaction with no antibiotic should be included). c. Pre-incubate the mixture at 37°C for 10-15 minutes to allow the antibiotic to bind to the RNAP.
-
Initiation of Transcription: a. Start the transcription reaction by adding the rNTP mix (including the radiolabeled nucleotide). b. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: a. Stop the reaction by adding the stop solution.
-
Analysis of Transcripts: a. Denature the samples by heating. b. Separate the RNA transcripts by size using denaturing PAGE. c. Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film. d. The inhibition of transcription is observed as a decrease in the amount of full-length RNA transcript in the presence of the this compound antibiotic.
Identification of rpoB Mutations in Rifampicin-Resistant Bacteria
This workflow describes the process of identifying the genetic basis of Rifampicin resistance in a bacterial isolate.
Experimental workflow for the identification of mutations conferring this compound resistance.
Protocol:
-
Isolation of Resistant Mutant: a. Culture the parental bacterial strain on agar (B569324) plates containing a concentration of Rifampicin above its MIC. b. Isolate and purify single colonies that exhibit growth.
-
Genomic DNA Extraction: a. Extract high-quality genomic DNA from the resistant isolate using a commercial kit or standard protocols.
-
PCR Amplification of the rpoB RRDR: a. Design primers that flank the 81-bp Rifampicin Resistance-Determining Region of the rpoB gene. b. Perform PCR using the extracted genomic DNA as a template to amplify this region.
-
DNA Sequencing: a. Purify the PCR product. b. Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: a. Align the obtained sequence with the wild-type rpoB gene sequence from a susceptible strain. b. Identify any nucleotide differences (substitutions, insertions, or deletions) within the RRDR.
-
Mutation Identification and Confirmation: a. Translate the nucleotide sequence to the amino acid sequence to determine the resulting amino acid change. b. Compare the identified mutation to known resistance-conferring mutations in the literature and databases.
Conclusion
The bacterial DNA-dependent RNA polymerase remains a highly validated and critical target for the this compound class of antibiotics. A thorough understanding of the molecular interactions between these drugs and their target, as well as the mechanisms by which resistance emerges, is paramount for the development of new and improved this compound derivatives and for strategies to combat antibiotic resistance. The experimental protocols and data presented in this guide provide a foundational framework for researchers engaged in this vital area of drug discovery and development.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling and identification of novel rpoB mutations in rifampicin-resistant Mycobacterium tuberculosis clinical isolates from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Rifazine (Rifaximin) in Bacterial Cell Culture
A Note on Nomenclature: The term "Rifazine" is uncommon in scientific literature. It is highly probable that this is a variant or misspelling of Rifaximin (B1679331) , a well-documented rifamycin-class antibiotic. All information herein pertains to Rifaximin and will be referred to as such.
Introduction
Rifaximin is a semi-synthetic, non-absorbable antibiotic derived from rifamycin.[1] Its primary mechanism of action is the inhibition of bacterial RNA synthesis by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase.[2] This action prevents the transcription of bacterial genes into RNA, thereby halting protein synthesis and leading to a bactericidal effect.[2][3] Rifaximin exhibits broad-spectrum activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria.[4][5] Due to its minimal gastrointestinal absorption, it is particularly effective for targeting gut pathogens with a low risk of systemic side effects.[6]
These application notes provide detailed protocols for the use of Rifaximin in a laboratory setting for antibacterial susceptibility testing and in vitro cell culture experiments.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Rifaximin for Various Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | - | ≤ 64 | [7] |
| Campylobacter jejuni | - | ≤ 64 | [7] |
| Salmonella spp. | - | ≤ 64 | [7] |
| Shigella spp. | - | ≤ 64 | [7] |
| Enterococcus faecalis | - | - | [8] |
| Enterococcus faecium | - | - | [8] |
| Staphylococcus aureus | - | - | [8] |
| Klebsiella spp. | - | - | [8] |
| Enterobacter spp. | - | - | [8] |
| Clostridium difficile | - | 0.015 | [5] |
MIC₅₀ and MIC₉₀ represent the minimum concentrations of Rifaximin required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.
Experimental Protocols
Protocol 1: Preparation of Rifaximin Stock Solution
This protocol details the preparation of a concentrated stock solution of Rifaximin for use in bacterial cell culture experiments.
Materials:
-
Rifaximin powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)
-
Sterile, amber-colored microfuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, PTFE for DMSO/ethanol)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of Rifaximin powder.
-
Dissolve the Rifaximin powder in a suitable volume of sterile DMSO or ethanol to achieve a desired stock concentration (e.g., 10 mg/mL).[3]
-
Vortex the solution thoroughly until the Rifaximin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
(Optional) For sterilization, the solution can be filtered through a 0.22 µm syringe filter compatible with the chosen solvent.[3]
-
Aliquot the sterile stock solution into smaller volumes in sterile, amber-colored microfuge tubes to protect it from light.[3]
-
Store the aliquots at -20°C. Stored properly, the stock solution is stable for up to one month. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a method to determine the MIC of Rifaximin against a specific bacterial strain using a liquid culture medium.
Materials:
-
Rifaximin stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum, adjusted to a 0.5 McFarland standard
-
Sterile pipette tips
-
Incubator
Procedure:
-
Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Add a specific volume of the Rifaximin stock solution to the first well to achieve the highest desired concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of Rifaximin concentrations. Discard 100 µL from the last well in the dilution series.
-
Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard.
-
Add 10 µL of the adjusted bacterial inoculum to each well, including a positive control well (containing MHB and inoculum but no Rifaximin) and a negative control well (containing MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of Rifaximin at which no visible growth is observed.[9][10]
Protocol 3: Bacterial Cytotoxicity (Time-Kill) Assay
This protocol is designed to assess the bactericidal or bacteriostatic activity of Rifaximin over time.
Materials:
-
Rifaximin stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Appropriate liquid growth medium (e.g., MHB)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
-
Incubator
-
Spectrophotometer
Procedure:
-
Prepare a series of culture tubes or flasks containing the desired concentrations of Rifaximin in the growth medium. Include a control tube with no Rifaximin.
-
Inoculate each tube with the bacterial culture to a final density of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each Rifaximin concentration to visualize the killing kinetics. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal.[8]
Visualizations
Caption: Mechanism of action of Rifaximin in a bacterial cell.
Caption: Experimental workflow for MIC determination.
Resistance
The development of resistance to Rifaximin has been observed.[11] In Escherichia coli, resistance is often associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[1] This alteration can reduce the binding affinity of Rifaximin to its target. It is crucial to monitor for the emergence of resistance, especially in long-term experiments.
Concluding Remarks
Rifaximin is a potent antibiotic for in vitro studies of bacterial growth and viability. The protocols provided herein offer a framework for its application in a research setting. Adherence to sterile techniques and appropriate controls is paramount for obtaining reliable and reproducible results. Researchers should always consult relevant safety data sheets and institutional guidelines when handling antibiotics and bacterial cultures.
References
- 1. Effects of rifaximin on bacterial virulence mechanisms at supra- and sub-inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rifaximin: in vitro and in vivo antibacterial activity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of rifaximin against isolates from patients with small intestinal bacterial overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. benchchem.com [benchchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application of Rifaximin in Gut Microbiome Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin (B1679331) is a non-systemic, broad-spectrum antibiotic characterized by its gut-selective properties. Its minimal gastrointestinal absorption allows it to achieve high concentrations in the gut lumen, making it a valuable tool for modulating the gut microbiota.[1] Unlike traditional systemic antibiotics, rifaximin is considered a "eubiotic," as it can selectively promote the growth of beneficial bacteria while having a modest and often transient impact on the overall microbial diversity.[2][3][4] Its therapeutic efficacy in conditions such as traveler's diarrhea, hepatic encephalopathy (HE), and irritable bowel syndrome with diarrhea (IBS-D) is attributed to a multifaceted mechanism of action that extends beyond its bactericidal and bacteriostatic effects. This includes the modulation of bacterial virulence, anti-inflammatory actions through the pregnane (B1235032) X receptor (PXR), and enhancement of gut barrier function.[2][5][6]
These application notes provide a comprehensive overview of the use of rifaximin in gut microbiome research, including quantitative data on its effects, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation: Quantitative Effects of Rifaximin on the Gut Microbiome
The following tables summarize the quantitative changes observed in the gut microbiome following rifaximin treatment across various studies.
Table 1: Effects of Rifaximin on Gut Microbiota Composition
| Bacterial Taxon | Study Model | Rifaximin Dosage | Duration | Effect | Magnitude of Change | Reference(s) |
| Lactobacillaceae | Rat (Stress Model) | Not Specified | Not Specified | Increase | Striking increase in relative abundance | [7] |
| Lactobacillus | Human (IBS-D) | 1650 mg/day | 14 days | Increase | Increased abundance | [3] |
| Bifidobacterium | Human (Crohn's Disease, in vitro model) | 1800 mg/day | Not Specified | Increase | Increased concentration | |
| Faecalibacterium prausnitzii | Human (Crohn's Disease, in vitro model) | 1800 mg/day | Not Specified | Increase | Increased concentration | |
| Eubacteraceae | Human (Minimal HE) | Not Specified | Not Specified | Increase | Increased abundance | [7] |
| Veillonellaceae | Human (Minimal HE) | Not Specified | Not Specified | Decrease | Reduced abundance | [7] |
| Enterobacteriaceae | Human (IBS-D) | 550 mg TID | 2 weeks | Decrease | Significantly lower relative abundance | |
| Peptostreptococcaceae | Human (IBS-D) | 550 mg TID | 2 weeks | Decrease | Significantly lower relative abundance | |
| Streptococcus | Human (HE) | Not Specified | 2 weeks | Decrease | Reduced population | [5] |
| Total Bacterial Load | Rat (Ileum) | Not Specified | Not Specified | Decrease | 84% reduction | [7] |
Table 2: Effects of Rifaximin on Bacterial Virulence
| Virulence Factor | Bacterial Strain(s) | Rifaximin Concentration | Effect | Magnitude of Change | Reference(s) |
| Plasmid Transfer | Escherichia coli | Sub-MIC | Inhibition | >99% reduction | [8] |
| Plasmid Curing (ESBL genes) | Escherichia coli | Sub-MIC | Curing | 7.7-43.8% of cells cured | [8] |
| Plasmid Curing (Toxin encoding) | ETEC mex264 | Sub-MIC | Curing | 22.4-41.6% of cells cured | [8] |
| Enterotoxin (ST/LT) Expression | Enterotoxigenic E. coli (ETEC) | 8, 32, 64 mg/L | Inhibition | Undetectable expression | [9] |
| Surface Adhesion Factor (CS2/CS3, CS6) Expression | ETEC | 8, 32, 64 mg/L | Inhibition | Undetectable expression | [9] |
| Matrix Metalloproteinase-9 (MMP-9) Production | Enteroaggregative E. coli (EAEC), Shigella sonnei | 8, 32, 64 mg/L | Inhibition | Undetectable amounts | [9] |
| Interleukin-8 (IL-8) Induction | Diarrhoeagenic E. coli, Shigella sonnei | 8, 32, 64 mg/L | Inhibition | Undetectable induction | [9] |
Experimental Protocols
Protocol 1: Assessment of Gut Microbiome Composition using 16S rRNA Gene Sequencing
This protocol outlines the key steps for analyzing the impact of rifaximin on the gut microbiome using 16S rRNA gene sequencing.
1. Fecal Sample Collection and Storage:
-
Collect fecal samples in sterile containers.
-
For optimal preservation of the microbial community, immediately freeze samples at -80°C.
-
If immediate freezing is not possible, use a nucleic acid stabilization solution.
-
Homogenize the entire fecal sample before aliquoting to ensure representativeness.[10]
2. Fecal DNA Extraction:
-
Use a commercially available spin-column-based kit (e.g., QIAamp DNA Stool Mini Kit) for consistent results.
-
Weigh approximately 200-250 mg of frozen fecal material.
-
Add the lysis buffer provided in the kit.
-
Incorporate a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.
-
Follow the manufacturer's protocol for washing and elution of the purified DNA.
-
Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a fluorometer (e.g., Qubit) for accurate concentration measurement.
3. 16S rRNA Gene Amplification and Sequencing:
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4) using universal primers.
-
Purify the PCR products using a gel extraction kit or magnetic beads to remove primers and other reaction components.
-
Attach sequencing adapters and barcodes to the purified amplicons in a second PCR step for multiplexing.
-
Sequence the prepared library on a high-throughput sequencing platform, such as the Illumina MiSeq system.
4. Bioinformatic and Statistical Analysis:
-
Demultiplexing: Separate sequences based on their unique barcodes.
-
Quality Filtering and Trimming: Remove low-quality reads and trim primer sequences.
-
OTU Picking/ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Alpha and Beta Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon, Simpson) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to compare microbial community composition between samples.
Protocol 2: Absolute Quantification of Specific Bacteria using qPCR
This protocol provides a method for quantifying the absolute abundance of specific bacterial taxa affected by rifaximin.
1. DNA Extraction:
-
Extract DNA from fecal samples as described in Protocol 1.
2. Primer Design and Validation:
-
Design or obtain species-specific primers for the target bacterium.
-
Validate primer specificity using conventional PCR and melt curve analysis in real-time PCR.
3. Standard Curve Generation:
-
Culture the target bacterial species in anaerobic conditions.
-
Perform serial dilutions of the bacterial culture and extract DNA from each dilution.
-
Use the extracted DNA from the serial dilutions to generate a standard curve in the qPCR assay.
4. qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green, forward and reverse primers, and template DNA (from fecal samples and standards).
-
Use an optimized primer concentration (e.g., 500 nM) and SYBR Green concentration to avoid inhibition.
-
Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
5. Data Analysis:
-
Quantify the absolute abundance of the target bacteria in the fecal samples by comparing their Ct values to the standard curve.
-
Express the results as cell number or gene copy number per gram of feces.
Signaling Pathways and Experimental Workflows
Rifaximin's Anti-inflammatory Mechanism via Pregnane X Receptor (PXR)
Rifaximin acts as a gut-specific agonist of the pregnane X receptor (PXR).[11][12] Activation of PXR in intestinal epithelial cells leads to the inhibition of the pro-inflammatory transcription factor NF-κB.[4][5][11][13] This, in turn, downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to the anti-inflammatory effects of rifaximin.[13]
Experimental Workflow for Gut Microbiome Analysis
The following diagram illustrates a typical workflow for studying the effects of rifaximin on the gut microbiome.
Logical Relationship of Rifaximin's Multifaceted Action
This diagram illustrates the interconnected mechanisms through which rifaximin exerts its therapeutic effects on the gut microbiome and host.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly accurate and sensitive absolute quantification of bacterial strains in human fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly accurate and sensitive absolute quantification of bacterial strains in human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB by a PXR-dependent pathway mediates counter-regulatory activities of rifaximin on innate immunity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of rifaximin on gut microbiota composition in advanced liver disease and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Therapeutic Role of Rifaximin in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rifaximin Exerts Beneficial Effects Independent of its Ability to Alter Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preparation of Rifampicin Stock Solution for Experimental Use
Application Notes
Rifampicin, a semi-synthetic antibiotic derived from Amycolatopsis rifamycinica, is a potent inhibitor of bacterial DNA-dependent RNA polymerase.[1] This characteristic makes it an invaluable tool in a variety of research applications, including microbiology, molecular biology, and cell biology. It is particularly effective against mycobacteria.[1] Proper preparation and storage of a stock solution are crucial for ensuring its efficacy and obtaining reproducible experimental results.
Rifampicin's effectiveness can be compromised by its instability in acidic or alkaline conditions and its limited solubility in aqueous solutions at neutral pH.[2][3] Therefore, the choice of solvent and adherence to proper storage protocols are critical. This document provides a detailed protocol for the preparation, storage, and handling of a Rifampicin stock solution for research purposes.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of a Rifampicin stock solution.
Table 1: Solubility of Rifampicin in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | Not Specified |
| Chloroform | 349 mg/mL | 25 |
| Methanol (B129727) | 16 mg/mL | 25 |
| Ethanol (95%) | ~10 mg/mL | Not Specified |
| Water (pH 7.3) | 2.5 mg/mL | 25 |
| Water (pH 4.3) | 1.3 mg/mL | 25 |
Data sourced from multiple references.[3][4][5]
Table 2: Recommended Stock Solution Concentrations and Storage
| Solvent | Stock Concentration | Storage Temperature | Shelf Life |
| DMSO | 50 mg/mL | -20°C | Up to 1 year |
| Methanol | 16 mg/mL | -20°C | Up to 1 year |
Note: Rifampicin may precipitate when stored at -20°C. It should be fully dissolved before use.[4] Stock solutions are light-sensitive and should be protected from light.[6]
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Rifampicin Stock Solution in DMSO
Materials:
-
Rifampicin powder (CAS 13292-46-1)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: In a sterile environment, such as a laminar flow hood, weigh out the desired amount of Rifampicin powder using a calibrated analytical balance. For a 1 mL stock solution of 50 mg/mL, weigh 50 mg of Rifampicin.
-
Dissolution: Transfer the weighed Rifampicin powder into a sterile tube. Add the appropriate volume of sterile DMSO to achieve the final concentration of 50 mg/mL (e.g., add 1 mL of DMSO for 50 mg of Rifampicin).
-
Mixing: Close the tube tightly and vortex until the Rifampicin is completely dissolved. The solution should be a clear, reddish-orange color.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for up to one year.[4]
Protocol 2: Preparation of a 16 mg/mL Rifampicin Stock Solution in Methanol
Materials:
-
Rifampicin powder (CAS 13292-46-1)
-
Methanol, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: In a sterile environment, weigh out the desired amount of Rifampicin powder. For a 1 mL stock solution of 16 mg/mL, weigh 16 mg of Rifampicin.
-
Dissolution: Transfer the powder to a sterile tube and add the corresponding volume of sterile methanol to reach the final concentration of 16 mg/mL.
-
Mixing: Securely cap the tube and vortex until the powder is fully dissolved.
-
Aliquoting and Storage: Dispense the stock solution into sterile, light-protected tubes in single-use aliquots. Store at -20°C for up to one year.[4] Note that Rifampicin may precipitate in methanol at concentrations above 16 mg/mL.[4]
Visualizations
References
- 1. Rifampicin, 1 g, 1 g, CAS No. 13292-46-1 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 2. Rifampin Stability and Solution Concentration Enhancement Through Amorphous Solid Dispersion in Cellulose ω-Carboxyalkanoate Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
Application Notes and Protocols: Utilizing Rifazine in the Development of Antibiotic Resistance Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rifazine (Rifaximin) for the development of in vitro antibiotic resistance models. This document outlines the mechanisms of action and resistance to this compound, detailed experimental protocols for generating and characterizing resistant bacterial strains, and quantitative data to support these models.
Introduction
This compound, a semi-synthetic derivative of rifamycin, is a non-systemic antibiotic with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic organisms.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking bacterial RNA synthesis.[2] Due to its minimal gastrointestinal absorption, this compound achieves high concentrations in the gut, making it an effective agent for treating gastrointestinal disorders and a valuable tool for studying the emergence of antibiotic resistance in enteric bacteria.[1]
The development of resistance to this compound is primarily associated with two key mechanisms: mutations in the gene encoding the β-subunit of RNA polymerase (rpoB) and the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[2] Understanding these mechanisms is crucial for developing robust antibiotic resistance models that can aid in the discovery and development of new antimicrobial agents.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Enteric Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 90 | ≤0.015 - >128 | 4 | 8 | [3] |
| Escherichia coli (CTX-M ESBLs) | 60 | 0.5 - >128 | 4 | 32 | [3] |
| Escherichia coli (Carbapenemase-producing) | 30 | 1 - >128 | 4 | 64 | [3] |
| Shigella spp. | 90 | 0.5 - >128 | 4 | 16 | [3] |
| Salmonella enterica (nontyphoidal) | 90 | 2 - 32 | 8 | 16 | [3] |
| Salmonella enterica (typhoidal) | 90 | 4 - 32 | 8 | 16 | [3] |
| Campylobacter spp. | 90 | 1 - >128 | 128 | >128 | [3] |
Table 2: Impact of rpoB Mutations on this compound and Rifampicin MICs in E. coli
| rpoB Mutation | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) | Reference |
| Wild-Type | 4 - 8 | 8 | [4] |
| His526Asn | ≥128 | >64 | [5] |
| Ser531Leu | >256 | >256 | [6] |
| Spontaneous Mutants | >512 | Not Reported | [7] |
Table 3: Effect of Efflux Pump Inhibitor (PAβN) on this compound MIC in E. coli
| Strain Type | Number of Strains | This compound MIC Range (µg/mL) | This compound + PAβN (20 mg/L) MIC Range (µg/mL) | Fold Decrease in MIC | Reference |
| Clinical Isolates | 210 | 8 - >256 | Not specified, but 95.2% showed decreased MIC | Not specified | [8][9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol outlines the standardized agar dilution method for determining the MIC of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) for stock solution preparation
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a minimal amount of DMSO or acetone to create a high-concentration stock solution. Further dilute in sterile distilled water to the desired starting concentration.
-
Prepare this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add the appropriate volume of the this compound dilution to molten MHA (cooled to 45-50°C) to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate with no this compound.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculate Plates:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. A multipoint inoculator can be used for testing multiple strains.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Selection of this compound-Resistant Mutants
This protocol describes a single-step method for selecting spontaneous this compound-resistant mutants.
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or other suitable liquid medium
-
Mueller-Hinton Agar (MHA) plates
-
MHA plates containing this compound at concentrations 4x, 8x, and 16x the MIC of the parental strain.
-
Spectrophotometer
-
Sterile spreaders and loops
Procedure:
-
Prepare an Overnight Culture: Inoculate a single colony of the parental bacterial strain into TSB and incubate overnight at 37°C with shaking.
-
Determine Cell Concentration: Measure the optical density (OD₆₀₀) of the overnight culture and determine the colony-forming units per milliliter (CFU/mL) by plating serial dilutions on MHA plates.
-
Selection of Mutants:
-
Plate approximately 10⁸ to 10⁹ CFU of the overnight culture onto MHA plates containing different concentrations of this compound (4x, 8x, and 16x MIC).
-
Spread the inoculum evenly using a sterile spreader.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Isolate and Confirm Resistance:
-
Pick individual colonies that grow on the this compound-containing plates.
-
Streak each colony onto a fresh MHA plate containing the same concentration of this compound to confirm resistance.
-
Determine the MIC of the confirmed resistant mutants using the agar dilution method described in Protocol 1.
-
-
Calculate Mutation Frequency: The frequency of spontaneous mutation is calculated by dividing the number of resistant colonies by the total number of plated bacteria.
Mandatory Visualizations
Caption: Mechanism of action of this compound and its interaction with the bacterial cell.
Caption: Workflow for generating and characterizing this compound-resistant bacterial models.
Caption: Logical relationships of the primary mechanisms conferring resistance to this compound.
References
- 1. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Rifaximin prophylaxis causes resistance to the last-resort antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of rifaximin against clinical isolates of Escherichia coli and other enteropathogenic bacteria isolated from travellers returning to the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of rpoB Mutations Conferring Rifampin Resistance on Fitness of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relevant role of efflux pumps in high levels of rifaximin resistance in Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rifamycin Combination Therapy
Authored for: Researchers, Scientists, and Drug Development Professionals
Note on Terminology: The term "Rifazine" is not a recognized name for an approved antibiotic. This document will focus on the well-established rifamycin (B1679328) class of antibiotics, primarily Rifampin (also known as Rifampicin) and Rifaximin , which are commonly used in combination therapies.
Introduction
Rifamycins are a potent class of bactericidal antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[1] Rifampin, a cornerstone of tuberculosis treatment, also sees use against various Gram-positive infections, especially those involving biofilms like prosthetic joint and valve infections.[2] However, its use as a monotherapy is severely limited by the rapid development of resistance, which typically arises from mutations in the rpoB gene encoding the β subunit of RNA polymerase.[1][3] This necessitates its use in combination with other antimicrobial agents.
Combination therapy with rifampin aims to leverage synergistic or additive effects to enhance bactericidal activity, broaden the spectrum of coverage, and, crucially, suppress the emergence of resistant strains.[4][5] This document provides an overview of key rifamycin combination therapies, quantitative data on their synergistic effects, and detailed protocols for in vitro synergy testing.
Mechanisms of Synergy
The synergistic effect of rifampin with other antibiotics is often rooted in complementary mechanisms of action.
-
Enhanced Penetration: One of the most well-understood synergistic mechanisms involves cell wall active agents like β-lactams. These drugs damage the bacterial cell wall, which is thought to increase the intracellular penetration of rifampin, allowing it to reach its target, the RNA polymerase, more effectively.[6][7][8]
-
Sequential Pathway Inhibition: Combining rifampin with an antibiotic that targets a different essential pathway (e.g., protein synthesis or cell membrane integrity) can lead to a multi-pronged attack that is more effective than either agent alone. For instance, the combination of rifampin (inhibiting RNA synthesis) and daptomycin (B549167) (disrupting the cell membrane) attacks two critical cellular processes simultaneously.[4]
-
Suppression of Resistance: The presence of a second antibiotic places a different selective pressure on the bacteria, making it statistically less likely for a spontaneous mutation conferring resistance to both drugs to occur.[4] Combination therapy with agents like daptomycin or vancomycin (B549263) has been shown to prevent the emergence of rifampin-resistant mutants.[9]
Figure 1. Synergistic mechanisms of Rifampin with other antibiotics.
Quantitative Data on Combination Therapies
The interaction between two antibiotics can be quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: In Vitro Synergy of Rifampin against Staphylococcus aureus (including MRSA)
| Combination | Organism | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FICI | Interpretation | Reference |
| Rifampin + Daptomycin | MRSA | RIF: VariesDAP: Varies | Varies | 1.00 - 1.25 | Additive | [10] |
| MRSA (Biofilm) | RIF: VariesDAP: Varies | DAP MIC decreased 2- to 31-fold | Not explicitly stated | Enhanced Susceptibility | [11] | |
| MRSA (Invasive) | RIF: VariesDAP: Varies | Varies | ≤ 0.5 (in 75% of isolates) | Synergy | [4][12] | |
| Rifampin + Vancomycin | MRSE (Rif-Resistant) | RIF: >1024VAN: 8 | RIF: 128VAN: 0.5 | 0.18 | Synergy | [13] |
| MRSA | RIF: VariesVAN: Varies | Varies | > 0.5 | Indifference | [14][15] | |
| Rifampin + Linezolid | MRSA (cfr-positive) | RIF: VariesLZD: Varies | Varies | 0.375 - 0.5 | Synergy | [16] |
| Rifampin + Fosfomycin | MRSA | RIF: VariesFOS: Varies | Varies | Weakly Synergistic | Synergy | [17] |
Table 2: In Vitro Synergy of Rifaximin against Gram-Negative Bacteria
| Combination | Organism | MIC Alone (μg/mL) | FICI Range | Interpretation | Reference |
| Rifaximin + Polymyxin (B74138) B | Multidrug-Resistant Gram-Negatives | RIFAX: >16PMB: Varies | 0.02 - 0.5 | Potent Synergy | [18] |
| Rifampin + Polymyxin B | Acinetobacter baumannii | RIF: VariesPMB: Varies | 0.5 (borderline) | Synergy | [19] |
| Rifabutin + Polymyxin B | Acinetobacter baumannii | RFB: VariesPMB: Varies | 0.28 (mean) | Synergy | [1] |
Table 3: In Vivo Efficacy of Rifampin Combinations in Animal Models
| Combination | Animal Model | Dosing Regimen | Outcome | Reference |
| Rifampin + Daptomycin | Guinea Pig (MRSA Foreign Body Infection) | RIF: Not statedDAP: 30 mg/kg | 67% cure rate; Prevented RIF resistance | [20] |
| Rifampin + Linezolid | Rat (MRSA Osteomyelitis) | RIF: 25 mg/kg twice dailyLZD: 35 mg/kg twice daily | Significantly reduced bacterial load vs. monotherapy | [21] |
| Mouse (MRSA Bacteremia) | RIF: 5 mg/kg twice dailyLZD: 100 mg/kg twice daily | Synergistic efficacy against cfr-positive MRSA | [16] | |
| Rifampin + Vancomycin | Rat (MRSA Osteomyelitis) | RIF: 25 mg/kg twice dailyVAN: 50 mg/kg twice daily | Significantly reduced bacterial load vs. monotherapy | [21] |
| Rat (MRSA Periprosthetic Infection) | RIF: Not statedVAN: Not stated | Bacterial counts below detection limit | [22] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol outlines the broth microdilution checkerboard method to determine the FICI of a rifamycin combined with a second antibiotic.[23]
Figure 2. Experimental workflow for the checkerboard synergy assay.
Materials:
-
Test organism
-
Rifamycin (e.g., Rifampin) and second antibiotic (Drug B) powders
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Methodology:
-
Preparation of Inoculum: a. From a fresh culture plate (18-24h growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[23]
-
Preparation of Antibiotic Plates: a. Prepare stock solutions of each antibiotic in an appropriate solvent at a concentration at least 10-fold higher than the highest concentration to be tested.[24] b. Add 50 µL of CAMHB to each well of a 96-well plate. c. In the first column, add an additional 50 µL of the highest concentration of Rifampin to each well in rows A-H. d. Perform a 2-fold serial dilution of Rifampin by transferring 50 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard 50 µL from column 10. Column 12 will serve as a growth control (no antibiotic). e. To row A, add an additional 50 µL of the highest concentration of Drug B to each well in columns 1-11. f. Perform a 2-fold serial dilution of Drug B by transferring 50 µL from row A to row B, mixing, and repeating down to row G. Discard 50 µL from row G. g. This setup results in row H containing only serial dilutions of Rifampin and column 11 containing only serial dilutions of Drug B, which will be used to determine their individual MICs.[24]
-
Inoculation and Incubation: a. Inoculate each well (except a sterility control well containing only broth) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL. b. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.[23]
-
Data Analysis: a. After incubation, determine the MIC of each antibiotic alone (from row H and column 11) and the MIC of the drugs in combination (from the wells in the grid). The MIC is the lowest concentration showing no visible turbidity. b. For each well showing no growth in the combination grid, calculate the FICI using the formula provided above. c. The FICI for the combination is the lowest FICI value calculated from all the isoboles (wells with no growth).
Protocol 2: Time-Kill Assay
Time-kill assays provide dynamic information about the rate of bacterial killing and can confirm synergistic interactions observed in checkerboard assays.[25][26]
Materials:
-
Test organism
-
Rifamycin and second antibiotic
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Plating supplies (agar plates, spreader, diluent)
Methodology:
-
Preparation: a. Prepare a bacterial inoculum in the logarithmic phase of growth and dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.[27] b. Prepare tubes or flasks with broth containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC) both alone and in combination. Include a growth control tube with no antibiotic.
-
Execution: a. Inoculate each tube with the prepared bacterial suspension. b. Incubate all tubes at 35°C in a shaking water bath.[9] c. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[27] d. Perform serial 10-fold dilutions of the aliquot in a sterile diluent (e.g., saline). If necessary, use a neutralizing agent to inactivate the antibiotic.[28] e. Plate a known volume from appropriate dilutions onto agar (B569324) plates. f. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each combination and control. b. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours). c. Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[26]
Figure 3. Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
Conclusion
The combination of rifamycins, particularly rifampin, with other classes of antibiotics is a critical strategy for treating complex bacterial infections and combating the development of resistance. The choice of a partner drug is crucial and should be guided by the target pathogen, the site of infection, and in vitro synergy data. The protocols provided herein offer standardized methods for researchers to evaluate novel rifamycin-based combinations, paving the way for the development of more effective therapeutic regimens. Clinical correlation studies suggest that in vitro synergy, particularly as determined by the checkerboard method, may predict successful treatment outcomes in patients with invasive MRSA infections.[4][12]
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 3. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of Daptomycin Alone and in Combination with Rifampin and Gentamicin against Staphylococcus aureus Assessed by Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-lactam combination treatment overcomes rifampicin resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Have we realized the full potential of β-lactams for treating drug-resistant TB? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjunctive Rifampin Is Crucial to Optimizing Daptomycin Efficacy against Rabbit Prosthetic Joint Infection Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Should daptomycin-rifampin combinations for MSSA/MRSA isolates be avoided because of antagonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting the antistaphylococcal effects of daptomycin-rifampicin combinations in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship of in vitro synergy and treatment outcome with daptomycin plus rifampin in patients with invasive methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Highly Synergistic Effects of Melittin With Vancomycin and Rifampin Against Vancomycin and Rifampin Resistant Staphylococcus epidermidis [frontiersin.org]
- 14. 288: Lack of Synergy With Six Blood Isolates of Methicillin-Resistant Staphylococcus aureus (Vancomycin MIC of 2) Tested With Combinations of Vancomycin + Gentamicin, Vancomycin + Rifampin and Vancomycin + Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Linezolid and Rifampicin Combination to Combat cfr-Positive Multidrug-Resistant MRSA in Murine Models of Bacteremia and Skin and Skin Structure Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of rifampicin combination therapy against MRSA prosthetic vascular graft infections in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In-vitro activity of polymyxin B in combination with imipenem, rifampicin and azithromycin versus multidrug resistant strains of Acinetobacter baumannii producing OXA-23 carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of Daptomycin in Implant-Associated Infection Due to Methicillin-Resistant Staphylococcus aureus: Importance of Combination with Rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Animal experimental investigation on the efficacy of antibiotic therapy with linezolid, vancomycin, cotrimoxazole, and rifampin in treatment of periprosthetic knee joint infections by MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. benchchem.com [benchchem.com]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. emerypharma.com [emerypharma.com]
- 27. actascientific.com [actascientific.com]
- 28. nelsonlabs.com [nelsonlabs.com]
Application Notes & Protocols for the Quantification of Rifazine in Biological Samples
Disclaimer: "Rifazine" is not a recognized standard drug name. The following protocols are based on established methods for the quantification of Rifampicin, a closely related and well-studied rifamycin (B1679328) antibiotic. These methods provide a robust framework that can be adapted for this compound with appropriate validation.
Introduction
The quantification of therapeutic drugs like rifamycins (B7979662) in biological matrices such as plasma is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. Accurate and reliable analytical methods are essential for ensuring drug safety and efficacy. This document provides detailed protocols for two common and powerful analytical techniques for quantifying rifamycins in plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.
Principle
This method involves the extraction of the analyte from a plasma sample, followed by chromatographic separation using UHPLC. The separated analyte is then ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity.
Experimental Protocol
Materials and Reagents:
-
Rifampicin (or this compound) reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)[3]
Sample Preparation (Protein Precipitation): The protocol utilizes a simple and rapid protein precipitation technique to extract the analyte from the plasma matrix.[4]
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.[4]
-
Add 20 µL of the internal standard working solution (e.g., Rifampicin-d8 at 1 µg/mL in methanol).[4]
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[4]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.[4]
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[4][5]
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rifazine for Studying Bacterial RNA Polymerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifazine, a dimeric rifamycin (B1679328) derivative, is a potent inhibitor of bacterial DNA-dependent RNA polymerase (RNAP).[1] Like other members of the rifamycin class, its primary mechanism of action involves binding to the β-subunit of RNAP, encoded by the rpoB gene, thereby blocking the initiation of transcription.[1][][3] This targeted action on a crucial bacterial enzyme, which is structurally distinct from its eukaryotic counterparts, makes this compound and related compounds valuable tools for basic research and as scaffolds for antibiotic development.[3][4][5] A key feature of this compound is its reported activity against rifampicin-resistant bacterial strains, suggesting a nuanced interaction with the RNAP binding site.[1]
These application notes provide a comprehensive guide to utilizing this compound for studying bacterial RNA polymerase inhibition, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its bactericidal effect by binding to a specific pocket on the β-subunit of the bacterial RNA polymerase. This binding site is located within the DNA/RNA channel, in close proximity to the enzyme's active site. By occupying this position, this compound physically obstructs the path of the elongating RNA transcript. This steric hindrance prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, effectively halting the transcription initiation process.[1][6][7][8] This leads to a cessation of protein synthesis and ultimately, bacterial cell death.
Interestingly, this compound, a dimeric rifamycin, has demonstrated efficacy against E. coli RNAP from rifampicin-resistant mutants.[1] This suggests that its larger structure may allow it to bind to both the primary rifamycin-specific site and a secondary, weaker site on the polymerase, overcoming resistance mutations that would typically abolish the binding of monomeric rifamycins (B7979662).[1]
Figure 1. Mechanism of this compound Inhibition of Bacterial Transcription.
Quantitative Data
The efficacy of this compound and its analogs is quantified through metrics such as the half-maximal inhibitory concentration (IC50) against purified RNA polymerase and the Minimum Inhibitory Concentration (MIC) against various bacterial strains. While specific IC50 values for this compound are not widely published, data for the closely related rifampicin (B610482) show an EC50 of approximately 20 nM against E. coli RNAP.[3] MIC values provide a measure of the antibiotic concentration required to inhibit visible bacterial growth.
Table 1: Inhibitory Activity of Rifamycins against Bacterial RNA Polymerase
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Rifampicin | E. coli RNAP | ~20 nM (EC50) | [3] |
| Myxopyronin B | E. coli RNAP | 0.01 µM | [9][10] |
| Corallopyronin A | S. aureus RNAP | 0.2 µM | [10] |
| Ripostatin A | S. aureus RNAP | 4 µM | [10] |
Note: Data for related and other RNAP inhibitors are provided for context and comparison.
Table 2: Minimum Inhibitory Concentration (MIC) of Rifaximin (B1679331) (a this compound Analog) against Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Key Notes | Reference |
|---|---|---|---|---|
| Enterotoxigenic E. coli (ETEC) | 4 - 64 | 32 - 64 | Isolates from travelers' diarrhea | [11] |
| Enteroaggregative E. coli (EAEC) | 4 - 64 | 32 - 64 | Broad-spectrum activity | [11] |
| Shigella spp. | <100 - <200 | N/A | High susceptibility | [12] |
| Salmonella spp. | <100 - <200 | N/A | High susceptibility | [12] |
| Campylobacter jejuni | <100 - <200 | N/A | 100% susceptibility at these concentrations | [12] |
| Clostridium difficile | >32 (resistant) | N/A | Resistance observed in clinical isolates | [11] |
| Staphylococcus aureus | N/A | >512 (for Rifampin in resistant strains) | Novel rifamycins show MICs of 2 µg/mL against these strains | [13] |
Note: Rifaximin data is presented to illustrate the typical activity of this class of antibiotics. MIC values for this compound may vary.
Experimental Protocols
Protocol 1: In Vitro Transcription Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified bacterial RNA polymerase.
1. Materials:
-
Purified bacterial RNA polymerase (Holoenzyme: Core enzyme + Sigma factor)
-
Linear DNA template containing a known promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP) at a stock concentration of 10 mM each.
-
Radiolabeled NTP (e.g., α-³²P UTP, 3,000 Ci/mmol)
-
This compound stock solution (dissolved in DMSO)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 100 mM β-mercaptoethanol, 500 mM KCl)
-
Heparin (to ensure single-round transcription)
-
RNA Gel Loading Buffer (e.g., 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol, 20 mM EDTA)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (Urea-PAGE) and electrophoresis apparatus
-
Phosphorimager or autoradiography film
2. Experimental Workflow:
Figure 2. Experimental Workflow for the In Vitro Transcription Inhibition Assay.
3. Detailed Method:
-
Holoenzyme Formation: On ice, combine 1 µM of RNAP core enzyme with 3 µM of the desired sigma factor (e.g., σ⁷⁰) in 1x transcription buffer. Incubate for 10 minutes to allow the holoenzyme to form.[14]
-
Reaction Setup: For a 20 µL final reaction volume, prepare a master mix. In separate tubes, add varying concentrations of this compound (e.g., from 0.01 nM to 10 µM) or DMSO for the vehicle control. Ensure the final DMSO concentration is consistent across all reactions (typically ≤ 5%).
-
Open Complex Formation: Add the RNAP holoenzyme and 50 nM of the DNA template to each tube. Add nuclease-free water to a volume of 18 µL. Incubate at 37°C for 15 minutes to allow the formation of the open promoter complex.
-
Transcription Initiation & Elongation: Initiate a single round of transcription by adding 2 µL of a pre-warmed NTP mix containing heparin. The final concentrations should be: 200 µM each of ATP, GTP, CTP; 20 µM UTP; ~5 µCi α-³²P UTP; and 50 µg/mL rifampicin (or heparin) to prevent re-initiation.[14][15]
-
Incubation: Incubate the reaction at 37°C for 20 minutes.
-
Quenching: Stop the reaction by adding an equal volume (20 µL) of RNA Gel Loading Buffer.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts on a denaturing urea-polyacrylamide gel. Visualize the radiolabeled RNA products using a phosphorimager.
-
Data Analysis: Quantify the band intensity corresponding to the full-length RNA transcript for each this compound concentration. Calculate the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Bacterial Growth Inhibition Assay (MIC Determination)
This assay determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain using the broth microdilution method.
1. Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
This compound stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (OD600 nm)
2. Experimental Workflow:
Figure 3. Workflow for MIC Determination by Broth Microdilution.
3. Detailed Method:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is often achieved by diluting the saturated culture to an OD600 of 0.1 and then further diluting it.
-
Prepare this compound Dilutions: In a sterile 96-well plate, prepare two-fold serial dilutions of this compound in the growth medium. For example, add 100 µL of media to wells 2-12. Add 200 µL of the highest this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (no drug) and 12 (no bacteria) will serve as positive growth and sterility controls, respectively.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11, bringing the final volume in each well to 200 µL. Add 100 µL of sterile medium to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the no-drug control.
Resistance Studies
Resistance to rifamycins typically arises from spontaneous point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[6][8] These mutations are concentrated in a specific region known as the Rifampicin Resistance-Determining Region (RRDR).[6] Alterations in the amino acid sequence of this region can reduce the binding affinity of the drug to its target.[6][8] Given that this compound shows activity against some rifampicin-resistant mutants, it is a valuable tool for probing the structural and functional consequences of these mutations and for screening for novel compounds that can overcome common resistance mechanisms.[1] Assays comparing the MIC of this compound against wild-type and a panel of well-characterized rpoB mutant strains can elucidate its spectrum of activity and potential for overcoming resistance.
References
- 1. Mechanism of action of rifamazine, a member of a new class of (dimeric) rifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Rifampicin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potential for development of clinically relevant microbial resistance to rifaximin-α: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility to rifaximin and other antimicrobial agents of bacteria isolated from acute gastrointestinal infections in Mexico | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 13. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Rifaximin in Hepatic Encephalopathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic encephalopathy (HE) is a complex neuropsychiatric syndrome that arises from acute or chronic liver failure, characterized by a spectrum of neurological impairments including cognitive dysfunction, personality changes, and motor disturbances.[1][2] A key factor in the pathogenesis of HE is the accumulation of gut-derived toxins, particularly ammonia (B1221849), in the bloodstream, which then cross the blood-brain barrier and lead to neuroinflammation and altered neurotransmission.[3][4][5]
Rifaximin (B1679331) is a minimally absorbed, gut-selective antibiotic that has shown efficacy in the management of HE.[4][6] Its primary mechanism of action is the inhibition of bacterial RNA synthesis, which reduces the population of ammonia-producing bacteria in the gut.[7][8] This leads to lower plasma ammonia levels.[4][7] Additionally, rifaximin has been shown to modulate the gut microbiota, enhance intestinal barrier integrity, and exert anti-inflammatory effects, likely through the pregnane (B1235032) X receptor (PXR) and inhibition of the NF-κB signaling pathway.[4][9][10][11] These actions collectively disrupt the gut-liver-brain axis that contributes to the neurological manifestations of HE.[9][12][13]
Animal models are crucial for studying the pathophysiology of HE and for the preclinical evaluation of novel therapeutic agents like rifaximin.[1][14] Commonly used models include the administration of hepatotoxins such as thioacetamide (B46855) (TAA) or carbon tetrachloride (CCl4) to induce liver injury, or surgical procedures like bile duct ligation (BDL) to induce chronic liver disease.[2][14][15][16] These models recapitulate key features of human HE, including hyperammonemia, neuroinflammation, and behavioral deficits.[2][3]
These application notes provide detailed protocols for the experimental application of rifaximin in rodent models of hepatic encephalopathy, outlining methods for disease induction, drug administration, and evaluation of therapeutic efficacy through behavioral and biochemical assessments.
Data Presentation
| Parameter | Control Group (HE Model) | Rifaximin-Treated Group (HE Model) | Sham/Healthy Control | Reference |
| Serum Ammonia (µmol/L) | Elevated | Significantly Reduced | Normal | [9][13][17] |
| Cerebrospinal Fluid Ammonia (µmol/L) | Elevated | Significantly Reduced | Normal | [9][13] |
| Spontaneous Locomotor Activity (counts) | Decreased | Improved/Normalized | Normal | [15][18] |
| Motor Coordination (Rotarod test, seconds) | Decreased Latency to Fall | Increased Latency to Fall | Normal | [2] |
| Cognitive Function (MWM, escape latency) | Increased | Significantly Decreased | Normal | [9][13] |
| Cognitive Function (NOR, discrimination index) | Reduced | Improved/Normalized | Normal | [2][19] |
| Brain TNF-α (pg/mg protein) | Elevated | Significantly Reduced | Normal | [9][13][20] |
| Brain IL-1β (pg/mg protein) | Elevated | Significantly Reduced | Normal | [9][13][20] |
| Gut Tight Junction Protein (Occludin) | Decreased Expression | Increased Expression | Normal | [9][13] |
| Portal Lipopolysaccharide (LPS) (EU/mL) | Elevated | Significantly Reduced | Normal | [9][13] |
MWM: Morris Water Maze; NOR: Novel Object Recognition. Data are qualitative summaries of expected outcomes based on published literature.
Experimental Protocols
Protocol 1: Induction of Acute Hepatic Encephalopathy with Thioacetamide (TAA)
This protocol is designed to induce acute liver failure and subsequent HE in rodents.[2]
Materials:
-
Thioacetamide (TAA)
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)[15][16]
-
Standard animal housing and diet
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to housing conditions for at least one week prior to the experiment.[2][16]
-
TAA Preparation: Prepare a fresh solution of TAA in sterile saline. A common dosage for inducing acute HE in rats is 300 mg/kg.[2][16]
-
Induction: Administer TAA via i.p. injection. For an acute model, this can be given as a single dose or repeated for 2-3 consecutive days.[2][15]
-
Monitoring: Observe animals daily for clinical signs of HE, which can be graded using a neurological scoring system (e.g., assessing reflexes, ataxia).[2][15] Record body weight daily.
-
Rifaximin Administration:
-
Vehicle Preparation: Prepare a vehicle control (e.g., sterile water or a suspension agent).
-
Rifaximin Preparation: Prepare a suspension of rifaximin in the vehicle. A typical dose for rats is 50-100 mg/kg/day, administered via oral gavage.[17]
-
Treatment: Begin rifaximin administration prior to or concurrently with TAA induction and continue daily throughout the experimental period.
-
-
Endpoint: The experimental endpoint is typically 24-72 hours after the final TAA injection, depending on the severity of the model.
Protocol 2: Induction of Chronic Hepatic Encephalopathy with Bile Duct Ligation (BDL)
This surgical model induces biliary cirrhosis and is suitable for studying chronic HE.[3][14][16]
Materials:
-
Male Sprague-Dawley or Wistar rats (225-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
Procedure:
-
Acclimatization: House rats in standard conditions for at least one week before surgery.[16]
-
Anesthesia and Preparation: Anesthetize the rat, shave the abdominal area, and disinfect the surgical site.[16]
-
Surgical Ligation:
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently locate the common bile duct.
-
Perform a double ligation of the common bile duct with silk sutures. The duct can then be transected between the two ligatures.[16]
-
-
Closure: Suture the abdominal muscle and skin layers.[16]
-
Post-Operative Care: Administer analgesics and sterile saline for hydration. Monitor animals closely for recovery. Sham-operated control animals should undergo the same procedure without bile duct ligation.[16]
-
HE Development: HE symptoms typically develop over several weeks (e.g., 4-5 weeks) post-surgery.
-
Rifaximin Administration: Begin daily oral gavage of rifaximin (e.g., 50-100 mg/kg) starting at a predetermined time point post-BDL (e.g., week 3) and continue until the experimental endpoint.
Protocol 3: Neurobehavioral Assessment
Behavioral tests are essential for evaluating the neurological deficits characteristic of HE.[1][18]
A. Open Field Test (Locomotor Activity and Anxiety)
-
Place the animal in the center of an open field arena (a square box with walls).
-
Record movement using an automated tracking system for a set duration (e.g., 5-10 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[15]
B. Rotarod Test (Motor Coordination)
-
Train the animals on a rotarod apparatus at a constant or accelerating speed for several trials before induction.
-
After HE induction and treatment, place the animal on the rotating rod.
-
Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination.[2]
C. Novel Object Recognition (NOR) Test (Cognitive Function)
-
Familiarization Phase: Place the animal in an arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).[2]
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1-24 hours).
-
Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.[2]
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time). Healthy animals spend more time exploring the novel object.[2][19]
Protocol 4: Biochemical Analysis
A. Ammonia Measurement
-
Sample Collection: Collect blood via cardiac puncture into heparinized or EDTA tubes. For cerebrospinal fluid (CSF), perform a cisterna magna puncture.
-
Processing: Immediately place samples on ice and centrifuge to separate plasma or clear CSF.
-
Quantification: Measure ammonia concentration using a commercial colorimetric or enzymatic assay kit, following the manufacturer's instructions.[21][22] These kits are readily available and provide reliable quantification.[23]
B. Analysis of Inflammatory Markers in Brain Tissue
-
Tissue Collection: At the experimental endpoint, euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).[20]
-
Homogenization: Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.
-
Quantification:
-
Determine total protein concentration using a BCA or Bradford assay.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex immunoassay kits (e.g., Bio-Plex).[24][25][26] Results are typically normalized to total protein content.
-
Mandatory Visualizations
Caption: Rifaximin's mechanism in the gut-liver-brain axis.
Caption: General experimental workflow for Rifaximin studies.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. benchchem.com [benchchem.com]
- 3. Hepatic encephalopathy: Lessons from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term Use of Rifaximin in Cirrhotic Patients with Hepatic Encephalopathy: A Mini Review [xiahepublishing.com]
- 5. Rifaximin treatment for reduction of risk of overt hepatic encephalopathy recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rifaximin in the treatment of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. The effects of rifaximin and lactulose on the gut-liver-brain axis in rats with minimal hepatic encephalopathy | PLOS One [journals.plos.org]
- 10. Long-term use of rifaximin in cirrhotic patients with hepatic encephalopathy | EurekAlert! [eurekalert.org]
- 11. Therapeutic potential of rifaximin in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rifaximin-induced changes in the gut microbiome associated to improvement of neurotransmission alterations and learning in rats with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of rifaximin and lactulose on the gut-liver-brain axis in rats with minimal hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental models of hepatic encephalopathy: ISHEN guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2021 ISHEN Guidelines on Animal Models of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Rifaximin, Microbiota Biology, and Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurobehavioral Tests in Preclinical Studies of Hepatic Encephalopathy | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Hepatic encephalopathy induces anxiety and depression-like behaviors, cytokine dysfunction, BDNF down-regulation and neuropathological changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ammonia Measurement in the IVC Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. extension.psu.edu [extension.psu.edu]
- 24. researchgate.net [researchgate.net]
- 25. bioradiations.com [bioradiations.com]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Rifampicin (Rifazine)
Welcome to the technical support center for Rifampicin (B610482). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of Rifampicin in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for Rifampicin precipitation in culture media?
A1: Rifampicin precipitation in aqueous culture media is most often due to its low water solubility, which is heavily influenced by pH, temperature, and concentration. Key causes include:
-
Exceeding Solubility Limit: The final concentration in the medium is higher than its solubility under the specific pH and temperature conditions.
-
Improper pH: Rifampicin is unstable and less soluble in highly acidic or alkaline conditions.[1][2] The optimal pH for stability is between 6.0 and 7.0.[3]
-
Incorrect Solvent Use: Preparing stock solutions in an inappropriate solvent or at too high a concentration can lead to precipitation when diluted into the aqueous medium.[4]
-
Temperature Fluctuations: High temperatures during media preparation can cause chemical degradation, while low temperatures during storage can decrease solubility, causing it to fall out of solution.[4][5][6]
-
Improper Mixing Technique: Adding a concentrated organic stock solution too quickly to the aqueous medium can cause localized supersaturation and immediate precipitation.
Q2: What is the best solvent to prepare a Rifampicin stock solution?
A2: Due to its poor solubility in water, Rifampicin stock solutions should be prepared using an organic solvent. The most common and effective solvents are Dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and N,N-dimethylformamide (DMF).[4][7][8] DMSO can dissolve Rifampicin at concentrations up to 100 mg/mL.[1][9] Methanol is also effective, but concentrations should generally not exceed 16-25 mg/mL to prevent the antibiotic from precipitating out of the stock solution itself.[4][10]
Q3: How does pH affect Rifampicin stability and solubility?
A3: Rifampicin is a zwitterionic molecule with pKa values of 1.7 and 7.9.[1][11] Its stability and solubility are significantly dependent on the pH of the medium.
-
Acidic Conditions (low pH): In acidic environments, Rifampicin undergoes hydrolysis, leading to the formation of 3-formyl-rifamycin SV, which is poorly soluble.[12][13] This degradation is accelerated in the presence of other substances like isoniazid (B1672263).[13]
-
Alkaline Conditions (high pH): In alkaline solutions, Rifampicin can undergo deacetylation.[14]
-
Neutral Conditions (pH 6.0-7.0): Rifampicin exhibits its greatest stability in a neutral pH range.[3] Its solubility in water is also higher at neutral pH (2.5 mg/mL at pH 7.3) compared to acidic pH (1.3 mg/mL at pH 4.3).[1][10]
Q4: How should I store Rifampicin stock solutions and media containing Rifampicin?
A4: Proper storage is critical to prevent both degradation and precipitation.
-
Stock Solutions: Concentrated stock solutions in solvents like DMSO or methanol should be stored at -20°C for long-term stability, where they can last for up to a year.[4] Be aware that Rifampicin may precipitate in the freezer; if this occurs, gently warm and vortex the solution to redissolve it completely before use.[4][15]
-
Media Containing Rifampicin: Aqueous solutions are less stable. It is not recommended to store aqueous solutions for more than one day.[7] If storage is necessary, keep the medium at 4°C and protect it from light.[1] For Löwenstein-Jensen (L-J) medium, approximately half of the drug can decompose after 4 months of storage at 4°C.[5]
Troubleshooting Guide
Problem 1: A precipitate formed immediately after I added the Rifampicin stock solution to my culture medium.
-
Possible Cause 1: Localized Concentration Shock. Adding a concentrated organic stock solution (like DMSO or methanol) directly into an aqueous medium can cause the Rifampicin to instantly precipitate due to rapid solvent exchange and localized supersaturation.
-
Solution: Add the stock solution drop-wise to the vortexing medium. This ensures rapid and even dispersion, preventing localized high concentrations. Also, ensure the medium is at room temperature or 37°C, not cold, as lower temperatures decrease solubility.[6]
-
-
Possible Cause 2: Final Concentration Exceeds Solubility. The target concentration of Rifampicin in your medium may be too high for its solubility under your specific media conditions (pH, temperature).
-
Solution: Verify the solubility of Rifampicin in your medium's pH range (see Table 2). If your target concentration is too high, you may need to lower it or adjust the medium's pH to be closer to neutral.
-
Problem 2: The medium turned cloudy or a precipitate formed after heating or autoclaving.
-
Possible Cause: Heat-Induced Degradation. Rifampicin is heat-sensitive and should not be autoclaved with the medium. High temperatures, such as those used in autoclaving or the inspissation process for L-J medium, cause significant degradation.[5] The degradation products can be less soluble than Rifampicin, leading to precipitation.
-
Solution: Always prepare the medium first, autoclave or heat it as required, and then allow it to cool to a manageable temperature (e.g., 45-50°C for agar) before adding the filter-sterilized Rifampicin stock solution.
-
Problem 3: A precipitate appeared in my Rifampicin-containing medium during storage in the refrigerator.
-
Possible Cause: Temperature-Dependent Solubility. The solubility of Rifampicin, like many compounds, decreases at lower temperatures.[6] Storing the medium at 4°C may cause the antibiotic to crystallize or precipitate out of the solution over time.
-
Solution: Prepare fresh Rifampicin-containing media for each experiment whenever possible. If you observe a precipitate after refrigeration, you can try gently warming the medium to 37°C to see if it redissolves. However, be aware that the concentration may no longer be accurate. Avoid repeated freeze-thaw cycles.[6]
-
Problem 4: My media contains a phosphate (B84403) buffer and I'm seeing precipitation.
-
Possible Cause: Buffer-Induced Degradation. Certain buffers can negatively impact Rifampicin stability. Studies have shown that phosphate buffers can accelerate the degradation of Rifampicin compared to acetate (B1210297) or borate (B1201080) buffers.[2][3]
-
Solution: If your experimental design allows, consider substituting the phosphate buffer with a more compatible buffer system, such as one using borate or acetate, where Rifampicin is more stable.[3]
-
Data Presentation
Table 1: Solubility of Rifampicin in Various Solvents
| Solvent | Temperature (°C) | Solubility | Citation(s) |
| Dimethyl sulfoxide (DMSO) | Room Temp. | ~100 mg/mL | [1] |
| Chloroform | 25 | 349 mg/mL | [1] |
| Methanol | 25 | 16 - 25 mg/mL | [1][4][10] |
| N,N-dimethylformamide (DMF) | Room Temp. | 20 mg/mL | [7] |
| Ethanol (95%) | Room Temp. | ~10 mg/mL | [1] |
| Water (pH 7.3) | 25 | 2.5 mg/mL | [1][10] |
| Water (pH 4.3) | 25 | 1.3 mg/mL | [1][10] |
Table 2: Effect of pH on Rifampicin Stability
| pH Range | Stability | Comments | Citation(s) |
| Highly Acidic (e.g., pH < 4.0) | Unstable | Rapidly degrades via hydrolysis to form less soluble products like 3-formyl-rifamycin SV. | [2][12][14] |
| Neutral (pH 6.0 - 7.0) | Most Stable | Optimal pH range for minimizing degradation. | [3] |
| Alkaline (e.g., pH > 8.0) | Unstable | Decomposes, particularly through deacetylation. | [1][14] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Rifampicin Stock Solution (50 mg/mL in DMSO)
Materials:
-
Rifampicin powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protecting conical tube (e.g., amber tube)
-
Calibrated balance and sterile weighing paper
-
Vortex mixer
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), weigh 0.5 g of Rifampicin powder.[4]
-
Transfer the powder to a 15 mL sterile, light-protecting conical tube.
-
Add 10 mL of sterile DMSO to the tube.[4]
-
Close the tube securely and vortex at medium-high speed until the Rifampicin is completely dissolved. The solution should be clear with no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.[4]
Protocol 2: Supplementing Liquid Culture Media with Rifampicin
Materials:
-
Sterile liquid culture medium, cooled to room temperature or 37°C
-
Rifampicin stock solution (from Protocol 1)
-
Sterile pipettes
-
Vortex mixer or magnetic stirrer
Methodology:
-
Ensure the sterile liquid medium is at the desired working temperature (e.g., 37°C). Do not use cold media directly from the refrigerator.
-
Thaw an aliquot of the Rifampicin stock solution and ensure it is fully dissolved. If any precipitate is visible, warm it gently and vortex until clear.
-
While gently stirring or vortexing the medium, slowly add the required volume of the Rifampicin stock solution drop-wise. For example, to achieve a final concentration of 50 µg/mL in 100 mL of medium, add 100 µL of a 50 mg/mL stock solution.
-
Continue to mix the medium for another 1-2 minutes to ensure homogeneity.
-
The supplemented medium is now ready for use. For best results, use it immediately.
Visualizations
Caption: Workflow for preventing precipitation when preparing Rifampicin media.
Caption: Troubleshooting flowchart for Rifampicin precipitation issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. goldbio.com [goldbio.com]
- 5. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Stock Solution [mmbio.byu.edu]
- 9. plantmedia.com [plantmedia.com]
- 10. リファンピシン ≥95% (HPLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Stability of rifampicin in dissolution medium in presence of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to make a 50 mg/ml Rifampicin Stock Solution [protocols.io]
Technical Support Center: Optimizing Rifampicin Concentration for MIC Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Rifampicin (B610482) in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my Rifampicin stock solution?
A: Proper preparation and storage of your Rifampicin stock solution are critical for accurate MIC results. Rifampicin is sparingly soluble in aqueous buffers but dissolves well in organic solvents.[1]
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.[2][3] Methanol can also be used, but solubility is lower, and it may lead to degradation.[2][4] For a 50 mg/mL stock, use DMSO or DMF.[3][4]
-
Preparation: To prepare a stock solution, dissolve the Rifampicin powder in your chosen solvent (e.g., for a 50 mg/mL stock in DMSO, dissolve 0.5 g of Rifampicin in 10 mL of DMSO).[4] Ensure it is fully dissolved. Do not filter sterilize solutions containing DMF or ethanol, as these solvents can dissolve the filter.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3][5] The stock solution is generally stable for at least 3 months at -20°C or 4°C.[2] Some protocols suggest it can be kept for up to one year at -20°C.[4][6] If precipitation occurs upon freezing, gently warm and vortex to redissolve before use.[4]
Q2: What is the stability of Rifampicin in my culture medium?
A: Rifampicin's stability in culture medium is a significant factor that can affect MIC results. It is sensitive to temperature, pH, and the medium composition.
-
Temperature: Rifampicin degrades in culture media at physiological temperatures. In 7H9 broth and Löwenstein-Jensen (L-J) medium, nearly 50% of the drug can decay after one week of storage at 37°C.[2] Therefore, it is crucial to prepare media containing Rifampicin fresh for each experiment.
-
pH: The drug degrades rapidly in acidic (pH < 4) and alkaline conditions.[7][8] Its stability is maximal around neutral pH.[9] The presence of other drugs, like isoniazid, can enhance decomposition in acidic environments.[10]
-
Media Preparation: For heat-sterilized media like L-J medium, the high temperatures used during coagulation can cause significant degradation (e.g., ~28% degradation at 85°C for 50 minutes).[2] Whenever possible, add Rifampicin to the medium after it has cooled to avoid heat-induced degradation.
Q3: I'm seeing inconsistent or unexpected MIC results. What could be the cause?
A: Inconsistent MIC values can stem from several factors related to drug stability, experimental procedure, or the specific bacterial strain.
-
Drug Degradation: As mentioned, Rifampicin can degrade in stock solutions or media if not handled correctly.[2] Always use freshly prepared media and properly stored stock solutions.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) as it can have inhibitory effects on bacterial growth at higher concentrations.
-
Inoculum Preparation: The bacterial inoculum must be standardized correctly. An inoculum that is too dense or too sparse will lead to inaccurate MIC readings. A common standard is a 0.5 McFarland turbidity standard, which should result in a final concentration of approximately 10^4 or 10^5 CFU/spot or well.[11][12]
-
Low-Level Resistance: Some bacterial isolates, particularly Mycobacterium tuberculosis, may harbor mutations that confer low-level resistance.[13] These strains might show MIC values close to the breakpoint, leading to results that are difficult to interpret or appear inconsistent between tests.[13][14]
-
Discordant Results: It is not uncommon to find discrepancies between genotypic resistance tests (like GeneXpert) and phenotypic MIC assays.[15][16] Certain mutations in the rpoB gene may lead to a resistant genotype but a susceptible or borderline phenotype in culture-based assays.[15][17]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: No bacterial growth in the positive control well.
-
Solution: Check your bacterial culture viability. Prepare fresh media and ensure all components are correct. Verify incubation conditions (temperature, atmosphere, duration).
Problem 2: Bacterial growth in the highest Rifampicin concentration wells.
-
Possible Cause: The bacterial strain is highly resistant, the Rifampicin stock solution has lost potency, or the concentration range is too low.
-
Solution:
-
Verify Strain: Confirm the identity and expected resistance profile of your bacterial strain.
-
Check Stock Solution: Prepare a fresh Rifampicin stock solution.
-
Expand Concentration Range: Test a wider or higher range of Rifampicin concentrations (e.g., up to 256 µg/mL or higher for resistant strains).[5][18]
-
Problem 3: MIC values vary significantly between replicate experiments.
-
Possible Cause: Inconsistent inoculum density, degradation of Rifampicin, or variability in reading the results.
-
Solution:
-
Standardize Inoculum: Strictly adhere to a standardized method for inoculum preparation, such as using a 0.5 McFarland standard.[11]
-
Fresh Reagents: Always use freshly prepared dilutions of Rifampicin in your assay plates. Do not store plates with the drug for extended periods.[11]
-
Objective Reading: Use a consistent method for determining the MIC, which is defined as the lowest concentration of the antimicrobial that inhibits visible growth.[11] Using a plate reader for OD measurements can increase objectivity.
-
Data Presentation: Rifampicin Properties
Table 1: Solubility of Rifampicin in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~3.3 mg/mL - 87.5 mg/mL | [1][19] |
| Ethanol | ~0.12 mg/mL | [1] |
| Methanol | ~16 mg/mL | [4][7] |
| Water (pH 7.3) | ~2.5 mg/mL | [7] |
| Water (pH 4.3) | ~1.3 mg/mL | [7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Stability of Rifampicin Under Different Conditions
| Condition | Solvent/Medium | Stability/Degradation | Reference |
| Storage of Stock Solution | |||
| 4°C or -20°C | DMF or DMSO | Stable for at least 3 months | [2] |
| -20°C | DMSO | Stable for 1 year | [4] |
| Incubation in Media | |||
| 37°C for 1 week | 7H9 broth or L-J medium | ~50% degradation | [2] |
| 4°C for 4 months | 7H9 broth or L-J medium | ~50% degradation | [2] |
| Effect of pH | |||
| Acidic or Alkaline pH | Aqueous Solution | Rapid decomposition | [7] |
| Neutral pH | Aqueous Solution | Relatively slow decomposition | [9] |
| Heat Treatment (L-J Medium) | |||
| 85°C for 50 min | L-J Medium Premixture | ~28% degradation | [2] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for Rifampicin
This protocol is a general guideline for determining the MIC of Rifampicin against a bacterial isolate.
1. Materials Required:
-
Rifampicin powder
-
DMSO (or other appropriate solvent)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Middlebrook 7H9)
-
Bacterial isolate
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Incubator
2. Preparation of Rifampicin Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving Rifampicin powder in 100% DMSO.
-
Aliquot and store at -20°C.
3. Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in the appropriate culture medium to achieve the final desired inoculum density (e.g., 5 x 10^5 CFU/mL). This typically requires a 1:100 or 1:200 dilution, which should be validated for your specific bacterium.
4. Preparation of Microtiter Plates (Serial Dilution):
-
Add 100 µL of sterile culture medium to all wells of a 96-well plate except for the first column.
-
Prepare a working solution of Rifampicin by diluting the stock solution in the culture medium. For example, to start at a test concentration of 128 µg/mL, you would prepare a 256 µg/mL (2X) working solution.
-
Add 200 µL of this 2X Rifampicin working solution to the first well of each row being tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well in the series. This will leave 100 µL in each well with serially diluted Rifampicin.
-
Include a growth control well (medium only, no drug) and a sterility control well (medium only, no bacteria).
5. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This will bring the total volume to 200 µL and dilute the Rifampicin concentrations to their final 1X test concentrations.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
6. Reading and Interpreting Results:
-
After incubation, examine the plate for visible growth (turbidity).
-
The MIC is the lowest concentration of Rifampicin at which there is no visible growth.[20]
Visualizations
Caption: Workflow for a standard broth microdilution MIC assay.
Caption: Troubleshooting guide for inconsistent Rifampicin MIC results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. goldbio.com [goldbio.com]
- 5. Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to make a 50 mg/ml Rifampicin Stock Solution [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. aphl.org [aphl.org]
- 14. researchgate.net [researchgate.net]
- 15. Interpretation of Discordant Rifampicin Susceptibility Test Results Obtained Using GeneXpert vs Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interpretation of Discordant Rifampicin Susceptibility Test Results Obtained Using GeneXpert vs Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rifampicin | Rifamycin AMP | broad-spectrum antibiotic | TargetMol [targetmol.com]
- 20. idexx.dk [idexx.dk]
Technical Support Center: Rifaximin Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of Rifaximin (B1679331) in aqueous solutions. The following information is designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect Rifaximin stability in aqueous solutions?
A1: The stability of Rifaximin in aqueous solutions is primarily influenced by pH, temperature, and exposure to oxidative conditions.[1] Forced degradation studies show that Rifaximin is particularly susceptible to degradation under acidic and oxidative stress.[1][2] While it shows more stability under neutral and alkaline conditions, significant degradation can still occur.[1]
Q2: What are the main degradation pathways for Rifaximin?
A2: Rifaximin primarily degrades through hydrolysis and oxidation.[3][4] Acid-catalyzed hydrolysis of the β-lactam ring is a significant degradation pathway.[5] Oxidative degradation also leads to the formation of several degradation products.[1][6] Under acidic conditions, at least nine degradation products have been identified using techniques like LC-QTOF-MS/MS.[7][8]
Q3: What are the recommended storage conditions for Rifaximin solutions?
A3: For solid Rifaximin, storage at room temperature (20°C to 25°C or 68°F to 77°F) is generally recommended.[9] Some sources suggest refrigeration or freezing (–20 to +8°C).[10] For aqueous solutions, especially extemporaneously prepared suspensions, storage in amber containers at room temperature (23-25°C) has been shown to maintain stability for up to 60 days.[11] Preparing fresh solutions immediately before use is the best practice to avoid degradation.
Q4: Can pH be used to improve the stability of Rifaximin in aqueous solutions?
A4: Yes, pH is a critical factor. Rifaximin shows significant degradation in acidic conditions compared to alkaline or neutral conditions.[1] For instance, some formulations use a slightly acidic pH of around 4.2 to help reduce oxidative degradation.[12] However, other studies show greater stability in neutral or slightly alkaline environments. The optimal pH may depend on the specific formulation and presence of other excipients.
Q5: Is Rifaximin sensitive to light?
A5: While Rifaximin is susceptible to degradation under various stress conditions, some studies have shown it to be relatively stable under photolytic (light) and dry heat conditions.[1][2] However, as a general precaution, it is advisable to store Rifaximin solutions in light-resistant containers, such as amber bottles, to minimize any potential photodegradation.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid Loss of Potency in Prepared Solutions | Rifaximin is known to be unstable in certain aqueous environments, particularly under acidic and oxidative stress.[1][2] | Prepare fresh solutions immediately before use. If storage is necessary, use amber containers and store at controlled room temperature (23-25°C), which has been shown to be effective for up to 60 days for certain suspensions.[11] Consider buffering the solution to a pH that minimizes degradation for your specific application. |
| Inconsistent Assay Results | Degradation of Rifaximin during the experiment can lead to a lower effective concentration, causing variability. This is especially true in acidic media.[1] | Standardize the preparation and handling of Rifaximin solutions. Ensure the pH of the final assay medium is controlled and consistent. Run a stability check of Rifaximin in your specific assay medium over the time course of your experiment. |
| Precipitation of Rifaximin in Stock Solutions | Rifaximin is practically insoluble in water.[13] Its different polymorphic forms also exhibit varying solubilities.[13][14] | For high-concentration stock solutions, consider using Dimethyl Sulfoxide (DMSO), in which Rifaximin is more soluble (≥83.3mg/mL).[15] When diluting into aqueous media, ensure the final concentration is below its solubility limit in that specific buffer or medium. |
| Formation of Unexpected Peaks in HPLC Analysis | These are likely degradation products resulting from hydrolysis or oxidation.[16][17] Acidic, basic, and oxidative conditions are known to produce multiple degradants.[16][18] | Use a validated stability-indicating HPLC method that can resolve Rifaximin from its degradation products.[17] Characterize the degradation products using LC-MS to understand the degradation pathway.[8][18] |
Quantitative Data on Rifaximin Degradation
The following table summarizes the extent of Rifaximin degradation under various forced stress conditions as reported in literature.
| Stress Condition | Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl, reflux at 60°C for 15 min | Significant | [17] |
| Acid Hydrolysis | Not specified | 70.46 | [1][2] |
| Alkali Hydrolysis | Not specified | 15.11 | [1][2] |
| Oxidative Stress | 3% H₂O₂, reflux at 80°C for 1 hour | 24.18 | [1][2][17] |
| Thermal Degradation | Solid state, 80°C for 7 days | Stable | [17] |
| Neutral Hydrolysis | Reflux | Stable | [17] |
| Photolytic Degradation | UV and sunlight exposure | Stable | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of Rifaximin
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of Rifaximin.
1. Objective: To assess the stability of Rifaximin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
2. Materials:
-
Rifaximin Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV/PDA detector
-
C18 column (e.g., 250 x 4.6mm, 5µ)
3. Stock Solution Preparation:
-
Prepare a stock solution of Rifaximin (e.g., 1000 µg/mL) by dissolving the accurately weighed API in methanol.[17]
4. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of Rifaximin stock solution with 5 mL of 0.1 M HCl. Reflux at 60°C for approximately 15-30 minutes.[17] Periodically withdraw samples, cool, neutralize with 0.1 M NaOH, and dilute to the final concentration (e.g., 50 µg/mL) with the mobile phase.[17]
-
Base Hydrolysis: Mix Rifaximin stock solution with a solution of NaOH (e.g., pH 12). Keep at room temperature or reflux for a specified time. Withdraw samples, neutralize with HCl, and dilute to the final concentration.
-
Oxidative Degradation: Mix 5 mL of Rifaximin stock solution with 5 mL of 3% H₂O₂. Reflux at 80°C for 1 hour.[17] Withdraw samples at different time points, cool, and dilute to the final concentration.[17]
-
Thermal Degradation: Expose the solid Rifaximin powder to dry heat in a hot air oven (e.g., 80°C) for several days.[17] After exposure, prepare a solution of the degraded API at the final concentration for analysis.
-
Photolytic Degradation: Expose a Rifaximin solution (e.g., in methanol) to direct sunlight or a UV lamp for a specified period. Analyze the sample against a control sample stored in the dark.
5. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v) or a buffered solution with an organic modifier.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 293 nm.
-
Injection Volume: 20 µL.
-
Analysis: Inject the stressed samples into the HPLC system. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent Rifaximin peak.
6. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of Rifaximin in the stressed samples to that of an unstressed control sample.
-
Ensure the method demonstrates specificity by showing that the peaks of the degradation products are well-resolved from the Rifaximin peak.
Visualizations
Caption: Major degradation pathways of Rifaximin under stress conditions.
Caption: Experimental workflow for a Rifaximin forced degradation study.
Caption: Troubleshooting decision tree for Rifaximin instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. "Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in" by Sherif Badawy, Munir Hussain et al. [fisherpub.sjf.edu]
- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xifaxan (rifaximin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. biolab.rs [biolab.rs]
- 11. Stability of extemporaneously prepared rifaximin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uspharmacist.com [uspharmacist.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
- 16. repositorio.unesp.br [repositorio.unesp.br]
- 17. impactfactor.org [impactfactor.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Rifampicin Solubility Challenges in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Rifampicin (B610482) (also referred to as Rifampin) during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Rifampicin poorly soluble in aqueous solutions?
Rifampicin is a large, lipophilic molecule, making it sparingly soluble in water.[1][2] It belongs to the Biopharmaceutics Classification System (BCS) Class II, which are drugs with high permeability but low solubility.[3][4] Its solubility is also pH-dependent, with increased solubility in acidic conditions.[1][5]
Q2: What are the common organic solvents used to dissolve Rifampicin?
Rifampicin is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents for preparing concentrated stock solutions.[1][6] It is also soluble in chloroform, methanol, and ethanol, though to a lesser extent.[1][2]
Q3: Can I prepare a stock solution of Rifampicin in an organic solvent and then dilute it in my aqueous experimental medium?
Yes, this is a common and recommended practice. For instance, to maximize solubility in aqueous buffers, Rifampicin should first be dissolved in an organic solvent like DMF or DMSO and then diluted with the aqueous buffer of choice.[6] However, be aware that the final concentration of the organic solvent in your experimental setup should be low enough to not affect your biological system.
Q4: I've dissolved Rifampicin in DMSO to make a stock solution, but it precipitates when I add it to my cell culture medium. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs because the Rifampicin is no longer soluble when the concentration of the organic solvent is significantly lowered in the aqueous medium. Here are some troubleshooting steps:
-
Decrease the final concentration of Rifampicin: The concentration in your medium may be exceeding its solubility limit in the final solvent mixture.
-
Increase the final concentration of the organic solvent: While not always possible due to cellular toxicity, a slightly higher percentage of DMSO may keep the Rifampicin in solution. Always run a vehicle control to account for solvent effects.
-
Use a different dilution method: Instead of adding the Rifampicin stock directly to the full volume of medium, try adding it to a smaller volume first and then slowly adding more medium while vortexing or stirring.
-
Consider formulation strategies: For persistent precipitation issues, more advanced formulation techniques described in the troubleshooting guide below may be necessary.
Troubleshooting Guide
This guide addresses specific issues you might encounter with Rifampicin solubility and provides detailed protocols for overcoming them.
Issue 1: Difficulty in Preparing a Stable Aqueous Solution of Rifampicin
Problem: Rifampicin powder does not dissolve directly in water or aqueous buffers, or the resulting solution is unstable and precipitates over time.
Solution: Prepare a stock solution in an appropriate organic solvent first.
Experimental Protocol: Preparation of a Rifampicin Stock Solution
-
Solvent Selection: Choose a suitable organic solvent based on the required concentration and compatibility with your downstream application. DMSO and DMF are common choices for high concentration stocks.[6]
-
Weighing: Accurately weigh the desired amount of Rifampicin powder in a sterile container.
-
Dissolution: Add the appropriate volume of the chosen organic solvent to the Rifampicin powder.
-
Mixing: Vortex or sonicate the mixture until the Rifampicin is completely dissolved.[7] Purging with an inert gas can help prevent oxidation.[6]
-
Sterilization (optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent used.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage for more than one day.[6]
Quantitative Data: Rifampicin Solubility in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL | [2][8] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Chloroform | ~349 mg/mL | [2] |
| Methanol | ~16-25 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] |
| Water (pH 7.3, 25°C) | ~2.5 mg/mL | [2] |
| Water (pH 4.3, 25°C) | ~1.3 mg/mL | [2] |
| 0.1 N HCl (37°C) | ~200 mg/mL | [2] |
| Phosphate Buffer (pH 7.4, 37°C) | ~9.9 mg/mL | [2] |
Logical Workflow for Preparing Rifampicin Solutions
Caption: Workflow for preparing a Rifampicin solution for experimental use.
Issue 2: Poor Bioavailability and Inconsistent Results in In Vivo or Cell-Based Assays
Problem: Due to its low solubility, Rifampicin may have poor absorption and variable bioavailability, leading to inconsistent experimental outcomes.[9]
Solution: Employ advanced formulation strategies to enhance solubility and dissolution rate.
Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix to improve its dissolution.[3][4]
Experimental Protocol: Preparation of Rifampicin Solid Dispersion via Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer such as Polyethylene Glycol (PEG) 6000 or Hydroxypropyl Methylcellulose (HPMC).[3][10]
-
Dissolution: Dissolve both Rifampicin and the chosen polymer in a common volatile solvent (e.g., methanol).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a solid mass.
-
Drying: Further dry the solid mass in a desiccator under vacuum to remove any residual solvent.
-
Grinding and Sieving: Grind the dried mass into a fine powder and pass it through a sieve to obtain particles of a uniform size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of Rifampicin.[11]
Logical Relationship of Solid Dispersion for Enhanced Solubility
Caption: Solid dispersion enhances Rifampicin solubility by creating an amorphous form.
Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution rates.[9][12]
Experimental Protocol: Preparation of Rifampicin-Loaded PLGA Nanoparticles by Solvent Evaporation
-
Organic Phase Preparation: Dissolve Rifampicin and a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA) in a volatile organic solvent such as dichloromethane (B109758) (DCM).[13]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, for example, Polyvinyl Alcohol (PVA).[13]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[13]
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[13]
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles with deionized water to remove excess stabilizer.
-
Lyophilization (optional): For long-term storage, the nanoparticles can be freeze-dried (lyophilized) with a cryoprotectant.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.[12]
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for preparing Rifampicin-loaded PLGA nanoparticles.
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[14][15]
Experimental Protocol: Preparation of Rifampicin-Cyclodextrin Inclusion Complex by Kneading
-
Cyclodextrin (B1172386) Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin (βCD) or hydroxypropyl-β-cyclodextrin (HP-βCD).[14]
-
Molar Ratio: Determine the desired molar ratio of Rifampicin to cyclodextrin (e.g., 1:1).[14]
-
Kneading:
-
Place the cyclodextrin in a mortar and add a small amount of a solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the Rifampicin powder to the paste and knead for a specified time (e.g., 60 minutes).
-
During kneading, add more solvent if necessary to maintain a suitable consistency.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using methods like Fourier-Transform Infrared Spectroscopy (FTIR) and DSC.[16]
Signaling Pathway Illustrating Cyclodextrin Encapsulation
Caption: Encapsulation of Rifampicin by cyclodextrin to form a soluble complex.
References
- 1. Rifampicin | 13292-46-1 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Microwave Induced Solid Dispersion as a Novel Technique for Enhancing Solubility of Rifampicin | Neuroquantology [neuroquantology.com]
- 4. inventi.in [inventi.in]
- 5. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Rifampicin | Influenza Virus | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. Nano-formulation of rifampicin with enhanced bioavailability: development, characterization and in-vivo safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation and Pharmacokinetics of Self-Assembled Rifampicin Nanoparticle Systems for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Aerosol Nanocomposite Microparticle Formulation Using Rifampicin-Cyclodextrin Inclusion Complexes for the Treatment of Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved solubility and stability of rifampicin as an inclusion complex of acyclic cucurbit[n]uril | CoLab [colab.ws]
Technical Support Center: Effects of Rifampicin in Long-Term Cell Culture
Disclaimer: The term "Rifazine" is not a standard scientific name for a recognized compound. This technical support guide assumes the user is referring to Rifampicin (B610482) (also known as Rifampin), a widely used antibiotic of the rifamycin (B1679328) class. The following information is based on published research on Rifampicin.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Rifampicin in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rifampicin in eukaryotic cells?
While Rifampicin is highly selective for bacterial DNA-dependent RNA polymerase, at higher concentrations it can affect mammalian cells.[1][2] The primary off-target effects in eukaryotic cells are not on the nuclear RNA polymerase but are linked to mitochondrial function and other cellular stress pathways.[3][4]
Q2: What are the common cytotoxic effects of Rifampicin in long-term cell culture?
In long-term cell culture, Rifampicin can lead to several cytotoxic effects, including:
-
Inhibition of Cell Proliferation: A dose-dependent decrease in cell proliferation has been observed in various cell types, including human osteoblast-like cells.[5][6]
-
Induction of Apoptosis and Necrosis: Rifampicin can induce pathological changes in cells, leading to apoptosis (programmed cell death) and necrosis, particularly in epithelial cells.[5]
-
Mitochondrial Dysfunction: It is a key target for Rifampicin, leading to damage of the mitochondrial network, excessive production of reactive oxygen species (ROS), and release of cytochrome c, which initiates the mitochondrial pathway of apoptosis.[3][5][7][8]
-
Endoplasmic Reticulum (ER) Stress: Rifampicin has been shown to induce ER stress, which can trigger a specific form of cell death known as paraptosis, characterized by extensive cytoplasmic vacuolization.[9]
-
Inhibition of Protein Synthesis: At high concentrations, Rifampicin can directly inhibit protein synthesis in mammalian cells.[10]
Q3: Is Rifampicin-induced cytotoxicity cell-type specific?
Yes, the sensitivity to Rifampicin varies between different cell lines. For instance, primary cells may show different sensitivity compared to immortalized cell lines.[11] Hepatocytes are particularly susceptible due to their high metabolic activity involving cytochrome P450 enzymes, which can metabolize Rifampicin into more toxic compounds.[9][12][13]
Q4: At what concentrations does Rifampicin typically become toxic to cells in culture?
Toxicity is dose- and time-dependent. While lower concentrations (up to 50 µg/mL) may not show significant cytotoxicity within 24 hours in some cell lines, higher concentrations and longer exposure times can lead to a substantial decrease in cell viability.[11] For example, in primary keratinocytes, viability dropped to 27% after 48 hours at a concentration of 200 µg/mL.[11] In human osteoblast-like cells, inhibitory effects on proliferation were seen at concentrations as low as 3-7 µg/mL.[6]
Q5: Can Rifampicin induce oxidative stress in cultured cells?
Yes, Rifampicin is known to induce the production of reactive oxygen species (ROS) and cause oxidative stress, which is linked to its impact on mitochondrial function.[3][5][7] However, some studies also suggest a protective role for Rifampicin by activating the Nrf2 signaling pathway, which regulates the expression of antioxidant genes.[14] This dual role may depend on the cell type, concentration, and experimental conditions.
Troubleshooting Guides
Issue 1: Unexpectedly high cell death or low cell viability after Rifampicin treatment.
-
Possible Cause 1: Incorrect Drug Concentration.
-
Solution: Double-check the calculations for your stock solution and final dilutions. Verify the purity of the Rifampicin compound.
-
-
Possible Cause 2: High Sensitivity of the Cell Line.
-
Solution: Perform a dose-response and time-course experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1 to 200 µg/mL) and multiple time points (e.g., 24, 48, 72 hours).[11]
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Always include a vehicle control (medium with the same amount of solvent used for the highest drug concentration) in your experiments.
-
-
Possible Cause 4: Contamination.
-
Solution: Routinely check your cell cultures for microbial contamination.
-
References
- 1. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Understanding and Exploiting the Effect of Tuberculosis Antimicrobials on Host Mitochondrial Function and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mitochondria are targets for the antituberculosis drug rifampicin in cultured epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effect of rifampicin on human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Understanding and Exploiting the Effect of Tuberculosis Antimicrobials on Host Mitochondrial Function and Bioenergetics [frontiersin.org]
- 8. Mitochondrial Damage and Drp1 Overexpression in Rifampicin- and Isoniazid-induced Liver Injury Cell Model [xiahepublishing.com]
- 9. Rifampicin-induced ER stress and excessive cytoplasmic vacuolization instigate hepatotoxicity via alternate programmed cell death paraptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rifampicin inhibition of protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of rifampicin-induced hepatotoxicity in rat hepatocytes maintained in gel entrapment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rifampicin activates AMPK and alleviates oxidative stress in the liver as mediated with Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Rifazine
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the off-target effects of Rifazine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound like this compound binds to and alters the activity of molecules other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translatable results from preclinical to clinical settings.[1] Minimizing these effects is crucial for obtaining reliable and reproducible data.
Q2: How can I determine if my experimental observations are due to off-target effects of this compound?
A2: A multi-faceted approach is recommended. This includes conducting dose-response experiments to use the lowest effective concentration, employing structurally similar but inactive control compounds, and using genetic methods like CRISPR-Cas9 or siRNA to knock down the intended target.[1][2] If the observed phenotype persists after target knockdown, it is likely due to an off-target effect.[1]
Q3: What are some initial steps I can take to minimize off-target effects in my experimental design?
A3: Proactive measures can significantly reduce the impact of off-target effects. It is important to:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more likely to interact with lower-affinity off-targets.[1]
-
Select a Highly Selective Inhibitor: Whenever possible, choose inhibitors with a well-characterized and high selectivity for your target.[1]
-
Utilize Control Compounds: Include a structurally similar but inactive version of this compound as a negative control to ensure the observed effects are not due to the chemical structure itself.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results across different cell lines. | Varying expression levels of the on-target or off-target proteins between cell lines.[1] | 1. Verify target expression levels in all cell lines used. 2. Consider using a different, more characterized cell line. 3. Perform target knockdown experiments in each cell line to confirm on-target activity.[1][2] |
| Observed phenotype does not match known function of the target. | The phenotype may be a result of an off-target effect. | 1. Perform a literature search for known off-targets of similar compounds. 2. Use a secondary, structurally different inhibitor for the same target to see if the phenotype is reproduced. 3. Employ advanced validation techniques like a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[1] |
| High levels of cellular toxicity observed at effective concentrations. | Off-target binding may be disrupting essential cellular pathways.[1] | 1. Lower the concentration of this compound and extend the incubation time. 2. Test for markers of common toxicity pathways (e.g., apoptosis, necrosis). 3. Consider using a more selective inhibitor if available. |
Key Experimental Protocols
Dose-Response Curve to Determine Lowest Effective Concentration
Objective: To identify the minimal concentration of this compound that produces the desired on-target effect.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Treatment: Treat cells with the various concentrations of this compound for a predetermined time.
-
Assay: Perform a relevant functional assay to measure the on-target effect (e.g., western blot for a downstream signaling molecule, enzyme activity assay).
-
Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a maximal or near-maximal effect should be used in subsequent experiments.
Target Knockdown using siRNA for Off-Target Validation
Objective: To verify that the observed effect of this compound is dependent on the presence of the intended target.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA targeting your protein of interest or a non-targeting control siRNA.
-
Incubation: Allow 48-72 hours for the knockdown of the target protein.
-
Verification of Knockdown: Confirm the reduction in target protein expression via western blot or qPCR.
-
This compound Treatment: Treat both the target knockdown cells and control cells with this compound at the predetermined lowest effective concentration.
-
Phenotypic Analysis: Observe if the phenotype seen with this compound treatment in control cells is absent or significantly reduced in the target knockdown cells.
Visualizing Experimental Logic and Pathways
Caption: Workflow for minimizing and validating this compound's off-target effects.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
Rifazine Technical Support Center: Troubleshooting and FAQs
Disclaimer: The following information is primarily based on data available for Rifaximin, a structurally related compound in the same rifamycin (B1679328) class of antibiotics. While this information is expected to be highly relevant for Rifazine, researchers should use it as a guide and validate findings for their specific molecule.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of this compound under various storage conditions. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on studies of the closely related compound Rifaximin, the primary factors influencing degradation are:
-
pH: Significant degradation occurs in both acidic and alkaline conditions.[1]
-
Oxidizing Agents: this compound is susceptible to oxidative degradation.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
Light (Photodegradation): Exposure to UV and sunlight can lead to the formation of degradation products.[1]
-
Humidity: High humidity can affect the stability of the solid form.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[3][4] Specifically:
-
Temperature: Room temperature (20°C to 25°C or 68°F to 77°F) is generally recommended.[3][4] Avoid freezing.[3]
-
Humidity: Store in a low-humidity environment.[5] The use of desiccants may be beneficial for long-term storage of the solid compound.
-
Light: Protect from light by storing in amber vials or other light-resistant containers.
Q3: Is this compound more stable in acidic or basic conditions?
A3: Studies on the related compound Rifaximin show that it is more susceptible to degradation in acidic conditions compared to alkaline conditions.[1]
Q4: Can I expect degradation of this compound in a neutral aqueous solution?
A4: Rifaximin, a similar compound, has been shown to be stable in neutral hydrolysis conditions.[1][6] Therefore, significant degradation of this compound in a neutral aqueous solution at room temperature is not expected over short periods.
Troubleshooting Guide
This guide addresses common problems researchers might encounter during their experiments with this compound.
| Problem | Possible Causes | Recommended Actions |
| Unexpected peaks in HPLC chromatogram of a freshly prepared this compound solution. | Contaminated solvent or glassware. Impure starting material. | Use fresh, HPLC-grade solvents. Ensure all glassware is thoroughly cleaned. Verify the purity of your this compound standard. |
| Significant degradation of this compound observed in a solution buffered at acidic pH. | This compound is known to be unstable in acidic conditions.[1] The buffer components may also be catalyzing the degradation. | If possible, adjust the experimental design to use a less acidic pH. If acidic pH is necessary, prepare solutions fresh and use them immediately. Analyze a blank buffer solution to check for interfering peaks. |
| Loss of this compound potency in solid form over time. | Improper storage conditions (exposure to heat, light, or humidity). | Review your storage procedures. Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.[3][4][5] Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Color change observed in this compound solution upon storage. | This is a likely indicator of degradation, particularly oxidative or photodegradation. | Discard the solution. Prepare fresh solution and protect it from light and exposure to air. |
| Inconsistent results in stability studies. | Variability in storage conditions (temperature or humidity fluctuations). Inconsistent sample preparation or analytical methodology. | Ensure your storage chambers are properly calibrated and maintain stable conditions. Standardize your sample preparation and analytical procedures. Use a validated stability-indicating analytical method. |
Quantitative Data on Degradation
The following tables summarize the degradation of Rifaximin, a structurally similar compound, under various stress conditions. This data can be used as an estimate for the expected degradation of this compound.
Table 1: Forced Degradation of Rifaximin under Different Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 30 min | 60°C | 70.46 | [1] |
| Base Hydrolysis | 0.1 M NaOH | 4 hrs | 60°C | 15.11 | [1] |
| Oxidation | 3% H₂O₂ | 1 hr | 80°C | 24.18 | [1] |
| Thermal | Solid State | 7 days | 80°C | No significant degradation | [6] |
| Photodegradation (UV) | Solution | - | Ambient | Minor degradation | [1] |
| Photodegradation (Sunlight) | Solution | - | Ambient | Minor degradation | [1] |
Note: The extent of degradation can vary depending on the exact experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the analysis of Rifaximin and its degradation products. These can be adapted for this compound.
Protocol 1: Stability-Indicating HPLC Method[1][8]
-
Objective: To separate and quantify this compound in the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6mm, 5µm).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) or a buffered mobile phase such as methanol and phosphate (B84403) buffer pH 3 (65:35 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 293 nm or 454 nm.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Subject the this compound solution to various stress conditions (acid, base, oxidation, heat, light) as described in the forced degradation studies.
-
Before injection, dilute the samples to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system and record the chromatograms.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Protocol 2: LC-MS Analysis of Degradation Products[9]
-
Objective: To identify the mass of the degradation products of this compound.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatographic Conditions: Use an HPLC method similar to the one described above to separate the degradation products before they enter the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: A range appropriate to detect the expected masses of the degradation products (e.g., m/z 100-1000).
-
-
Procedure:
-
Perform forced degradation studies as described previously.
-
Inject the samples into the LC-MS system.
-
Analyze the mass spectra of the peaks corresponding to the degradation products to determine their mass-to-charge ratio (m/z). This information can be used to propose the chemical structures of the degradants.
-
Visualizations
This compound Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on data from the related compound Rifaximin.
Caption: Potential degradation pathways of this compound under various stress conditions.
Troubleshooting Workflow for Unexpected Degradation
This diagram provides a logical workflow for troubleshooting unexpected degradation in your this compound experiments.
Caption: A logical workflow for troubleshooting unexpected this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rifaximin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 5. americanthermal.com [americanthermal.com]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: Addressing Batch-to-Batch Variability of Rifaximin
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the batch-to-batch variability of Rifaximin (B1679331). The following troubleshooting guides and frequently asked questions (FAQs) provide insights into the root causes of this variability and offer practical solutions for ensuring consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of Rifaximin between two different batches. What are the primary causes of this variability?
A1: Batch-to-batch variability in Rifaximin can stem from several factors, primarily related to its physicochemical properties. The most common causes include:
-
Polymorphism: Rifaximin can exist in multiple crystalline forms (polymorphs α, β, γ, δ, ε) and an amorphous form.[1][2][3] These different forms exhibit varying aqueous solubilities, dissolution rates, and, consequently, different systemic bioavailability.[1][3][4] For instance, the amorphous form is more systemically bioavailable than the crystalline polymorph-α.[1] The presence of even small amounts of a different polymorph can alter the drug's performance.
-
Impurities: The synthesis and purification processes of Rifaximin can lead to the formation of various impurities.[5][6] These impurities may have different pharmacological activities or can interfere with the activity of the primary compound, leading to inconsistent results. The European Pharmacopoeia lists several identified impurities (A, B, C, D, E, F, G, and H).[7][8]
-
Degradation: Rifaximin is susceptible to degradation under certain conditions, such as in the presence of acid and oxidative stress.[9] The presence of degradation products can reduce the potency of the active pharmaceutical ingredient (API) and introduce variability.
-
Particle Size and Morphology: Variations in particle size and shape between batches can influence the dissolution rate and, therefore, the bioavailability of the drug.
Q2: How can we assess the polymorphic form of our Rifaximin batch?
A2: Several analytical techniques can be employed to characterize the polymorphic form of Rifaximin. The most common methods include:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline forms. Each polymorph has a unique diffraction pattern. For example, Form α has characteristic peaks at approximately 7.4°, 19.7°, 21.0°, and 22.1° 2-θ, while Form β has peaks at about 5.4°, 9.0°, and 20.9° 2-θ.[10]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and thermal behavior of the different polymorphs.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can differentiate between polymorphs by identifying variations in their vibrational spectra.
Q3: What are the recommended analytical methods for identifying and quantifying impurities in Rifaximin?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used methods for impurity profiling of Rifaximin.[5][9]
-
RP-HPLC with UV detection: This method is robust for routine quality control and can effectively separate Rifaximin from its known impurities.
-
LC-MS/MS: This technique is highly sensitive and specific, making it ideal for identifying and quantifying trace-level impurities and degradation products.[9][11][12]
Q4: We are observing precipitation of Rifaximin when preparing solutions for our in-vitro experiments. What could be the cause and how can we troubleshoot this?
A4: Rifaximin has low aqueous solubility, which can lead to precipitation in culture media. Here are some common causes and solutions:[13]
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous medium can cause the drug to precipitate.
-
Solution: Add the stock solution dropwise to the culture medium while gently vortexing. Preparing an intermediate dilution in a small volume of pre-warmed medium can also help.
-
-
High Organic Solvent Concentration: The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid both toxicity and precipitation.
-
pH of the Medium: The pH of your culture medium can affect the solubility of Rifaximin. Ensure the pH is stable and appropriate for your experiment.
-
Binding to Serum Proteins: Components in fetal bovine serum (FBS) can bind to Rifaximin, reducing its free concentration.
-
Solution: Consider reducing the serum concentration or using a serum-free medium if your experimental setup allows.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between batches | Polymorphism (different crystal forms) | Characterize the polymorphic form of each batch using XRPD. Perform dissolution studies to assess bioavailability. |
| Purity differences | Quantify the purity of each batch using a validated HPLC method. | |
| Unexpected off-target effects | Presence of unknown impurities | Perform impurity profiling using LC-MS/MS to identify and characterize any unknown peaks. |
| Loss of Rifaximin activity in long-term experiments | Degradation in culture medium | Assess the stability of Rifaximin in your specific culture medium over the time course of your experiment using HPLC. Replenish the medium with fresh Rifaximin at regular intervals if significant degradation is observed. |
| Variable results in animal studies | Differences in bioavailability due to polymorphism or particle size | Characterize the solid-state properties of the batches. Consider performing pharmacokinetic (PK) studies to compare the in vivo exposure. |
Quality Control Parameters for Rifaximin Batches
To ensure consistency, each batch of Rifaximin should be accompanied by a Certificate of Analysis (CoA) detailing its physicochemical properties. Below is a table summarizing key quality control specifications based on typical industry standards.
| Parameter | Specification | Analytical Method |
| Appearance | Red-orange to dark crystalline powder | Visual Inspection |
| Identification | The retention time of the principal peak corresponds to that of the reference standard. | HPLC |
| The infrared absorption spectrum is concordant with the reference spectrum. | FTIR | |
| Purity (Assay) | Not less than 98.0% (on an anhydrous basis) | HPLC |
| Polymorphic Form | Specified form (e.g., Form α) with no detectable presence of other forms | XRPD |
| Water Content | Not more than 4.5% | Karl Fischer Titration |
| Individual Impurity | Not more than 1.5% | HPLC |
| Total Impurities | Not more than 3.0% | HPLC |
| Residual Solvents | Ethanol: Not more than 0.5%Dichloromethane: Not more than 0.06% | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity and Impurity Analysis of Rifaximin
This protocol provides a general procedure for the analysis of Rifaximin purity and the quantification of its impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Rifaximin reference standard and sample batches
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 4.0)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (pH 4.0) and Acetonitrile in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 292 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Rifaximin reference standard and transfer to a 10 mL volumetric flask. Dissolve in the mobile phase with the aid of sonication and make up to volume.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-60 µg/mL).
-
Sample Solution (e.g., 1 mg/mL): Accurately weigh an amount of the Rifaximin batch powder equivalent to 10 mg of Rifaximin and prepare as described for the standard stock solution.
4. Analysis:
-
Filter all solutions through a 0.45 µm membrane filter before injection.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Calculate the concentration of Rifaximin in the sample solution using the regression equation from the calibration curve.
-
Identify and quantify impurities based on their retention times relative to the main Rifaximin peak and their response factors, if known.
Protocol 2: LC-MS/MS Method for Identification of Rifaximin Degradation Products
This protocol outlines a general approach for the identification of potential degradation products in stressed Rifaximin samples.
1. Instrumentation and Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Stressed Rifaximin samples (e.g., acid-hydrolyzed, oxidized)
-
Ammonium formate (B1220265) buffer (pH 7.0)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
2. Chromatographic Conditions:
-
Mobile Phase A: Ammonium formate buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the degradation products.
-
Flow Rate: 0.8 mL/min[9]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL[9]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation.
-
Optimize other parameters such as capillary voltage, cone voltage, and collision energy for Rifaximin and its expected degradants.
4. Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Dissolve Rifaximin in a solution of 0.1 M HCl and reflux at 60°C for a specified time (e.g., 15-30 minutes).[9] Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve Rifaximin in a solution of 3% H2O2 and reflux at 80°C for a specified time (e.g., 1 hour).[9]
5. Analysis:
-
Inject the prepared stressed samples into the LC-MS/MS system.
-
Acquire full scan mass spectra to identify the molecular ions of potential degradation products.
-
Perform MS/MS analysis on the identified parent ions to obtain fragmentation patterns.
-
Elucidate the structures of the degradation products by interpreting the fragmentation patterns and comparing them with the structure of Rifaximin.
Mandatory Visualizations
Signaling Pathway of Rifaximin
Rifaximin exerts its anti-inflammatory effects primarily through the activation of the Pregnane X Receptor (PXR). This nuclear receptor plays a crucial role in regulating inflammatory responses in the gut.
Experimental Workflow for Batch-to-Batch Variability Analysis
A systematic workflow is essential for effectively troubleshooting and characterizing batch-to-batch variability.
Logical Relationship of Rifaximin Quality Attributes
The critical quality attributes of Rifaximin are interconnected and influence its final performance.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Polymorphic Materials and Dissolution Behaviour: The Peculiar Case of Rifaximin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity profile of rifaximin produced in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. impactfactor.org [impactfactor.org]
- 8. US7902206B2 - Polymorphic forms α, β and γ of rifaximin - Google Patents [patents.google.com]
- 9. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. file1.lookchem.com [file1.lookchem.com]
- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Technical Support Center: Optimizing Rifazine Chemical Synthesis
Welcome to the technical support center for Rifazine chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical synthesis of this compound compounds, providing potential causes and recommended solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low yield of Rifamycin S from Rifamycin B | Incomplete oxidation of Rifamycin B. | Ensure complete dissolution of Rifamycin B and provide adequate mixing with the oxidizing agent (e.g., sodium nitrite). Monitor the reaction's progress using TLC or HPLC to confirm the complete disappearance of the starting material. |
| Degradation of Rifamycin S. | Strictly maintain the reaction temperature to avoid overheating. Once the conversion is complete, minimize the reaction time as Rifamycin S is prone to degradation under prolonged exposure to acidic conditions and high temperatures. | |
| Inefficient extraction of Rifamycin S. | Optimize the pH of the aqueous layer to ensure efficient partitioning of Rifamycin S into the organic solvent (e.g., butyl acetate). Performing multiple extractions with smaller solvent volumes can improve recovery. | |
| Low yield of Rifampicin from Rifamycin S | Incomplete formation of the 3-formylrifamycin SV intermediate. | Ensure the correct stoichiometry of reagents is used for the formylation step. Monitor the formation of the intermediate by TLC or HPLC to ensure the reaction goes to completion. |
| Side reactions involving the 3-formylrifamycin SV intermediate. | Control reaction conditions such as temperature and pH to minimize the formation of byproducts. | |
| Low yield of Rifaximin (B1679331) | Suboptimal pH during the condensation reaction. | Adjust and maintain the pH of the reaction mixture within the alkaline range (e.g., 9.0-9.5) to facilitate the condensation of Rifamycin O or 3-bromorifamycin S with 2-amino-4-methylpyridine (B118599).[1] |
| Inefficient precipitation and purification. | After the reaction, cool the mixture to induce precipitation of the crude product. Wash the collected solid with an appropriate solvent mixture (e.g., ethanol (B145695) and water) to remove unreacted starting materials and impurities.[1] | |
| Formation of Impurities | Degradation of the Rifamycin core structure. | The Rifamycin structure is sensitive to pH and temperature. Avoid harsh acidic or basic conditions and excessive heat. |
| Incomplete reactions or side reactions. | Optimize reaction parameters such as stoichiometry, temperature, and reaction time. Monitor the reaction progress closely to determine the optimal endpoint. | |
| Contaminated starting materials or reagents. | Use high-purity starting materials and reagents. Purify solvents if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is "this compound," and how does it relate to the Rifamycin class of antibiotics?
A1: this compound is a chemical compound belonging to the broader Rifamycin class of antibiotics.[2] The Rifamycins are a group of antibiotics characterized by a macrocyclic ring structure and are potent inhibitors of bacterial RNA polymerase.[3][] Well-known derivatives include Rifampicin, Rifabutin, and Rifaximin.[3]
Q2: What are the critical parameters to control for maximizing the yield in this compound synthesis?
A2: The most critical parameters include pH, temperature, reaction time, and the purity of starting materials. The Rifamycin molecule is sensitive to degradation, especially at non-optimal pH and elevated temperatures. Careful control of these variables is essential to minimize side reactions and product degradation, thereby maximizing the yield.
Q3: How does pH affect the stability and reactivity of Rifamycin derivatives during synthesis?
A3: The pH of the reaction medium is a crucial factor. For instance, Rifamycin B is known to be unstable in aqueous solutions, with its inactivation following first-order kinetics in neutral and alkaline solutions. In acidic solutions, Rifamycin B can be oxidized by air to form Rifamycin O. Strong acidic conditions are often necessary for the conversion of Rifamycin B to Rifamycin S but can also lead to degradation and foam formation, which can reduce yields.
Q4: What are some common impurities encountered in the synthesis of Rifamycin derivatives?
A4: Common impurities include unreacted starting materials, intermediates from incomplete reactions, and byproducts from degradation or parallel reactions. For example, in the synthesis of Rifapentine, impurities such as Rifapentine N-Oxide and 3-Formyl Rifamycin can be present.
Q5: Are there enzymatic methods available for the synthesis of Rifamycin derivatives, and what are their advantages?
A5: Yes, enzymatic methods offer a milder and more specific alternative to traditional chemical methods. For example, the conversion of Rifamycin B to Rifamycin SV can be efficiently catalyzed by the enzyme Rifamycin B oxidase. This biotransformation involves the oxidation of Rifamycin B to Rifamycin O, followed by spontaneous hydrolysis to Rifamycin S and subsequent reduction to Rifamycin SV. This method can lead to higher purity and yield under milder reaction conditions.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of important Rifamycin derivatives.
Protocol 1: Synthesis of Rifamycin SV from Rifamycin B (Enzymatic Method)
This protocol describes the conversion of Rifamycin B to Rifamycin SV using immobilized Monocillium spp. cells.
Materials:
-
Rifamycin B fermentation broth
-
Immobilized Monocillium spp. cells (wet weight)
-
Ascorbic acid solution (10% in water)
Procedure:
-
Add 50 g (wet weight) of the immobilized Monocillium spp. cells to 2 L of centrifuged Rifamycin B fermentation broth in a suitable reactor.
-
Incubate the reaction mixture at 45°C for 25 hours with continuous aeration and agitation. The color of the solution will change, indicating the conversion of Rifamycin B to Rifamycin S.[5]
-
After the reaction, recover the immobilized enzyme pellets by filtration.
-
Wash the pellets extensively with 500 ml of acetone.
-
Completely solubilize the residual precipitates by adding another 500 ml of acetone.
-
Add 100 ml of a 10% aqueous ascorbic acid solution dropwise while gently stirring to reduce Rifamycin S to Rifamycin SV.
-
Confirm the complete reduction to Rifamycin SV, then adjust the pH to 3.5.
-
Remove the acetone by evaporation under suction at 40°C.
-
Chill the solution to 4°C for 24 hours to allow the yellowish precipitate of Rifamycin SV to form.
-
Recover the precipitate by filtration and dry. This procedure can yield crude Rifamycin SV with a purity of approximately 84% and a yield of up to 93.8%.[5]
Protocol 2: Synthesis of Rifaximin from Rifamycin O
This protocol is a composite of methodologies described in various patents for the synthesis of Rifaximin.
Materials:
-
Rifamycin O
-
2-amino-4-methylpyridine
-
Ethanol
-
Deionized Water
-
Acetone
-
Anhydrous potassium carbonate (optional, for pH adjustment)
Procedure:
-
In a reaction vessel, suspend Rifamycin O in a solvent mixture of ethanol, deionized water, and acetone.
-
Add an excess of 2-amino-4-methylpyridine to the suspension.
-
Stir the reaction mixture at a controlled temperature, typically between 20-40°C, for 24-48 hours.[1]
-
The pH of the reaction may be adjusted to an alkaline range (e.g., 9.0-9.5) to facilitate the reaction, using anhydrous potassium carbonate if necessary.[1]
-
Upon completion of the reaction, cool the mixture to induce the precipitation of crude Rifaximin.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with a mixture of ethanol and water to remove unreacted starting materials and impurities.
-
Dry the purified Rifaximin under vacuum at a controlled temperature.
Protocol 3: Synthesis of Rifaximin from Rifamycin S
This protocol outlines the stepwise synthesis of Rifaximin starting from Rifamycin S.
Materials:
-
Rifamycin S
-
Pyridine (B92270) perbromide
-
2-propanol/chloroform (70/30) mixture
-
2-amino-4-methyl-pyridine
-
Ascorbic acid
Procedure:
-
Dissolve Rifamycin S in a 2-propanol/chloroform (70/30) mixture.
-
Cool the reaction mixture to 0°C.
-
React with pyridine perbromide to yield 3-bromorifamycin S.
-
Condense the 3-bromorifamycin S with 2-amino-4-methyl-pyridine at 10°C to obtain the o-quinonimic intermediate.
-
Reduce the intermediate with ascorbic acid to yield Rifaximin.[6]
Data on Yield Optimization
The following tables summarize quantitative data on factors influencing the yield of Rifamycin synthesis.
Table 1: Effect of pH on Rifamycin B Fermentation
| pH | Growth Phase Recommendation | Production Phase Recommendation |
| 6.5 | Favorable for cell growth rate | - |
| 7.0 | - | Optimal for Rifamycin B production |
| 7.5 | Decreased cell growth | Sub-optimal for production |
Source: Adapted from studies on Rifamycin B fermentation.
Table 2: Effect of Reaction Conditions on Rifaximin Synthesis from Rifamycin O
| Parameter | Condition | Observation |
| Temperature | 15-40°C | Optimal range for the reaction.[7] |
| Reaction Time | 20-35 hours | Sufficient time for reaction completion.[7] |
| Molar Ratio (2-amino-4-methylpyridine : Rifamycin O) | 2.0 to 4.0 molar equivalents | An excess of 2-amino-4-methylpyridine is required. |
| Solvent Ratio (Water:Ethanol:Acetone) | Between 6:3:2 and 3:3:1 (volumetric) | The presence of acetone is crucial for obtaining high purity, though it may slightly lower the yield.[8] |
Visualizing Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical synthesis pathways for Rifamycin derivatives.
Caption: Enzymatic and chemical conversion of Rifamycin B to Rifamycin SV.
Caption: Stepwise synthesis of Rifaximin from Rifamycin S.
Caption: General workflow for the synthesis of Rifaximin from Rifamycin O.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C43H49N3O11 | CID 135542226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rifamycin - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]
Technical Support Center: Navigating Rifampicin Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with interference from the antibiotic Rifampicin (B610482) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Rifampicin and why does it interfere with biochemical assays?
A1: Rifampicin is a broad-spectrum antibiotic primarily used to treat tuberculosis. Its complex chemical structure gives it distinct physical properties that can interfere with various assay technologies. The primary reasons for interference are:
-
Color: Rifampicin is a reddish-brown compound, and its color can interfere with absorbance-based assays by directly absorbing light in the visible range.
-
Fluorescence Quenching: Rifampicin can absorb light at wavelengths used to excite fluorophores in an assay, and it can also quench the emitted fluorescence, leading to a decrease in the signal. This is often due to an "inner filter effect".[1]
-
Chemical Reactivity: Rifampicin can act as a non-creatinine chromogen in certain colorimetric reactions, such as the Jaffe reaction for creatinine (B1669602) estimation, leading to false-positive results.[2][3][4]
-
Cross-reactivity in Immunoassays: It has been shown to cross-react in some immunoassays, leading to false-positive results, for instance, in urine opiate screening.[5]
Q2: Which types of assays are most susceptible to Rifampicin interference?
A2: A wide range of assays can be affected by Rifampicin interference, including:
-
Absorbance-based assays: Particularly those that measure changes in the visible light spectrum.
-
Fluorescence-based assays: Including fluorescence intensity, FRET (Förster Resonance Energy Transfer), and TR-FRET (Time-Resolved FRET) assays.
-
Luminescence-based assays: Such as those using luciferase reporters, where Rifampicin can inhibit the enzyme or absorb the emitted light.
-
ELISAs (Enzyme-Linked Immunosorbent Assays): Interference can occur through various mechanisms, including direct interaction with assay components or by affecting the colorimetric or fluorometric readout.
-
High-Throughput Screening (HTS) assays: Due to the automated and high-density nature of HTS, even minor interference can lead to a high number of false positives or negatives.
Q3: How can I determine if Rifampicin is interfering with my assay?
A3: A systematic approach is crucial to identify and confirm assay interference by Rifampicin.
Troubleshooting Guides
Issue 1: Unexpected results in a fluorescence-based assay in the presence of Rifampicin.
Symptoms:
-
Decreased fluorescence signal in a dose-dependent manner.
-
Non-reproducible results.
-
High background fluorescence.
Troubleshooting Workflow:
References
- 1. Detection of residual rifampicin in urine via fluorescence quenching of gold nanoclusters on paper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
In Vitro Antibacterial Activity of Rifaximin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of Rifaximin against key bacterial strains, benchmarked against other common antibiotics. The data presented is supported by established experimental protocols to aid in research and drug development efforts.
Comparative Antibacterial Potency
The antibacterial efficacy of Rifaximin was evaluated by determining its Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) quality control strains. For a comprehensive comparison, the MIC values of two other widely used antibiotics, Rifampicin and Ciprofloxacin (B1669076), were also assessed against the same strains.
| Antibiotic | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Escherichia coli ATCC 25922 MIC (µg/mL) |
| Rifaximin | 0.032[1] | 16 - 128 |
| Rifampicin | ≤1 (Susceptible) | 8 - 16[2] |
| Ciprofloxacin | 0.25 - 0.5[3] | 0.004 - 0.008[4][5] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented in this guide was obtained using the broth microdilution method, a standard procedure recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibiotics: Rifaximin, Rifampicin, and Ciprofloxacin stock solutions of known concentrations.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader.
2. Inoculum Preparation:
- Bacterial colonies are picked from a fresh agar (B569324) plate and suspended in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
- The standardized bacterial suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well plates to achieve a range of concentrations.
4. Inoculation and Incubation:
- Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
5. MIC Determination:
- Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a plate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 5. Repeated Exposure of Escherichia coli to High Ciprofloxacin Concentrations Selects gyrB Mutants That Show Fluoroquinolone-Specific Hyperpersistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Resistance Between Rifazine and Other Rifamycins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance patterns between Rifazine (Rifamazine) and other clinically significant rifamycins (B7979662), including Rifampicin (B610482), Rifabutin (B1679326), and Rifapentine (B610483). The information presented is supported by experimental data to aid in research and development efforts targeting bacterial infections, particularly those with emerging resistance.
Introduction to Rifamycins and Resistance
Rifamycins are a potent class of bactericidal antibiotics that function by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme essential for transcription.[1] The primary target of all rifamycins is the β-subunit of RNAP, which is encoded by the rpoB gene.[1] By binding to this subunit, rifamycins sterically block the path of the elongating RNA chain, halting protein synthesis and leading to bacterial cell death.[1]
The widespread use of rifamycins has led to the selection of resistant bacterial strains. The predominant mechanism of resistance involves point mutations within a specific 81-bp region of the rpoB gene, often called the rifampicin resistance-determining region (RRDR).[2] These mutations alter the drug-binding site on the RNAP, reducing the affinity of rifamycins and rendering them less effective.[1] Because they share a common target and mechanism of action, cross-resistance among different rifamycin (B1679328) derivatives is a significant clinical challenge.[1] However, the extent of this cross-resistance can vary depending on the specific rpoB mutation and the specific rifamycin derivative.[3]
The Unique Case of this compound (Rifamazine)
This compound, also known as Rifamazine (AF/RP), is a dimeric rifamycin that has demonstrated a unique activity profile.[1] Notably, it has been shown to be active against RNA polymerase extracted from rifampicin-resistant mutants of Escherichia coli.[1] This suggests that Rifamazine may overcome certain resistance mutations. The proposed mechanism for this activity is that the dimeric structure of Rifamazine allows it to bind not only to the conventional rifamycin-specific site on the RNAP but also to a second, weaker site.[1] This dual binding may compensate for the reduced affinity at the primary site caused by resistance mutations. While this qualitative data is promising, quantitative Minimum Inhibitory Concentration (MIC) data for Rifamazine against a comprehensive panel of strains with characterized rpoB mutations is limited in publicly available literature.
Quantitative Analysis of Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various rifamycins against susceptible and resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. The data highlights how different mutations in the rpoB gene confer varying levels of resistance to different rifamycins.
Table 1: Comparative MICs (μg/mL) for Mycobacterium tuberculosis Strains with Different rpoB Mutations
| rpoB Mutation (Codon) | Phenotype / Significance | Rifampicin MIC (μg/mL) | Rifabutin MIC (μg/mL) | Rifapentine MIC (μg/mL) |
| Wild-Type (Susceptible) | Susceptible Baseline | ≤1.0 | ≤0.5 | ≤0.25 |
| Ser531Leu (S531L) | Most common mutation; confers high-level resistance.[1][3] | >64 | >4.0 | >4.0 |
| His526Tyr (H526Y) | Common mutation; confers high-level resistance.[3] | >64 | >4.0 | >4.0 |
| Asp516Val (D516V) | Associated with low-level rifampicin resistance but often retains susceptibility to rifabutin.[3] | 1.0 - 8.0 | ≤0.5 - 1.0 | >4.0 |
| Leu511Pro (L511P) | Associated with rifampicin resistance but potential susceptibility to rifabutin.[1] | >16 | ≤0.5 | >4.0 |
| His526Asp (H526D) | Common mutation; confers high-level resistance.[3] | >64 | >4.0 | >4.0 |
Note: MIC values are compiled from multiple sources and represent typical ranges. Actual values can vary based on testing methodology and specific strain characteristics.[1][3]
Table 2: Comparative MICs (μg/mL) for Staphylococcus aureus Strains with Different rpoB Mutations
| rpoB Mutation (Codon) | Phenotype / Significance | Rifampicin MIC (μg/mL) | Rifabutin MIC (μg/mL) | Rifalazil MIC (μg/mL) |
| Wild-Type (Susceptible) | Susceptible Baseline | ≤0.03 | ≤0.03 | ≤0.03 |
| His481Tyr (H481Y) | Common mutation in S. aureus; confers high-level resistance.[4] | ≥64 | ≥64 | ≥64 |
| His481Asn (H481N) | Confers high-level resistance.[4] | ≥64 | ≥64 | ≥64 |
| Ser486Leu (S486L) | Confers high-level resistance.[4] | ≥64 | ≥64 | ≥64 |
| Ala477Asp (A477D) | Confers low to moderate-level resistance.[4] | 0.125 - 16 | 0.125 - 16 | 0.008 - 4 |
Note: Rifalazil is included here as a comparator for which data against S. aureus mutants is available.[4]
Visualizing Rifamycin Action and Resistance
The diagrams below illustrate the mechanism of rifamycin action and the experimental workflow for assessing cross-resistance.
Caption: Mechanism of rifamycin action and the primary resistance pathway.
Caption: Workflow for determining rifamycin cross-resistance via MIC testing.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is the standard method for assessing the level of antibiotic resistance. The following is a detailed protocol for the broth microdilution method, which is commonly used for testing rifamycin susceptibility.
Broth Microdilution Method for Rifamycin Susceptibility Testing
1. Preparation of Materials:
-
Rifamycin Stock Solutions: Prepare stock solutions of each rifamycin (e.g., this compound, Rifampicin, Rifabutin) at a concentration of 1 mg/mL in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), as rifamycins have poor water solubility.[1]
-
Culture Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium for the bacterium being tested.[1]
-
96-Well Microtiter Plates: Use sterile, U-bottomed or flat-bottomed plates.
-
Bacterial Inoculum: From a fresh culture (18-24 hours), select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Assay Procedure:
-
Plate Preparation: Dispense 50 µL of sterile broth into wells 2 through 12 of the microtiter plate for each antibiotic to be tested.
-
Serial Dilution: Add 100 µL of the appropriate rifamycin stock solution (at 2x the highest desired final concentration) to the first well. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.[1] This creates a range of antibiotic concentrations.
-
Controls:
-
Growth Control (Well 11): Contains 100 µL of broth and the bacterial inoculum, but no antibiotic.
-
Sterility Control (Well 12): Contains 100 µL of broth only, with no bacteria or antibiotic.[1]
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (from well 1 to well 11). This brings the final volume in each well to 100 µL.
-
Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air (or other appropriate conditions for the specific bacterium).
3. Reading and Interpretation:
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[1] This can be assessed by visual inspection for turbidity.
-
Control Validation: The growth control well must show clear turbidity, and the sterility control well must remain clear for the results to be valid.
-
Cross-Resistance: An organism is considered cross-resistant to a second rifamycin if the MIC for that second drug is above its established susceptibility breakpoint, given that it is already resistant to the first rifamycin. Incomplete cross-resistance is noted when a strain resistant to one rifamycin remains susceptible to another.[5]
References
- 1. Contribution of rpoB Mutations to Development of Rifamycin Cross-Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the rifamycin dimers on the activities of nucleic acid polymerases from various sources. Relation between lipophily and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Rifaximin's In Vivo Therapeutic Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of Rifaximin against relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Antibacterial Efficacy: Clinical Endpoints
Rifaximin has demonstrated significant efficacy in the treatment of various gastrointestinal disorders, primarily driven by its targeted, gut-specific antibacterial action. Its performance has been benchmarked against both placebos and other commonly used antibiotics in clinical trials.
Traveler's Diarrhea
Rifaximin has been shown to be a safe and effective treatment for traveler's diarrhea, with an efficacy comparable to systemic antibiotics like ciprofloxacin.
Table 1: Rifaximin vs. Ciprofloxacin for Traveler's Diarrhea
| Parameter | Rifaximin (400 mg b.i.d.) | Ciprofloxacin (500 mg b.i.d.) | P-value |
| Median Time to Last Unformed Stool (TLUS) | 25.7 hours | 25.0 hours | Not significant |
| Clinical Improvement (first 24h) | - | - | 0.199 |
| Treatment Failure | - | - | 0.411 |
| Microbiological Cure | - | - | 0.222 |
| Data from a randomized, double-blind clinical trial.[1] |
Table 2: Rifaximin vs. Placebo for Traveler's Diarrhea
| Parameter | Rifaximin (200 mg t.i.d.) | Placebo | P-value |
| Median Time to Last Unformed Stool (TLUS) | 32.0 hours | 65.5 hours | 0.001 |
| Data from a randomized, double-blind, multicenter study.[2] |
Small Intestinal Bacterial Overgrowth (SIBO)
In the context of SIBO, Rifaximin has shown superiority in normalizing breath tests compared to older generation antibiotics like chlortetracycline.
Table 3: Rifaximin vs. Chlortetracycline for SIBO
| Parameter | Rifaximin (1200 mg/day) | Chlortetracycline (1 g/day ) |
| H2 Breath Test Normalization | 70% of patients | 27% of patients |
| Data from a randomized, double-blind controlled trial.[3] |
Anti-inflammatory Effects: Preclinical Data
Beyond its direct antibacterial properties, Rifaximin exhibits potent anti-inflammatory effects. In a preclinical mouse model of lipopolysaccharide (LPS)-induced inflammation, Rifaximin demonstrated a significant ability to reduce the levels of key pro-inflammatory cytokines.
Table 4: Effect of Rifaximin on Serum Cytokine Levels in LPS-Induced Inflammation in Mice
| Cytokine | LPS-Treated Group | LPS + Rifaximin (50 mg/kg) Group |
| TNF-α | Elevated | Significantly Reduced |
| IL-6 | Elevated | Significantly Reduced |
| IL-8 | Elevated | Significantly Reduced |
| IL-1β | Elevated | Significantly Reduced |
| INF-γ | Elevated | Significantly Reduced |
| Qualitative summary of findings from an in vivo study. Specific quantitative reductions and statistical significance are detailed in the original publication. |
Experimental Protocols
Clinical Trial for Traveler's Diarrhea (Rifaximin vs. Ciprofloxacin)
-
Study Design: A randomized, double-blind, comparative clinical trial.
-
Participants: Adult students from the United States in Mexico and international tourists in Jamaica with acute diarrhea.
-
Inclusion Criteria: At least 18 years of age, with acute diarrhea defined as three or more unformed stools in the previous 24 hours, accompanied by at least one symptom of enteric infection (e.g., abdominal pain, nausea, vomiting).
-
Exclusion Criteria: Grossly bloody stools, fever greater than 38.5°C, or symptoms for more than 72 hours.
-
Intervention:
-
Rifaximin Group: 400 mg administered orally, twice daily for 3 days.
-
Ciprofloxacin Group: 500 mg administered orally, twice daily for 3 days.
-
-
Primary Endpoint: Time to the last unformed stool (TLUS).
-
Secondary Endpoints: Clinical improvement within the first 24 hours, treatment failure rate, and microbiological cure rate.
Clinical Trial for SIBO (Rifaximin vs. Chlortetracycline)
-
Study Design: A randomized, double-blind, controlled trial.
-
Participants: Patients diagnosed with small intestinal bacterial overgrowth.
-
Inclusion Criteria: Diagnosis of SIBO confirmed by a glucose hydrogen breath test.
-
Intervention:
-
Rifaximin Group: 1200 mg/day (400 mg, three times a day) for 7 days.
-
Chlortetracycline Group: 1 g/day (333 mg, three times a day) for 7 days.
-
-
Primary Endpoint: Normalization of the H2 breath test.
-
Secondary Endpoints: Improvement in symptoms.
In Vivo Model of LPS-Induced Inflammation
-
Animal Model: Male mice.
-
Induction of Inflammation: A single intraperitoneal (IP) injection of 5 mg/kg lipopolysaccharide (LPS).
-
Intervention Groups:
-
Control Group: No intervention.
-
LPS Group: IP injection of 5 mg/kg LPS.
-
LPS + Rifaximin Group: IP injection of 5 mg/kg LPS followed by an IP injection of Rifaximin (50 mg/kg) one hour later, administered once daily for seven consecutive days.
-
-
Data Collection: Blood and tissue samples were collected at the end of the experiment.
-
Analysis: Serum levels of TNF-α, IL-6, IL-8, IL-1β, and INF-γ were measured using appropriate immunoassays.
Mechanism of Action & Experimental Workflow Visualizations
To further elucidate the therapeutic action of Rifaximin and the design of the supporting experiments, the following diagrams are provided.
References
Head-to-Head Comparison: Rifaximin Versus Placebo in Gut Models
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Rifaximin (B1679331) and placebo in various gut models, supported by experimental data from pivotal clinical trials and preclinical studies. The information is intended for researchers, scientists, and drug development professionals interested in the efficacy and mechanisms of action of this gut-selective antibiotic.
Executive Summary
Rifaximin, a minimally absorbed oral antimicrobial agent, has demonstrated significant efficacy over placebo in the management of gut-related disorders, notably Irritable Bowel Syndrome with Diarrhea (IBS-D) and Hepatic Encephalopathy (HE). Beyond its direct antibacterial effects, Rifaximin exhibits a multifaceted mechanism of action, including modulation of the gut microbiota, reduction of bacterial translocation, and anti-inflammatory effects mediated through the activation of the pregnane (B1235032) X receptor (PXR). This guide synthesizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying signaling pathways to provide a comprehensive overview of Rifaximin's performance in comparison to placebo.
Data Presentation: Clinical Trial Efficacy
The following tables summarize the quantitative outcomes from key double-blind, placebo-controlled clinical trials of Rifaximin.
Irritable Bowel Syndrome with Diarrhea (IBS-D)
The TARGET 1 and 2 trials were pivotal Phase 3 studies evaluating a 2-week course of Rifaximin (550 mg, three times daily) for IBS-D. The TARGET 3 trial assessed the efficacy of repeat treatment in patients who relapsed after an initial response.
Table 1: Efficacy of Rifaximin in IBS-D (TARGET 1 & 2 Pooled Data) [1][2]
| Endpoint | Rifaximin (n=624) | Placebo (n=634) | P-value |
| Primary Endpoint: Adequate relief of global IBS symptoms for at least 2 of the first 4 weeks post-treatment | 40.7% | 31.7% | <0.001 |
| Composite Endpoint: ≥30% decrease in abdominal pain and a weekly mean stool consistency score of <4 for ≥2 of the first 4 weeks post-treatment | 41.0% | 31.5% | <0.001 |
| Individual Symptom Response (Bloating): Percentage of bloating responders | 40.2% | 30.3% | <0.001 |
| Individual Symptom Response (Abdominal Pain): Percentage of abdominal pain responders | 50.5% | 42.3% | 0.005 |
| Individual Symptom Response (Stool Consistency): Percentage of stool consistency responders | 51.1% | 43.1% | 0.004 |
Table 2: Efficacy of Repeat Rifaximin Treatment in IBS-D (TARGET 3) [1][3]
| Endpoint | Rifaximin (n=328) | Placebo (n=308) | P-value |
| Primary Endpoint: Response to repeat treatment (composite of abdominal pain and stool consistency) | 38.1% | 31.5% | 0.03 |
| Individual Symptom Response (Abdominal Pain): Percentage of abdominal pain responders | 51% | 42% | 0.02 |
Hepatic Encephalopathy (HE)
A landmark Phase 3 trial by Bass et al. (2010) investigated the efficacy of Rifaximin (550 mg, twice daily) for maintaining remission from recurrent HE over a 6-month period.[4][5][6]
Table 3: Efficacy of Rifaximin in Preventing Recurrence of Hepatic Encephalopathy [4][5][6]
| Endpoint | Rifaximin (n=140) | Placebo (n=159) | Hazard Ratio (95% CI) | P-value |
| Primary Endpoint: Breakthrough episode of hepatic encephalopathy | 22.1% | 45.9% | 0.42 (0.28 to 0.64) | <0.001 |
| Key Secondary Endpoint: Hospitalization involving hepatic encephalopathy | 13.6% | 22.6% | 0.50 (0.29 to 0.87) | 0.01 |
Experimental Protocols
Clinical Trial Methodology: IBS-D (TARGET 1, 2 & 3)[7][8][9][10][11]
-
Study Design: The TARGET 1 and 2 trials were identical, multicenter, randomized, double-blind, placebo-controlled studies. The TARGET 3 study was a Phase 3, randomized, double-blind, placebo-controlled trial to evaluate repeat treatment.
-
Patient Population: Adults with a diagnosis of IBS-D according to the Rome II (TARGET 1 & 2) or Rome III (TARGET 3) criteria. Key inclusion criteria included abdominal pain and loose/watery stools.
-
Treatment Regimen:
-
TARGET 1 & 2: Patients were randomized to receive either Rifaximin 550 mg or a matching placebo three times daily for 14 days. This was followed by a 10-week treatment-free follow-up period.
-
TARGET 3: Patients who responded to an initial open-label 2-week course of Rifaximin 550 mg three times daily and subsequently relapsed were randomized to receive two repeat 2-week courses of either Rifaximin 550 mg three times daily or placebo, with each course separated by 10 weeks.
-
-
Endpoint Assessment: Patient-reported outcomes were collected daily using an electronic diary. The primary endpoints focused on the proportion of responders based on improvements in global IBS symptoms, abdominal pain, and stool consistency.
Preclinical Gut Model: Dextran Sulfate Sodium (DSS)-Induced Colitis[12][13][14][15][16]
-
Animal Model: The DSS-induced colitis model is a widely used preclinical model that mimics aspects of human ulcerative colitis. Colitis is induced in mice by administering DSS in their drinking water.
-
Experimental Groups: Studies typically include wild-type mice, PXR-null mice, and humanized PXR (hPXR) mice to investigate the role of the pregnane X receptor. These groups are further divided to receive either a control diet or a diet containing Rifaximin, with or without subsequent DSS administration.
-
Rifaximin Administration: Rifaximin is often administered in the diet at a specified concentration to achieve a target daily dose (e.g., 1 mg/kg/day). Treatment can be given prophylactically (before DSS) or therapeutically (after the onset of colitis).
-
Assessment of Colitis: The severity of colitis is evaluated through multiple parameters, including:
-
Clinical signs: Daily monitoring of body weight, stool consistency, and rectal bleeding.
-
Macroscopic evaluation: Colon length at the time of sacrifice.
-
Histological analysis: Microscopic examination of colon tissue sections stained with hematoxylin (B73222) and eosin (B541160) to assess for inflammation, crypt damage, and cellular infiltration.
-
Biochemical markers: Measurement of pro-inflammatory cytokines in colon tissue homogenates.
-
Mandatory Visualizations
Signaling Pathway: Rifaximin's Anti-inflammatory Mechanism
Caption: Rifaximin activates PXR, inhibiting NF-κB and reducing inflammation.
Experimental Workflow: Clinical Trial for IBS-D
Caption: Workflow of a randomized, placebo-controlled trial for Rifaximin in IBS-D.
References
- 1. researchgate.net [researchgate.net]
- 2. gastrohubapp.com [gastrohubapp.com]
- 3. Second course of rifaximin edges out placebo in IBS-D trial | MDedge [ma1.mdedge.com]
- 4. Rifaximin treatment in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifaximin for Hepatic Encephalopathy [52in52.goodybedside.georgetown.domains]
- 6. scispace.com [scispace.com]
Benchmarking Rifazine's safety profile against established antibiotics
Comparative Safety Profile: Rifampin Versus Established Antibiotics
Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "Rifazine" is not a recognized antibiotic in publicly available scientific literature or drug databases. This guide has been prepared using Rifampin , a well-established rifamycin (B1679328) antibiotic, as a representative molecule to demonstrate the structure and content of a comparative safety analysis. The data presented herein pertains to Rifampin and should not be extrapolated to any novel or uncharacterized compound.
Executive Summary
This guide provides a comparative analysis of the safety profile of Rifampin against other first-line antituberculosis agents (Isoniazid, Pyrazinamide, Ethambutol). The primary focus is on common and severe adverse drug reactions (ADRs), with an emphasis on hepatotoxicity and drug-drug interactions (DDIs). Quantitative data from clinical studies are presented to facilitate objective comparison. Furthermore, this document outlines standard experimental protocols for preclinical safety assessment, including cytotoxicity and cytochrome P450 (CYP) induction assays, to provide a framework for evaluating novel antibiotic candidates.
Comparative Analysis of Adverse Drug Reactions
The primary safety concerns associated with first-line antituberculosis therapy include hepatotoxicity, gastrointestinal intolerance, and cutaneous reactions.[1][2] While all agents carry a risk of adverse effects, the incidence and severity can differ significantly.
Table 1: Incidence of Key Adverse Drug Reactions with First-Line Antituberculosis Drugs
| Adverse Reaction | Rifampin (R) | Isoniazid (B1672263) (H) | Pyrazinamide (Z) | Ethambutol (E) |
| Hepatotoxicity (Grade 3-4) | 0% - 0.7%[3][4] | 1.4% - 5.2%[3][5] | High (often dose-dependent) | Rare |
| Gastrointestinal Intolerance | Common (Anorexia, nausea, abdominal discomfort)[1] | Common | Common | Less Common |
| Cutaneous Reactions | ~20% (with RHZE regimen)[1] | Common | Common | Less Common |
| Neurological Effects | Rare (Neurological disturbances reported)[6] | Peripheral neuropathy | Rare | Optic Neuritis[7] |
| Drug-Drug Interactions | High (Potent CYP450 Inducer)[6][8] | Moderate (CYP Inhibitor) | Low | Low |
Note: Incidence rates can vary based on patient populations, dosage, and duration of therapy. The rate for cutaneous reactions is for the combined four-drug regimen (RHZE).
Rifampin is a potent inducer of numerous drug-metabolizing enzymes, particularly cytochrome P450 (CYP) 3A4, and drug transporter proteins like P-glycoprotein.[8] This characteristic is a major source of clinically significant drug-drug interactions, diminishing the effectiveness of many concurrently administered drugs.[6][8] In contrast, isoniazid is a known inhibitor of several CYP enzymes. When used in combination, as is common in tuberculosis treatment, the potential for complex DDIs is high.
Studies comparing rifampin monotherapy (for latent tuberculosis) to isoniazid have shown that rifampin is associated with a significantly lower risk of severe hepatotoxicity.[3][5][9]
Key Preclinical Safety Assessment Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration at which a compound exhibits cytotoxic effects on a cell line (e.g., HepG2 human liver cells), providing an initial screen for toxicity.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] Metabolically active cells with functional mitochondrial enzymes reduce the yellow MTT substrate to a purple formazan (B1609692) product.[10][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10][13]
Experimental Workflow:
-
Cell Plating: Plate cells (e.g., HepG2) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Treat cells with a range of concentrations of the test antibiotic (and appropriate vehicle controls) for a specified period (e.g., 24, 48, or 72 hours).[13][14]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 1-5 hours to allow for formazan crystal formation.[12][13]
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[10][13]
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 560-570 nm.[10][13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Workflow for the MTT cytotoxicity assay.
Cytochrome P450 Induction Assay
Objective: To determine if a compound induces the expression of key drug-metabolizing enzymes (CYP1A2, 2B6, 3A4), which is a primary mechanism for drug-drug interactions.
Methodology: This assay typically uses cryopreserved human hepatocytes from multiple donors to account for inter-individual variability.[15] Cells are treated with the test compound for approximately 72 hours. The induction of CYP enzymes is then quantified by measuring the increase in mRNA expression (via qRT-PCR) or by assessing the catalytic activity of the specific enzyme using probe substrates.[15]
Experimental Workflow:
-
Cell Culture: Thaw and plate cryopreserved human hepatocytes. Allow them to recover and form a monolayer.
-
Compound Exposure: Treat the cells daily for 72 hours with the test compound, a vehicle control (e.g., 0.1% DMSO), and known positive control inducers (e.g., Omeprazole for CYP1A2, Rifampin for CYP3A4).[15][16] Media is replaced every 24 hours with fresh compound.[15][16]
-
Endpoint Measurement (mRNA): After 72 hours, lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.
-
Endpoint Measurement (Activity): Alternatively, after the 72-hour induction period, incubate the cells with a cocktail of specific probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).[15]
-
LC-MS/MS Analysis: Quantify the formation of specific metabolites from the probe substrates in the culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control. A fold-change of ≥2 is often considered a positive result, indicating induction potential.[15]
Rifampin is a classic activator of the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that transcriptionally regulates the expression of numerous genes involved in drug metabolism, including CYP3A4.[17][18]
PXR-mediated induction of CYP3A4 by Rifampin.
References
- 1. Severe esophagitis induced by antituberculosis drugs: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical and Experimental Pediatrics [e-cep.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Neurological manifestations and toxicities of the antituberculosis drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Treatment with isoniazid or rifampin for latent tuberculosis infection: population-based study of hepatotoxicity, completion and costs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. xenotech.com [xenotech.com]
- 17. researchgate.net [researchgate.net]
- 18. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective Bacterial Inhibition: Alternatives to Rifaximin
For researchers, scientists, and drug development professionals seeking selective bacterial inhibitors, Rifaximin has long been a benchmark due to its gut-selective properties and broad-spectrum activity. However, the emergence of resistance and the need for alternative therapeutic strategies have spurred the investigation of other agents. This guide provides an objective comparison of Rifaximin's performance with several alternatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Executive Summary
This guide evaluates a range of alternatives to Rifaximin, from established antibiotics like Neomycin and Metronidazole (B1676534) to promising herbal compounds such as Berberine, Oregano oil, and Allicin (B1665233). Furthermore, it delves into novel therapeutic targets, specifically Lipoteichoic Acid Synthase (LtaS) and Caseinolytic protease P (ClpP), which offer new avenues for selective bacterial inhibition. The comparative analysis is based on their mechanism of action, spectrum of activity, and available quantitative data on their efficacy.
Performance Comparison of Rifaximin and its Alternatives
The following tables summarize the minimum inhibitory concentration (MIC) data for Rifaximin and its alternatives against various bacterial strains. MIC values are a standard measure of an antibiotic's potency; lower values indicate greater efficacy.
Table 1: Comparative MIC90 Values (μg/mL) of Rifaximin and Antibiotic Alternatives
| Bacterium | Rifaximin | Metronidazole | Neomycin |
| Clostridium difficile | 0.015[1] | >256[2] | - |
| Escherichia coli | - | - | - |
| Bacteroides spp. | - | 2[2] | - |
| Anaerobic Gram-negative bacilli | - | - | - |
| Anaerobic Gram-positive cocci | - | - | - |
Table 2: Comparative MIC Values of Herbal Alternatives
| Compound | Bacterium | MIC (mg/mL) |
| Oregano Oil | Staphylococcus aureus | 1.90[3] |
| Escherichia coli | 0.49[3] | |
| Allicin (Garlic Extract) | Staphylococcus aureus | 40[4] |
| Escherichia coli | 50[4] | |
| Berberine | - | - |
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for selecting an appropriate inhibitor and predicting potential resistance mechanisms.
Rifaximin
Rifaximin functions by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis.[5]
Antibiotic Alternatives
-
Neomycin: This aminoglycoside antibiotic binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[2][6]
-
Metronidazole: Effective against anaerobic bacteria, metronidazole's mechanism involves the reduction of its nitro group by bacterial nitroreductases, producing cytotoxic intermediates that damage bacterial DNA.[7]
Herbal Alternatives
-
Berberine: This plant alkaloid has been shown to inhibit the bacterial cell division protein FtsZ, which is essential for forming the Z-ring during cytokinesis.[4][8][9] This disruption of cell division leads to bacterial cell death.
-
Oregano Oil: The primary active components, carvacrol (B1668589) and thymol, disrupt the bacterial cell membrane, increasing its permeability and leading to the leakage of cellular contents.[10][11][12]
-
Allicin: The main bioactive compound in garlic, allicin, exerts its antimicrobial effect by reacting with thiol groups in various bacterial enzymes, leading to their inactivation and the disruption of essential metabolic pathways.[6][13][14][15] It has been shown to inhibit bacterial DNA gyrase and RNA synthesis.[14][15]
Novel Drug Targets
-
Lipoteichoic Acid Synthase (LtaS) Inhibitors: LtaS is a key enzyme in the synthesis of lipoteichoic acid (LTA), a major component of the cell wall in Gram-positive bacteria. Inhibiting LtaS disrupts cell wall integrity and leads to cell death.[16]
-
Caseinolytic Protease P (ClpP) Inhibitors: ClpP is a highly conserved serine protease involved in bacterial protein homeostasis. Its inhibition leads to the accumulation of misfolded proteins, causing cellular stress and eventual death.[5][12][17]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and mechanisms of action described above.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the antibacterial activity of the discussed agents.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: The test compound (antibiotic or herbal extract) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known concentration of bacteria (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test organism.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental Workflow for Evaluating Herbal Antimicrobials
The evaluation of herbal antimicrobials requires additional steps to account for the complexity of the extracts.
Conclusion
While Rifaximin remains a valuable tool for selective bacterial inhibition, a growing number of alternatives offer diverse mechanisms of action and potential advantages in specific clinical scenarios. Antibiotics like Neomycin and Metronidazole have established roles, particularly against specific bacterial classes. Herbal antimicrobials, including Berberine, Oregano oil, and Allicin, present promising natural alternatives, though further standardization and clinical validation are needed. The exploration of novel targets such as LtaS and ClpP represents the future of selective bacterial inhibition, offering the potential to overcome existing resistance mechanisms. The data and methodologies presented in this guide provide a foundation for researchers and clinicians to make informed decisions and to further investigate these promising alternatives.
References
- 1. Rifaximin, gut microbes and mucosal inflammation: unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Allicin? [synapse.patsnap.com]
- 7. Review article: metronidazole and the anaerobic gut flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activities of oregano essential oils and their active components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the Antibacterial Properties of Compound Essential Oil and the Main Antibacterial Components of Unilateral Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aimspress.com [aimspress.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro mechanism of inhibition of bacterial cell growth by allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allicin from garlic inhibits the essential bacterial enzyme DNA gyrase, a common target for medical antibiotics – GENAWIF – Society for Natural Compound- and Drug Research [genawif.com]
- 16. Rifaximin is an effective alternative to metronidazole for the treatment of chronic enteropathy in dogs: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Target Specificity of Rifazine in Prokaryotic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rifazine's performance against other antibiotics, supported by experimental data, to validate its target specificity in prokaryotic cells. This compound, a member of the rifamycin (B1679328) class of antibiotics, is a potent inhibitor of bacterial transcription, a fundamental process for microbial survival. Understanding and confirming its specific target is crucial for its development and effective use in combating bacterial infections.
Executive Summary
This compound exerts its antibacterial effect by specifically targeting the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP). This interaction sterically obstructs the nascent RNA chain, halting transcription and leading to bacterial cell death. This guide presents in vitro data comparing the efficacy of this compound (using the closely related Rifampicin (B610482) as a proxy) with antibiotics that have different mechanisms of action, namely Ciprofloxacin (B1669076) (a fluoroquinolone targeting DNA gyrase and topoisomerase IV) and Neomycin (an aminoglycoside targeting the 30S ribosomal subunit). The presented experimental protocols provide a framework for researchers to independently verify the target specificity of this compound.
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Rifampicin (as a proxy for this compound), Ciprofloxacin, and Neomycin against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Antibiotic | Mechanism of Action | MIC Range (μg/mL) |
| Rifampicin (this compound proxy) | Inhibition of RNA Polymerase | ≤ 0.015 - 1.0[1][2] |
| Ciprofloxacin | Inhibition of DNA Gyrase and Topoisomerase IV | 0.12 - 0.5[3][4] |
| Neomycin | Inhibition of 30S Ribosomal Subunit | 42.6% of isolates resistant |
Note: Specific MIC values for Neomycin against S. aureus are not as commonly reported in ranges, with studies often highlighting resistance prevalence.
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Antibiotic | Mechanism of Action | MIC Range (μg/mL) |
| Rifampicin (this compound proxy) | Inhibition of RNA Polymerase | 8.0 - 25[5][6] |
| Ciprofloxacin | Inhibition of DNA Gyrase and Topoisomerase IV | ≤ 0.06 - >8.0[7][8] |
| Neomycin | Inhibition of 30S Ribosomal Subunit | 1.0[9] |
Experimental Protocols for Target Validation
To validate that this compound's antibacterial activity is a direct result of its interaction with bacterial RNA polymerase, two key experiments can be performed: an in vitro transcription assay and a resistance mapping study through rpoB gene sequencing.
In Vitro Transcription Assay
This assay directly measures the effect of this compound on the transcription process catalyzed by purified bacterial RNA polymerase.
Objective: To determine if this compound inhibits the synthesis of RNA from a DNA template in a cell-free system.
Materials:
-
Purified bacterial RNA polymerase (holoenzyme)
-
Linear DNA template containing a known promoter (e.g., T7 promoter)
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
α-³²P-UTP (radiolabeled UTP)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT)
-
Stop solution (containing EDTA and formamide)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, purified RNA polymerase, and the DNA template.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control tube with no this compound.
-
Pre-incubation: Incubate the mixtures at 37°C for 10-15 minutes to allow for the binding of the polymerase to the promoter and the inhibitor to the polymerase.
-
Transcription Initiation: Start the transcription reaction by adding the NTP mix, including the radiolabeled α-³²P-UTP.
-
Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Analysis: Separate the RNA transcripts by size using denaturing PAGE.
-
Visualization: Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film.
-
Interpretation: A dose-dependent decrease in the amount of full-length RNA transcript in the presence of this compound indicates direct inhibition of RNA polymerase.
rpoB Gene Sequencing of Resistant Mutants
This genetic approach identifies mutations in the gene encoding the target protein in bacteria that have developed resistance to this compound.
Objective: To determine if resistance to this compound is associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.
Materials:
-
This compound-resistant bacterial mutants (e.g., E. coli or S. aureus)
-
Wild-type (sensitive) bacterial strain
-
DNA extraction kit
-
Primers specific for the amplification of the rpoB gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis apparatus
-
DNA sequencing service or in-house sequencing platform
Protocol:
-
Selection of Resistant Mutants: Isolate spontaneous this compound-resistant mutants by plating a high density of a susceptible bacterial culture on agar (B569324) plates containing a high concentration of this compound.
-
Genomic DNA Extraction: Extract genomic DNA from both the this compound-resistant mutants and the wild-type strain.
-
PCR Amplification: Amplify the rpoB gene from the extracted genomic DNA using PCR with specific primers.
-
Gel Electrophoresis: Confirm the successful amplification of the rpoB gene fragment by running a small volume of the PCR product on an agarose (B213101) gel.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the DNA sequences of the rpoB gene from the resistant mutants with the sequence from the wild-type strain.
-
Interpretation: The presence of consistent point mutations in the rpoB gene of the resistant isolates, which are absent in the wild-type strain, provides strong evidence that the β-subunit of RNA polymerase is the direct target of this compound.
Visualizations
Caption: this compound's mechanism of action targeting bacterial RNA polymerase.
Caption: Experimental workflow for validating this compound's target specificity.
References
- 1. Activity of rifampicin against staphylococci, with special reference to multiresistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neomycin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Rifazine (Rifaximin) Disposal: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Rifazine (Rifaximin) is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides immediate, essential information on the safe handling and disposal of this non-hazardous pharmaceutical waste.
This compound, an antibiotic also known as Rifaximin, is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA) and is not a controlled substance regulated by the Drug Enforcement Administration (DEA). Furthermore, it does not appear on the Food and Drug Administration's (FDA) "flush list," meaning it should not be disposed of down the drain. Therefore, this compound should be managed as a non-hazardous pharmaceutical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. In cases where dust generation is possible, respiratory protection may be necessary.
-
Ventilation: Handle this compound in a well-ventilated area to minimize the risk of inhalation.
-
Avoid Contamination: Prevent the formation and spread of dust. Clean up any spills promptly and dispose of the cleaning materials as non-hazardous waste.
-
Segregation: Keep this compound waste separate from hazardous chemical waste, biohazardous waste, and general laboratory trash.
Step-by-Step Disposal Protocol for Professional Facilities
The recommended procedure for the disposal of this compound from a research or drug development setting involves the following steps:
-
Segregation: Isolate the this compound waste from all other waste streams at the point of generation. This includes unused or expired tablets, contaminated labware (e.g., weighing boats, spatulas), and any personal protective equipment that has come into direct contact with the compound.
-
Containerization: Place the segregated this compound waste into a designated, properly labeled, and sealed container. The container should be clearly marked as "Non-Hazardous Pharmaceutical Waste." For ease of identification and to prevent accidental mixing with hazardous waste, it is best practice to use containers specifically designated for this waste stream, which are often blue or white with blue lids.[1][2]
-
Storage: Store the sealed container in a secure, designated area away from incompatible materials and general laboratory traffic until it is ready for collection.
-
Collection and Disposal: Arrange for the collection of the non-hazardous pharmaceutical waste by a licensed and reputable waste management contractor. These specialized services ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations, typically through incineration at a permitted facility.[3]
Disposal Options Summary
| Disposal Method | Applicability | Key Considerations |
| Licensed Waste Management Contractor | Recommended for all professional facilities | Ensures compliance with all regulations. Provides a clear chain of custody for waste disposal. The safest and most environmentally responsible option. |
| On-site Incineration | Facilities with a permitted incinerator | Must be operated in compliance with all environmental permits and regulations. |
| Landfilling | Not recommended | While technically permissible for non-hazardous waste in some jurisdictions, it is not a best practice due to potential environmental contamination. |
| Sewer Disposal (Flushing) | Prohibited | This compound is not on the FDA's "flush list" and should not be disposed of down the drain. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a professional laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
